Amicarbazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2/c1-6(2)7-13-15(9(17)14(7)11)8(16)12-10(3,4)5/h6H,11H2,1-5H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFPWVRKFLOQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034329 | |
| Record name | Amicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4,600 mg/L at 20 °C | |
| Record name | AMICARBAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.12 | |
| Record name | AMICARBAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.8X10-9 mm Hg at 20 °C | |
| Record name | AMICARBAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
129909-90-6 | |
| Record name | Amicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129909-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amicarbazone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129909906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMICARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU145I60E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMICARBAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
137.5 °C | |
| Record name | AMICARBAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Amicarbazone's Mechanism of Action as a Photosystem II Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amicarbazone is a potent triazolinone herbicide that effectively controls a broad spectrum of weeds.[1][2] Its primary mode of action is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its herbicidal activity, detailing its interaction with the PSII complex. It includes quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Inhibition of Photosystem II
This compound disrupts photosynthesis by binding to the QB binding site on the D1 protein of the PSII complex, located in the thylakoid membranes of chloroplasts.[2][3] This binding is competitive with plastoquinone (B1678516) (PQ), the native molecule that shuttles electrons from the primary quinone acceptor, QA.[3] By occupying the QB site, this compound effectively blocks the electron flow from QA to QB, thereby interrupting the photosynthetic electron transport chain.[2][3] This leads to a cascade of events, including the cessation of CO2 fixation and the production of ATP and NADPH, ultimately starving the plant of energy.[3] Furthermore, the blockage of electron transport results in the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, leading to chlorosis, necrosis, and eventual plant death.[1][2]
Signaling Pathway of this compound Inhibition
The following diagram illustrates the signaling pathway of PSII inhibition by this compound.
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound as a PSII inhibitor has been quantified through various studies. A key metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit a specific biological process by 50%.
| Plant Species | Tissue Type | Measurement | IC50 (µM) | Reference |
| Velvetleaf (Abutilon theophrasti) | Isolated Thylakoids | Oxygen Evolution | 0.04 ± 0.01 | [2] |
| Corn (Zea mays) | Isolated Thylakoids | Oxygen Evolution | 0.89 ± 0.09 | [2] |
| Wild-type Pigweed (Amaranthus retroflexus) | Isolated Thylakoids | Oxygen Evolution | 0.06 ± 0.01 | [2] |
| Resistant Pigweed (Amaranthus retroflexus) | Isolated Thylakoids | Oxygen Evolution | > 100 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound as a PSII inhibitor.
Thylakoid Membrane Isolation
This protocol is adapted for the isolation of physiologically active thylakoids from plant leaves such as velvetleaf and corn.[4][5][6]
Buffers and Reagents:
-
Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaF, 0.1% (w/v) BSA, 5 mM Ascorbic acid. Keep on ice.[4]
-
Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 10 mM NaF. Keep on ice.[4]
-
Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl₂, 10 mM NaF. Keep on ice.[4]
Procedure:
-
Harvest fresh, healthy leaves and keep them on ice.
-
In a cold room under dim light, grind the leaves in ice-cold Grinding Buffer (P1) using a blender.[4]
-
Filter the homogenate through several layers of cheesecloth or miracloth into a chilled beaker.[5]
-
Centrifuge the filtrate at 5,000 x g for 5 minutes at 4°C.[4]
-
Discard the supernatant and gently resuspend the pellet in a small volume of Wash Buffer (P2).[4]
-
Centrifuge at 5,000 x g for 5 minutes at 4°C.[4]
-
Discard the supernatant and resuspend the pellet in a minimal volume of Storage Buffer (P3).[4]
-
Determine the chlorophyll (B73375) concentration spectrophotometrically.
-
Store the isolated thylakoids in small aliquots at -80°C for long-term use.[4]
Measurement of Photosynthetic Oxygen Evolution
This method utilizes a Clark-type oxygen electrode to measure the rate of oxygen evolution from isolated thylakoids.[7][8]
Reagents:
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.6), 100 mM Sorbitol, 10 mM NaCl, 5 mM MgCl₂.
-
Artificial Electron Acceptor: 2,6-dichloro-p-benzoquinone (DCBQ) at a stock concentration of 50 mM in ethanol.
-
This compound stock solutions of varying concentrations.
Procedure:
-
Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.[8]
-
Add the Reaction Buffer to the electrode chamber and let it equilibrate to the desired temperature (typically 25°C).
-
Add the isolated thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.
-
Add the artificial electron acceptor (DCBQ) to a final concentration of 0.2 mM.
-
Add the desired concentration of this compound or a solvent control.
-
Incubate the mixture in the dark for a few minutes.
-
Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
Calculate the percent inhibition of oxygen evolution relative to the control.
Chlorophyll a Fluorescence Measurement (OJIP Transient)
This technique measures the transient changes in chlorophyll fluorescence upon illumination, providing insights into the efficiency of PSII photochemistry.[9][10]
Instrumentation:
-
A pulse-amplitude-modulation (PAM) fluorometer, such as a HandyPEA (Hansatech Instruments).
Procedure:
-
Dark-adapt the plant leaves or isolated thylakoid samples for at least 20-30 minutes using leaf clips.[9]
-
Place the fluorometer probe over the dark-adapted sample.
-
Apply a saturating pulse of light (e.g., 3000 µmol photons m⁻² s⁻¹) for 1 second.
-
Record the fluorescence induction curve (OJIP transient).
-
Analyze the OJIP curve to determine various parameters, including F₀ (minimal fluorescence), Fₘ (maximal fluorescence), and Fᵥ/Fₘ (maximum quantum yield of PSII).
-
In the presence of a PSII inhibitor like this compound, an increase in F₀ and a rapid rise to Fₘ are typically observed, indicating a block in the electron transport chain.[9]
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for screening and characterizing PSII-inhibiting herbicides like this compound.
Conclusion
This compound is a highly effective herbicide that functions by inhibiting Photosystem II. Its specific binding to the QB site of the D1 protein disrupts the photosynthetic electron transport chain, leading to a rapid and potent herbicidal effect. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and professionals in the field to further investigate this compound and develop novel PSII-inhibiting compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ovid.com [ovid.com]
- 3. life.illinois.edu [life.illinois.edu]
- 4. agrisera.com [agrisera.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient protocol for extracting thylakoid membranes and total leaf proteins from Posidonia oceanica and other polyphenol-rich plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized protocol for the preparation of oxygen-evolving thylakoid membranes from Cyclotella meneghiniana provides a tool for the investigation of diatom plastidic electron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfu.ca [sfu.ca]
- 9. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements [mdpi.com]
- 10. plantscienceresearch.co.in [plantscienceresearch.co.in]
Amicarbazone: A Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicarbazone is a selective triazolinone herbicide effective for the pre- and post-emergence control of a broad spectrum of annual broadleaf weeds and grasses.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, details the experimental protocols for their determination, and illustrates its mechanism of action.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of effective formulations. These properties have been determined using standardized international protocols.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide[5] |
| CAS Number | 129909-90-6[5] |
| Molecular Formula | C₁₀H₁₉N₅O₂[5] |
| Molecular Weight | 241.29 g/mol [5] |
| Canonical SMILES | CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C[5] |
| InChI Key | ORFPWVRKFLOQHK-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 137.5 °C[5] | |
| Boiling Point | 350 °C[6] | at 101.3 kPa |
| Water Solubility | 4600 mg/L[5] | at 20 °C |
| Vapor Pressure | 9.8 x 10⁻⁹ mm Hg | at 20 °C |
| 2.3 x 10⁻⁸ mm Hg[7] | at 25 °C | |
| Octanol-Water Partition Coefficient (log P) | 1.23[5] | at pH 7 |
| pKa | Not applicable (no dissociation)[8] | at 25 °C |
Experimental Protocols
The determination of the physicochemical properties of active ingredients like this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[9][10] These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.
Melting Point Determination (OECD 102)
The melting point of this compound is determined using the capillary method.[6][11]
-
Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.
-
Apparatus: A melting point apparatus with a heated block or liquid bath, a calibrated thermometer, and glass capillary tubes.
-
Procedure:
-
A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperatures at which melting begins and is complete are recorded as the melting range.
-
Water Solubility (OECD 105)
The water solubility of this compound is typically determined using the column elution method or the flask method.[12][13][14]
-
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.
-
Apparatus: A thermostatically controlled shaker or stirring device, centrifuge, and an analytical instrument for quantification (e.g., HPLC).
-
Procedure (Flask Method):
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated at a constant temperature until equilibrium is reached (typically 24 hours).
-
The solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.
-
Vapor Pressure (OECD 104)
The vapor pressure of a substance with low volatility like this compound is often determined using the gas saturation method or the Knudsen effusion method.[15][16][17]
-
Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
-
Apparatus: A gas flow control system, a sample chamber maintained at a constant temperature, and a trapping system to collect the vaporized substance.
-
Procedure:
-
A sample of this compound is placed in the temperature-controlled chamber.
-
A controlled flow of an inert gas (e.g., nitrogen) is passed over the sample for a set period.
-
The vaporized this compound is collected in a trap (e.g., a sorbent tube).
-
The amount of trapped this compound is quantified, and the vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.
-
Octanol-Water Partition Coefficient (OECD 107/117)
The octanol-water partition coefficient (log P) is a measure of a substance's lipophilicity and is commonly determined by the shake-flask method or by high-performance liquid chromatography (HPLC).[18][19][20][21]
-
Principle (Shake-Flask Method): The substance is partitioned between n-octanol and water. After equilibrium is reached, the concentration of the substance in each phase is measured.
-
Apparatus: A shaker, centrifuge, and analytical instrumentation to determine the concentration in both phases.
-
Procedure:
-
A solution of this compound in either n-octanol or water is prepared.
-
This solution is mixed with the other solvent in a separatory funnel.
-
The mixture is shaken until equilibrium is achieved.
-
The two phases are separated by centrifugation.
-
The concentration of this compound in both the n-octanol and water phases is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water, and log P is reported.
-
Mandatory Visualization
Mode of Action: Inhibition of Photosystem II
This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[3] Specifically, it disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein at the QB-binding site.[4][22][23] This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), which is a crucial step for the conversion of light energy into chemical energy.[24][25] The blockage of electron flow leads to a buildup of highly reactive oxygen species, causing lipid peroxidation and ultimately cell death.[25]
Caption: this compound inhibits Photosystem II electron transport.
References
- 1. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]
- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laboratuar.com [laboratuar.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. oecd.org [oecd.org]
- 20. Guidelines for Testing of Chemicals, Partition Coefficient (n-octanol/water) (Shake Flask Method) | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 22. ovid.com [ovid.com]
- 23. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 24. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 25. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
Amicarbazone: A Technical Guide to its Discovery, Synthesis, and Herbicidal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicarbazone is a selective triazolone herbicide effective for the pre- and post-emergence control of annual broadleaf and grassy weeds in various crops. Discovered in 1988 by Bayer AG, it functions by inhibiting photosynthesis at Photosystem II. This technical guide provides an in-depth overview of the history of this compound's discovery and development, detailed protocols for its synthesis, a summary of its herbicidal efficacy, and a description of its mode of action. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Discovery and Development History
This compound, identified by the development codes BAY MKH 3586 and BAY 314666, was discovered in 1988 by scientists at Bayer AG in Germany during a research program aimed at developing new selective herbicides.[1] The initial synthesis and herbicidal properties were documented in patents filed by Bayer.
Following its discovery, this compound underwent extensive evaluation for its efficacy and crop safety. In 2002, as part of an antitrust settlement with the U.S. Federal Trade Commission, Bayer divested the rights to this compound to Arvesta Corporation, which facilitated its commercialization.[1] The United States Environmental Protection Agency (EPA) granted the first registration for this compound in 2005 for use in field corn.[2] Its use was later expanded to include turfgrasses and conifers.[2]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-amino-N-(tert-butyl)-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide |
| CAS Number | 129909-90-6 |
| Molecular Formula | C10H19N5O2 |
| Molecular Weight | 241.29 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 137.5 °C |
| Water Solubility | 4.6 g/L at 20°C |
| Koc | 23 to 37 mL/g |
Synthesis of this compound
The synthesis of this compound has been approached through various routes, with earlier methods employing hazardous reagents like phosgene. More recent, safer protocols have been developed. Below is a detailed experimental protocol for a phosgene-free synthesis of this compound, adapted from patent literature.
Experimental Workflow for this compound Synthesis
Caption: Phosgene-free synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Hydrazine Carboxylic Acid Intermediate
-
In a four-necked flask equipped with a Dean-Stark trap, combine 102 g (1.0 mol) of isobutyric acid hydrazide, 300 mL of methanol, and 145 g of 40% aqueous potassium hydroxide (B78521) (1.05 equivalents).
-
Cool the mixture to below 10°C.
-
While stirring vigorously, slowly add 95 g (1.0 equivalent) of methyl chloroformate over 2-3 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and proceed to completion.
-
Remove the methanol by vacuum evaporation to induce crystallization.
-
Filter the resulting solid and wash the cake twice with water.
-
Dry the solid to obtain the hydrazine carboxylic acid intermediate.
Step 2: Synthesis of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one
-
In a suitable reactor, mix hydrazine hydrate with a base (e.g., NaOH or KOH) in a polar organic solvent such as toluene at room temperature.
-
Heat the mixture to the desired reaction temperature (90-110°C).
-
Slowly add the hydrazine carboxylic acid intermediate from Step 1 to the heated reaction mixture.
-
Maintain the temperature and stir until the reaction is complete.
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Filter and dry the solid to yield 4-amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one.
Step 3: Synthesis of this compound
-
Combine the 4-amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one from Step 2 with a suitable solvent.
-
Add a base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), LiOH, NaOH, or KOH.
-
Add t-butyl isocyanate to the mixture.
-
Heat the reaction to 50-80°C and maintain until the reaction is complete.
-
Cool the reaction mixture slowly to approximately -5 to 0°C to improve the yield of the crystallized product.
-
Filter the solid and dry to obtain this compound.
Synthesis Yields
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Hydrazine Carboxylic Acid Intermediate | 88-91 | 98.5-98.9 |
| 3 | This compound | 95 | 99.3 |
Herbicidal Activity and Efficacy
This compound is effective against a range of annual broadleaf and grassy weeds. Its efficacy is influenced by factors such as weed species, growth stage, and environmental conditions.
Herbicidal Efficacy Data
| Weed Species | Parameter | Value |
| Poa annua (Annual Bluegrass) | LD50 | 105 g a.i. ha⁻¹ |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the test population.
Field trials have demonstrated that this compound provides excellent control of Poa annua.[1] For instance, spring applications of this compound have been shown to be highly effective.[1] In some studies, this compound was the most effective treatment, reducing the occurrence of Poa annua to as low as 0-2%.[1]
Mode of Action: Photosystem II Inhibition
This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[1] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
Signaling Pathway of Photosystem II Inhibition
Caption: Mechanism of Photosystem II inhibition by this compound.
This compound competitively inhibits the binding of plastoquinone (PQ) at the QB binding site on the D1 protein of the PSII reaction center. This blockage disrupts the photosynthetic electron transport chain, leading to a buildup of excited chlorophyll (B73375) molecules. The excess energy results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to chlorosis, necrosis, and plant death.
Experimental Protocol for Photosystem II Inhibition Assay (General)
A common method to quantify the inhibition of PSII is to measure the rate of photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DPIP).
-
Isolation of Thylakoids: Isolate intact thylakoid membranes from the leaves of a susceptible plant species (e.g., spinach or pea) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated thylakoids, the electron acceptor DPIP, and varying concentrations of this compound.
-
Measurement of DPIP Photoreduction: Expose the reaction mixtures to a saturating light source. Monitor the reduction of DPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer. The rate of DPIP reduction is proportional to the rate of PSII electron transport.
-
Data Analysis: Plot the rate of DPIP reduction as a function of the this compound concentration. Determine the IC50 value, which is the concentration of this compound required to inhibit the rate of DPIP photoreduction by 50%.
Conclusion
This compound is a significant herbicidal molecule with a well-defined history of discovery and a clear mode of action. The development of safer, phosgene-free synthesis routes has improved its manufacturing profile. Its effectiveness as a Photosystem II inhibitor makes it a valuable tool for weed management in various agricultural and turf settings. Further research into its efficacy against a broader range of weed species and potential resistance mechanisms will continue to define its role in modern agriculture.
References
Amicarbazone's Mode of Action on Plant Photosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicarbazone is a potent triazolinone herbicide that effectively controls a broad spectrum of weeds.[1][2][3] Its primary mode of action is the inhibition of photosynthetic electron transport within Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.[1][4][5][6][7] This guide provides an in-depth technical overview of the molecular mechanism of this compound's inhibitory action, presents quantitative data on its efficacy, details relevant experimental protocols for its study, and illustrates key pathways and workflows using signaling diagrams.
Introduction
This compound offers a valuable tool in weed management, particularly in corn and sugarcane cultivation.[1][3] Its herbicidal activity manifests as chlorosis, stunted growth, and eventual necrosis of susceptible plant species.[1][2][3] These symptoms are a direct consequence of the disruption of photosynthesis. Understanding the precise molecular target and the downstream physiological effects of this compound is crucial for optimizing its use, managing herbicide resistance, and discovering new herbicidal compounds.
Molecular Mechanism of Action
This compound's herbicidal activity stems from its ability to block the photosynthetic electron transport chain at the level of Photosystem II.[1][2][3][4][5][7]
Target Site: The QB Niche on the D1 Protein
The specific binding site of this compound is the QB (quinone-binding) niche on the D1 protein, a core component of the PSII reaction center.[1][2][4] This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying this site, this compound physically obstructs the binding of PQ, thereby halting the transfer of electrons from the primary quinone acceptor, QA, to QB.[8][9] This action is analogous to that of other well-known PSII inhibitors, such as the triazine and triazinone classes of herbicides.[1][2]
Downstream Effects of PSII Inhibition
The blockage of electron flow by this compound has several immediate and severe consequences for the plant:
-
Inhibition of ATP and NADPH Synthesis: The primary purpose of the light-dependent reactions is to produce ATP and NADPH, which are essential for carbon fixation in the Calvin cycle. By halting electron transport, this compound effectively shuts down the production of these energy-rich molecules.[8]
-
Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to an over-reduction of the photosynthetic apparatus. This results in the formation of highly reactive oxygen species, such as singlet oxygen and superoxide (B77818) radicals.[10]
-
Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and ultimately, cell death.[11] This cellular damage is visually observed as chlorosis and necrosis.[1][2][3]
The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain.
References
- 1. ovid.com [ovid.com]
- 2. This compound, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (this compound) - Revista Cultivar [revistacultivar.com]
- 6. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wssa.net [wssa.net]
- 11. researchgate.net [researchgate.net]
Classification of Amicarbazone within the triazolinone chemical family
An In-depth Technical Guide to the Classification of Amicarbazone within the Triazolinone Chemical Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide this compound, focusing on its classification within the triazolinone chemical family, its mode of action, physicochemical properties, and the experimental methodologies used for its analysis.
Chemical Classification and Identity
This compound is a selective, pre- and post-emergence herbicide belonging to the triazolinone chemical family.[1][2][3] It is classified under Group 5 (C1) by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), a group characterized by the inhibition of photosynthesis at Photosystem II.[2][4]
The core structure of this compound is a 4,5-dihydro-1H-1,2,4-triazol-5-one ring, substituted at key positions to confer its herbicidal activity.[5]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide[5][6] |
| CAS Name | 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide[6] |
| CAS Number | 129909-90-6[7] |
| Chemical Formula | C₁₀H₁₉N₅O₂[8][9] |
| Molecular Weight | 241.29 g/mol [10][11] |
| Development Codes | BAY MKH 3586, BAY 314666[7] |
Below is a diagram illustrating the classification hierarchy of this compound.
Physicochemical and Toxicological Properties
The environmental fate and toxicological profile of this compound are dictated by its physicochemical properties. It is characterized by high water solubility and a corresponding high potential for leaching in soil.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Colorless crystals | [10] |
| Melting Point | 137.5°C | [10] |
| Vapor Pressure | 2.3 x 10⁻⁸ mmHg at 25°C | [12] |
| Water Solubility | 4.6 g/L (pH 4-9) at 20°C | [10][12] |
| Log P (octanol/water) | 1.23 (pH 7) | [10][12] |
| Soil Organic Carbon Partition Coefficient (Koc) | 23-44 | [13] |
| Soil Half-life (Field) | 5.3 to 8.4 days | [8] |
| Soil Half-life (Lab) | 13.9 to 19.7 days | [7] |
Table 3: Toxicological Profile of this compound
| Endpoint | Value | Species | Source(s) |
| Acute Oral LD₅₀ | 1015 mg/kg (females) | Rat | [12] |
| Acute Dermal LD₅₀ | > 5000 mg/kg | Rat | [12] |
| Acute Inhalation LC₅₀ | 2.242 mg/L air (4 hr) | Rat | [10] |
| Carcinogenicity | Classified as "Not Likely to be Carcinogenic to Humans" | N/A | [9] |
| Aquatic Toxicity (96 hr LC₅₀) | >129 mg/L | Bluegill Sunfish | [10] |
| Aquatic Toxicity (96 hr LC₅₀) | >120 mg/L | Rainbow Trout | [10] |
Mode of Action: Photosystem II Inhibition
This compound's herbicidal activity stems from its potent inhibition of photosynthetic electron transport.[1] It binds to the Q binding site on the D1 protein within Photosystem II (PSII) in the chloroplast thylakoid membrane.[14] This binding action blocks the flow of electrons from the primary quinone acceptor (Q) to the secondary quinone acceptor (Q), effectively halting the linear electron transport chain.[1]
The blockage of electron flow leads to a cascade of destructive events:
-
Inhibition of ATP and NADPH Synthesis: The lack of electron transport prevents the generation of the energy and reducing power necessary for CO₂ fixation.[14]
-
Oxidative Stress: An accumulation of excited chlorophyll (B73375) molecules and the formation of triplet chlorophyll lead to the generation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage.[14]
-
Phenotypic Response: Susceptible plants exhibit rapid chlorosis, followed by growth cessation, tissue necrosis, and eventual death.[1][6]
The signaling pathway below illustrates the mechanism of PSII inhibition by this compound.
Experimental Protocols
Protocol for Photosystem II Inhibition Assay
This protocol is a generalized procedure based on methodologies described for measuring the effects of PSII inhibitors on plant physiology.[6][8]
Objective: To quantify the inhibitory effect of this compound on the photosynthetic electron transport rate (ETR).
Materials:
-
Intact leaves or isolated chloroplasts from a susceptible plant species (e.g., velvetleaf).
-
This compound solutions of varying concentrations.
-
A pulse-amplitude-modulation (PAM) chlorophyll fluorometer.
-
Photosynthesis system with an oxygen electrode for measuring O₂ evolution.
-
Growth chamber or controlled environment.
Procedure:
-
Plant Preparation: Grow susceptible plants in a controlled environment. For foliar application studies, treat plants with different rates of this compound.
-
Chlorophyll Fluorescence Measurement:
-
Dark-adapt the leaves for at least 30 minutes.
-
Use the PAM fluorometer to measure the minimum fluorescence (F₀) and maximum fluorescence (Fm) to determine the maximum quantum yield of PSII (Fv/Fm = (Fm-F₀)/Fm).
-
Expose the leaf to a saturating pulse of light to measure the effective quantum yield of PSII (ΦPSII) at various time points after treatment.
-
Calculate the Electron Transport Rate (ETR) using the formula: ETR = ΦPSII × PAR × 0.5 × 0.84, where PAR is the photosynthetically active radiation.
-
-
Oxygen Evolution Measurement:
-
Isolate chloroplasts from treated and untreated leaves.
-
Suspend the chloroplasts in a reaction buffer within the oxygen electrode chamber.
-
Illuminate the chamber and measure the rate of oxygen evolution.
-
Compare the rates between control and this compound-treated samples to determine the percent inhibition.
-
-
Data Analysis: Plot the ETR or oxygen evolution rate against the this compound concentration to determine the I₅₀ value (the concentration required for 50% inhibition).
Protocol for this compound Residue Analysis in Soil (Modified QuEChERS)
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis, adapted for this compound and its primary metabolites in soil.[7][11][15]
Objective: To extract and quantify this compound and its metabolites (e.g., desamino this compound) from soil samples.
Materials:
-
Soil sample (10 g).
-
50 mL polypropylene (B1209903) centrifuge tubes.
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Sodium chloride (NaCl) or Sodium Acetate.
-
Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18.
-
High-speed centrifuge.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample. Let stand for 10 minutes.[15]
-
Add 10 mL of acetonitrile (with 1% acetic acid for better recovery).[15]
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1.7 g sodium acetate).[15]
-
Shake vigorously for 1-2 minutes, either manually or using a mechanical shaker.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract, filter it through a 0.22 µm filter, and transfer it to an autosampler vial.
-
Analyze the sample using LC-MS/MS, monitoring for the specific mass transitions of this compound and its metabolites.
-
-
Quantification: Create a matrix-matched calibration curve using standards of known concentrations to quantify the residues in the sample.
The workflow for the modified QuEChERS protocol is visualized below.
Herbicidal Efficacy and Metabolism
This compound provides effective control of various annual broadleaf and grass weeds.[2] Its selectivity in certain turfgrass species is attributed to differential absorption, translocation, and metabolism.[16][17]
Table 4: Herbicidal Efficacy of this compound
| Target Weed | Crop/Setting | Application Rate (kg a.i./ha) | Control Efficacy (%) | Source(s) |
| Annual Bluegrass (Poa annua) | Cool-Season Turf | 0.2 - 0.3 (Fall) | ≥ 72% | [1] |
| Annual Bluegrass (Poa annua) | Cool-Season Turf | 0.1 - 0.5 (Spring) | > 62% | [1][7] |
| Ipomoea grandifolia | Sugarcane (on straw) | 0.525 - 1.05 | 96 - 100% (at 14 DAA) | [2] |
| Brachiaria decumbens | Sugarcane (on straw) | 0.525 - 1.05 | 100% (at 28 DAA) | [2] |
| Euphorbia heterophylla | Sugarcane (on straw) | 0.525 - 1.05 | 96 - 100% (at 14 DAA) | [2] |
Studies using ¹⁴C-labeled this compound have shown that tolerant species like creeping bentgrass and tall fescue metabolize the herbicide more rapidly than susceptible species like annual bluegrass.[16][17] The primary metabolic pathways involve deamination and hydroxylation.[18]
References
- 1. bioone.org [bioone.org]
- 2. Efficacy of the herbicide this compound applied on straw or soil for weed control in sugar cane - Advances in Weed Science [awsjournal.org]
- 3. This compound (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 4. This compound Efficacy on Annual Bluegrass and Safety on Cool-Season Turfgrasses | Weed Technology | Cambridge Core [cambridge.org]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. researchgate.net [researchgate.net]
- 7. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Absorption, Translocation, and Metabolism of this compound inAnnual Bluegrass (Poa annua), Creeping Bentgrass (Agrostis stolonifera), and Tall Fescue (Festuca arundinacea) | Weed Science | Cambridge Core [cambridge.org]
- 18. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Environmental Journey of Amicarbazone: A Technical Guide to its Fate and Behavior in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicarbazone is a selective, pre- and post-emergence triazolone herbicide used to control a variety of broadleaf weeds and grasses in crops such as corn and sugarcane. Understanding its environmental fate and behavior is crucial for assessing its potential impact on ecosystems and for ensuring its safe and effective use. This technical guide provides an in-depth overview of the environmental processes that govern the persistence and transport of this compound in soil and aquatic environments. It summarizes key quantitative data, details experimental protocols for its study, and visualizes its degradation pathways and the factors influencing its environmental behavior.
Data Presentation: Quantitative Summary of this compound's Environmental Fate
The following tables summarize the key quantitative data related to the environmental fate of this compound, compiled from various scientific studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Water Solubility | 4,600 mg/L (at 20 °C) | --INVALID-LINK-- |
| Vapor Pressure | 9.8 x 10⁻⁹ mm Hg (at 20 °C) | --INVALID-LINK-- |
| Log Kₒw | 1.18 (pH 4), 1.23 (pH 7), 1.23 (pH 9) | --INVALID-LINK-- |
Table 2: Dissipation and Degradation of this compound in Soil
| Study Type | Soil Type | Half-life (DT₅₀) in days | Key Metabolites Identified | Reference |
| Laboratory Incubation | Not specified | 13.9 - 19.7 | DA, Ipr-2-OH-DA-AMZ | Dong et al., 2015[1][2] |
| Field Study (Shanghai) | Not specified | Not directly stated, but residues decreased significantly over 365 days. | DA, Ipr-2-OH-DA-AMZ | Dong et al., 2015[1][2] |
| Field Study (Tennessee) | Silt Loam | 5.3 - 8.4 | Not specified | Mueller and Senseman, 2015[3] |
Table 3: Mobility of this compound in Soil
| Parameter | Value | Interpretation | Reference |
| Kₒc | 23 - 44 mL/g | Very high to high mobility | --INVALID-LINK-- |
| Leaching Potential | High, especially in sandy soils. | Increased leaching with higher water input. | Mendes et al., 2013[4][5] |
Table 4: Degradation of this compound in Water
| Degradation Process | Condition | Half-life (DT₅₀) | Notes | Reference |
| Hydrolysis | pH 5 and 7 | Stable | This compound is resistant to hydrolysis under acidic and neutral conditions. | --INVALID-LINK-- |
| Hydrolysis | pH 9 | 64 days | Slower degradation occurs under alkaline conditions. | --INVALID-LINK-- |
| Aqueous Photolysis | Simulated Sunlight | Half-life can vary from less than a day to over two months. | Degradation is favored in shallow water with low dissolved organic carbon. | Silva et al., 2015[6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a pesticide's environmental fate. The following sections outline the typical experimental protocols used in studies of this compound, based on OECD guidelines and published research.
Soil Dissipation Study (Aerobic Laboratory)
This protocol is based on the principles of OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .
-
Objective: To determine the rate of aerobic degradation of this compound and identify its major transformation products in soil under controlled laboratory conditions.
-
Materials:
-
Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture).
-
Radiolabeled ([¹⁴C]) this compound of high purity.
-
Incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile compounds like ¹⁴CO₂.
-
Controlled environment chamber or incubator.
-
Analytical equipment (e.g., Liquid Scintillation Counter (LSC), HPLC, LC-MS/MS).
-
-
Procedure:
-
Soil Preparation and Treatment: A known weight of soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity). The [¹⁴C]-Amicarbazone is applied to the soil at a rate representative of agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous stream of CO₂-free, humidified air is passed through the incubation vessels. Evolved ¹⁴CO₂ is trapped in a suitable absorbent (e.g., potassium hydroxide (B78521) solution).
-
Sampling: Duplicate soil samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Soil samples are extracted with an appropriate solvent system (e.g., acetonitrile (B52724)/water mixture). The efficiency of the extraction is determined.
-
Analysis: The extracts are analyzed by HPLC with a radioactivity detector to quantify this compound and its transformation products. The identity of the major metabolites is confirmed using LC-MS/MS. The amount of ¹⁴CO₂ in the traps is quantified by LSC to determine the extent of mineralization.
-
Data Analysis: The dissipation of this compound and the formation and decline of its metabolites are modeled to calculate their respective half-lives (DT₅₀).
-
Hydrolysis Study
This protocol follows the principles of OECD Guideline 111: Hydrolysis as a Function of pH .
-
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
-
Materials:
-
Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
This compound (radiolabeled or non-labeled).
-
Constant temperature bath or incubator.
-
Analytical equipment (e.g., HPLC, LC-MS/MS).
-
-
Procedure:
-
Preparation: Sterile buffer solutions are prepared. A stock solution of this compound is prepared in a suitable solvent.
-
Incubation: The this compound stock solution is added to the buffer solutions to achieve a known initial concentration. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).
-
Sampling: Aliquots of the solutions are taken at various time intervals.
-
Analysis: The concentration of this compound and any hydrolysis products in the samples is determined by HPLC or LC-MS/MS.
-
Data Analysis: The rate of hydrolysis is determined, and the half-life at each pH is calculated.
-
Aqueous Photolysis Study
This protocol is based on the principles of OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .
-
Objective: To determine the rate of direct phototransformation of this compound in water under simulated sunlight.
-
Materials:
-
Sterile, buffered aqueous solution (e.g., pH 7).
-
This compound.
-
A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Photoreactor with temperature control.
-
Analytical equipment (e.g., HPLC, LC-MS/MS).
-
-
Procedure:
-
Preparation: A solution of this compound in the sterile buffer is prepared.
-
Irradiation: The solution is placed in the photoreactor and irradiated with the light source. Dark control samples are incubated under the same conditions but shielded from light.
-
Sampling: Samples are taken from both the irradiated and dark control solutions at various time intervals.
-
Analysis: The concentration of this compound and its phototransformation products is determined by HPLC or LC-MS/MS.
-
Data Analysis: The rate of phototransformation is calculated, and the half-life under the specific light conditions is determined.
-
Soil Column Leaching Study
This protocol is a representative example based on published methodologies.[4][5]
-
Objective: To assess the mobility and leaching potential of this compound and its metabolites through a soil column.
-
Materials:
-
Intact or repacked soil columns (e.g., in PVC or glass tubes).
-
This compound (often radiolabeled).
-
Simulated rainwater (e.g., 0.01 M CaCl₂ solution).
-
Fraction collector for leachate.
-
Analytical equipment.
-
-
Procedure:
-
Column Preparation: Soil is packed into the columns to a desired bulk density. The columns are pre-conditioned by saturating with the simulated rainwater.
-
Application: A known amount of this compound is applied to the surface of the soil column.
-
Leaching: A constant flow or intermittent additions of simulated rainwater are applied to the top of the column to simulate rainfall over a specific period.
-
Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions.
-
Soil Sectioning: After the leaching period, the soil column is frozen and sectioned into segments of defined depths.
-
Analysis: The leachate fractions and the soil segments are analyzed for the concentration of this compound and its metabolites.
-
Data Analysis: A mass balance is calculated to determine the distribution of the applied substance in the leachate and at different soil depths.
-
Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis
This is a widely used method for the analysis of this compound and its metabolites in soil.[1][2]
-
Objective: To extract and quantify this compound and its metabolites from soil samples.
-
Materials:
-
Soil sample.
-
Acetonitrile (ACN).
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).
-
Centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Extraction: A known weight of the soil sample is placed in a centrifuge tube. Water and ACN are added, and the tube is shaken vigorously. The QuEChERS extraction salts are then added, and the tube is shaken again and then centrifuged.
-
d-SPE Cleanup: An aliquot of the ACN supernatant is transferred to a d-SPE tube containing sorbents to remove interfering matrix components. The tube is shaken and centrifuged.
-
LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS. Separation is typically achieved on a C18 column with a mobile phase gradient of water and methanol (B129727) or acetonitrile containing additives like formic acid or ammonium (B1175870) acetate. Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of this compound and its metabolites is determined by comparing the peak areas in the sample to those of a calibration curve prepared with standards.
-
Mandatory Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound in the environment.
Experimental Workflow for a Soil Dissipation Study
Caption: A typical experimental workflow for a laboratory soil dissipation study.
Key Factors Influencing the Environmental Fate of this compound
Caption: Logical relationships of factors affecting this compound's fate.
Conclusion
The environmental fate of this compound is governed by a complex interplay of its physicochemical properties and environmental conditions. In soil, it exhibits moderate persistence with microbially-mediated degradation being a key dissipation pathway. Its high mobility, particularly in soils with low organic matter and coarse texture, indicates a potential for leaching. In aquatic systems, this compound is generally stable to hydrolysis under acidic to neutral conditions but can degrade under alkaline conditions and through photolysis. The major degradation products include desamino this compound and isopropyl-2-hydroxy-DA-Amicarbazone. A thorough understanding of these processes, supported by robust experimental data, is essential for the environmental risk assessment and sustainable use of this herbicide.
References
Amicarbazone: A Technical Guide to its Persistence and Degradation in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of amicarbazone, a triazolone herbicide, with a specific focus on its persistence in soil and the associated degradation pathways. The information presented herein is intended to support research, environmental risk assessment, and the development of sustainable agricultural practices.
Soil Persistence of this compound
The persistence of this compound in soil is a critical factor in determining its potential for weed control efficacy and the risk of carryover to subsequent crops. This persistence is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The DT50 of this compound is highly variable and is significantly influenced by soil properties such as texture, pH, and organic matter content, as well as environmental conditions like temperature and moisture.
Quantitative Data on Soil Persistence
The following table summarizes the reported DT50 values for this compound across various studies, highlighting the impact of different soil characteristics.
| Soil Type/Description | pH | Organic Matter (%) | Clay (%) | DT50 (days) | Study Conditions | Reference |
| Loam | Alkaline | Not Specified | Not Specified | 117 | Laboratory | [1] |
| Sandy Loam | Alkaline | Not Specified | Not Specified | >57 | Laboratory | [1] |
| Sandy Clay Loam | Alkaline | Not Specified | Not Specified | ~57 | Laboratory | [1] |
| Loam | Acidic | Not Specified | Not Specified | 57 | Laboratory | [1] |
| Sandy Loam | Acidic | Not Specified | Not Specified | 57 | Laboratory | [1] |
| Sandy Clay Loam | Acidic | Not Specified | Not Specified | 9 | Laboratory | [1] |
| Clayey Soil | Not Specified | 4.3 | 43.8 | 59 | Field | [1] |
| Sandy Soil | Not Specified | Not Specified | Not Specified | 56 | Field | [1] |
| Various Soils | Not Specified | Not Specified | Not Specified | 13.9 - 19.7 | Illumination Incubator | [2][3] |
| Field Soil (Shanghai) | Not Specified | Not Specified | Not Specified | Not directly reported, but residues significantly decreased over 365 days. | Field | [2][3] |
Key Observations:
-
Influence of pH: this compound is notably more persistent in alkaline soils compared to acidic soils.[1] This is a critical consideration for its use in regions with high soil pH.
-
Impact of Soil Texture: In acidic conditions, persistence is greater in loam and sandy loam soils compared to sandy clay loam.[1] The residual effect of this compound is prolonged as the content of clay and organic matter increases.[1]
-
Field vs. Laboratory Conditions: Half-life values are generally shorter in field studies, suggesting that factors such as photolysis and microbial activity under real-world conditions contribute significantly to its dissipation.
Degradation Pathways of this compound
The degradation of this compound in the soil environment proceeds through a combination of microbial and photochemical processes, leading to the formation of several metabolites. The primary degradation pathway involves two key steps: deamination and subsequent hydroxylation.
The major metabolites identified in soil and plant metabolism studies are:
-
Desamino this compound (DA): Formed through the removal of the amino group from the triazole ring of the parent this compound molecule.[4]
-
Isopropyl-2-hydroxy-desamino-amicarbazone (Ipr-2-OH-DA-AMZ): This metabolite is formed by the hydroxylation of the isopropyl group of Desamino this compound.[4]
Under certain conditions, particularly photolytic degradation in aqueous solutions, other transformation products like amicarbazole and a decarboxylated intermediate can be formed.[2]
Experimental Protocols
Accurate determination of this compound and its metabolites in soil requires robust analytical methodologies. The following sections detail a typical experimental workflow and the analytical techniques commonly employed.
Experimental Workflow for Soil Persistence Studies
The general workflow for assessing the soil persistence and degradation of this compound involves soil collection, fortification, incubation, sample extraction, and analysis.
Sample Extraction: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from soil matrices.[3] A typical modified protocol for this compound and its metabolites is as follows:
-
Sample Hydration: For dry soil samples, weigh 3g of soil into a 50 mL centrifuge tube and add 7 mL of water. Vortex and allow to hydrate (B1144303) for 30 minutes. For soil with ≥70% water content, use 10g of the soil sample directly.[5]
-
Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube. Shake vigorously or vortex for 5 minutes to extract the analytes.[5]
-
Salting-out: Add the contents of a citrate-buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, and 0.5 g Na₂HCitrate·1.5H₂O) to the tube.[6] Immediately shake for at least 2 minutes.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 rcf to separate the phases.[5]
Dispersive Solid-Phase Extraction (dSPE) Cleanup
The supernatant from the extraction step is then cleaned up to remove matrix co-extractives that could interfere with the analysis.
-
Transfer: Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing a mixture of sorbents. A common combination for soil extracts is 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.[5]
-
Vortex and Centrifuge: Vortex the dSPE tube for 30-60 seconds, followed by centrifugation for 2 minutes at a high rcf (e.g., ≥ 5000).[5]
-
Filtration and Analysis: Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]
Analytical Determination: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound and its metabolites.[3][7]
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of the analytes. A gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile and water (often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) is employed.[8]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor ions (Q1) are selected and fragmented to produce characteristic product ions (Q3).
Typical LC-MS/MS Parameters:
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) |
| This compound | 242.2 | 114.1, 186.1 |
| Desamino this compound (DA) | 227.2 | 114.1, 171.1 |
| Isopropyl-2-hydroxy-desamino-amicarbazone (Ipr-2-OH-DA-AMZ) | 243.2 | 114.1, 187.1 |
Note: The specific mass transitions may vary slightly depending on the instrument and optimization.
Conclusion
The soil persistence of this compound is a complex process governed by a multitude of soil and environmental factors, with soil pH being a particularly strong determinant. The primary degradation pathway involves microbial-mediated deamination and hydroxylation. Understanding these factors and degradation routes is essential for the responsible and effective use of this compound in agriculture, minimizing environmental risks while maximizing its weed control benefits. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct further studies on the environmental fate of this herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Dynamics of Amicarbazone: An In-depth Technical Guide to its Absorption and Translocation in Sensitive Plant Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, translocation, and underlying physiological mechanisms of Amicarbazone in sensitive plant species. This compound is a potent triazolinone herbicide recognized for its efficacy in controlling a broad spectrum of weeds.[1][2][3] Its herbicidal activity is fundamentally linked to its rapid uptake and movement within the plant, leading to the inhibition of photosynthesis.[1][2][3][4] Understanding the kinetics of these processes is crucial for optimizing its use, developing new herbicidal formulations, and managing weed resistance.
Quantitative Analysis of this compound Absorption and Translocation
The differential absorption and translocation rates of this compound are key determinants of its selectivity among various plant species. The following tables summarize key quantitative data from comparative studies.
Table 1: Foliar Absorption of this compound in Different Turfgrass Species
| Plant Species | Time to 50% Absorption (hours) | Total Absorption at 72 hours (%) | Temperature Condition (°C) |
| Annual Bluegrass (Poa annua L.) | < 3 | 58 | 25/20 (day/night) |
| Creeping Bentgrass (Agrostis stolonifera L.) | 56 | - | - |
| Tall Fescue (Festuca arundinacea Schreb.) | 35 | 40 | 25/20 (day/night) |
| Bermudagrass [Cynodon dactylon (L.) Pers. × C. transvaalensis Burtt-Davy] | - | - | 25/20 (day/night) |
Data compiled from studies on turfgrass species, indicating that the sensitive species, annual bluegrass, exhibits significantly faster foliar absorption of this compound compared to more tolerant species.[5][6][7] High temperatures appear to enhance the absorption in tall fescue.[7]
Table 2: Root Absorption and Translocation of ¹⁴C-Amicarbazone to Shoots at 72 Hours After Treatment (HAT)
| Plant Species | Translocation of Root-Absorbed ¹⁴C to Shoots (%) |
| Annual Bluegrass (Poa annua L.) | 73 |
| Creeping Bentgrass (Agrostis stolonifera L.) | 70 |
| Tall Fescue (Festuca arundinacea Schreb.) | 55 |
This table illustrates that a substantial amount of root-absorbed this compound is translocated to the shoots, with annual bluegrass showing a slightly higher percentage of translocation compared to creeping bentgrass and significantly more than tall fescue.[5][6]
Table 3: Metabolism of Foliar-Applied this compound at 6 Days After Treatment
| Plant Species | Metabolized this compound (%) |
| Annual Bluegrass (Poa annua L.) | 54 |
| Bermudagrass [Cynodon dactylon (L.) Pers. × C. transvaalensis Burtt-Davy] | 67 |
| Tall Fescue (Festuca arundinacea Schreb.) | 64 |
Metabolism plays a critical role in herbicide tolerance. As shown, the more tolerant species, bermudagrass and tall fescue, metabolize a greater percentage of the absorbed this compound compared to the sensitive annual bluegrass.[7]
Experimental Protocols
The following sections outline the methodologies employed in key studies to investigate the absorption, translocation, and metabolism of this compound.
Radiolabeled Herbicide Application for Absorption and Translocation Studies
A common and effective method to trace the movement of herbicides in plants is through the use of radiolabeled compounds.
-
Preparation of Radiolabeled this compound: ¹⁴C-labeled this compound is synthesized and purified. A stock solution of known specific activity is prepared in a suitable solvent, often an acetone:water mixture.
-
Plant Material: Plants are typically grown in a controlled environment (growth chamber or greenhouse) in a hydroponic solution or a soil-less potting mix to ensure uniformity and to facilitate the separation of roots and shoots.
-
Foliar Application: A precise micro-syringe is used to apply a known amount of the ¹⁴C-Amicarbazone solution onto the adaxial surface of a specific leaf of the test plant. The treated area is often encircled with a lanolin ring to prevent the droplet from spreading.
-
Root Application: For root uptake studies, a known concentration of ¹⁴C-Amicarbazone is added to the hydroponic solution in which the plants are growing.
-
Sampling and Analysis: At designated time intervals after treatment, plants are harvested and sectioned into roots, shoots, and the treated leaf. The plant parts are combusted in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using liquid scintillation spectrometry. The amount of radioactivity in each plant part is used to calculate the percentage of absorption and translocation.
Metabolism Studies
To assess the extent of this compound metabolism, the following protocol is generally followed:
-
Extraction: Plant tissues harvested at different time points are homogenized and extracted with an appropriate solvent system (e.g., acetonitrile:water).
-
Chromatographic Separation: The extracts are concentrated and analyzed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The parent this compound and its metabolites are separated based on their differential migration.
-
Quantification: The radioactivity corresponding to the parent herbicide and its metabolites is quantified using a radiochromatogram scanner or by scraping the corresponding spots from the TLC plate and analyzing them via liquid scintillation counting. The percentage of metabolized this compound is then calculated.
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's behavior in sensitive plants.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 3. Weed Science: Volume 57 - Issue 6 | Cambridge Core [cambridge.org]
- 4. This compound | CAS#:129909-90-6 | Chemsrc [chemsrc.com]
- 5. Absorption, Translocation, and Metabolism of this compound inAnnual Bluegrass (Poa annua), Creeping Bentgrass (Agrostis stolonifera), and Tall Fescue (Festuca arundinacea) | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Physiological effects of temperature on turfgrass tolerance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Amicarbazone: A Comprehensive Toxicological and Ecotoxicological Profile
Executive Summary
Amicarbazone is a selective, pre- and post-emergence triazolone herbicide used to control annual broadleaf weeds and grasses in various agricultural and non-crop settings.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), which disrupts the electron transport chain in susceptible plants, leading to chlorosis, necrosis, and eventual death.[2][3] While effective for its intended purpose, a thorough understanding of its toxicological and ecotoxicological profile is critical for assessing its environmental and human health risks.
This technical guide provides an in-depth analysis of the toxicological properties of this compound in mammalian systems and its ecotoxicological effects on non-target organisms. It summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for researchers, scientists, and regulatory professionals.
In mammals, this compound exhibits moderate acute oral toxicity and low dermal toxicity.[1][4] The primary effects observed in subchronic and chronic studies include decreased body weight and impacts on the liver.[5] While acute neurotoxicity has been observed at higher doses, this compound is not considered carcinogenic or mutagenic, and it does not show evidence of increased susceptibility in developmental or reproductive studies.[5]
From an ecotoxicological perspective, the most significant concern is this compound's high toxicity to aquatic plants and algae.[4][6] It is moderately toxic to aquatic invertebrates, birds, and honeybees, but demonstrates low acute toxicity to fish.[1][7] The compound's environmental fate is characterized by high mobility in soil and a corresponding risk of leaching into groundwater, although it is not expected to bioaccumulate.[1][6] Furthermore, its degradation can result in by-products that are also highly mobile and may, under certain conditions, be more toxic than the parent compound.[6][8]
Mechanism of Action
This compound belongs to the triazolone class of herbicides and functions as a potent inhibitor of photosynthetic electron transport.[3][9] It binds to the Qв binding site on the D1 protein within Photosystem II (PSII) of plant chloroplasts.[3][9] This binding action blocks the flow of electrons from PSII to the plastoquinone (B1678516) pool, effectively interrupting the entire photosynthetic process.[2] The subsequent buildup of high-energy electrons leads to the formation of reactive oxygen species, which cause lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[3][10]
Toxicological Profile (Mammalian & Human Health)
The toxicological database for this compound is extensive, providing a clear picture of its effects on mammalian systems. The U.S. Environmental Protection Agency (EPA) has classified this compound as "Not likely to be carcinogenic to humans" and has found no evidence of mutagenicity.[5]
Acute Toxicity
This compound is categorized as moderately toxic upon acute oral exposure and demonstrates low toxicity via dermal and inhalation routes.[1][4] It is reported to be a skin and eye irritant.[11][12]
| Endpoint | Species | Value (mg/kg or mg/L) | Reference |
| Oral LD₅₀ | Rat (male) | 1015 - 1300 mg/kg | [1][4] |
| Oral LD₅₀ | Rat (female) | 1105 mg/kg | [13] |
| Dermal LD₅₀ | Rat | > 2000 mg/kg | [1][4] |
| Inhalation LC₅₀ (4-hr) | Rat | > 2.24 mg/L | [1][4] |
Subchronic and Chronic Toxicity
In long-term animal studies, the primary target organs for this compound toxicity are the liver and thyroid.[5] Observed effects include decreased body weight and changes in thyroid hormones, although mechanistic studies indicated the thyroid effects were secondary to the impacts on the liver.[5] Mice were found to be more sensitive to these effects than rats or dogs.[5]
Specific Toxicities
-
Neurotoxicity: An acute neurotoxicity study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 10 mg/kg bw.[14] At higher doses (LOAEL of 20 mg/kg/day), clinical signs such as eyelid ptosis, decreased approach response, and red nasal staining were observed.[5][15] These acute neurotoxic effects were not seen in subchronic or developmental neurotoxicity studies.[5]
-
Reproductive and Developmental Toxicity: Studies in rats and rabbits showed no evidence of increased susceptibility to fetuses following in-utero exposure.[5][15] Any effects on pups, such as decreased weight, were observed at dose levels that also caused maternal toxicity.[5]
-
Immunotoxicity: Evidence of immunotoxicity, including decreased spleen weight and suppressed antibody response, was observed, but only at doses higher than those that caused the primary liver and body weight effects.[5]
Toxicological Reference Values
Regulatory agencies have established reference doses for risk assessment based on the available toxicological data.
| Reference Value | Value | Basis | Reference |
| Acute Reference Dose (ARfD) | 0.1 mg/kg bw/day | Based on a NOAEL of 10 mg/kg bw from the acute neurotoxicity study in rats. | [14] |
| Acute Population Adjusted Dose (aPAD) | Varies by population | Used for acute dietary risk assessment. Infants are the most exposed group, utilizing up to 45% of the aPAD. | [5][16] |
| Chronic Population Adjusted Dose (cPAD) | Varies by population | Used for chronic dietary risk assessment. Infants are the most exposed group, utilizing up to 61% of the cPAD. | [5] |
Ecotoxicological Profile
The ecotoxicity of this compound varies significantly among different classes of organisms. The primary concern is its high toxicity to non-target aquatic plants.
Aquatic Ecotoxicity
This compound poses a low risk to fish but is moderately to highly toxic to aquatic invertebrates and extremely toxic to algae and aquatic plants, consistent with its herbicidal mode of action.[7][17]
| Organism Type | Species | Endpoint (Duration) | Value | Reference |
| Fish (low toxicity) | Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ (96-hr) | > 120.4 mg/L | [4][7] |
| Fish (low toxicity) | Bluegill Sunfish (Lepomis macrochirus) | LC₅₀ (96-hr) | > 118 mg/L | [7] |
| Aquatic Invertebrate (moderate toxicity) | Water Flea (Daphnia magna) | EC₅₀ (48-hr) | ~40.8 mg/L | [4] |
| Algae (very high toxicity) | Green Algae (P. subcapitata) | EC₅₀ (96-hr) | 85.1 µg/L | [4] |
| Aquatic Plant (very high toxicity) | Marine Diatom | EC₅₀ | 35 µg/L | [7][18] |
Terrestrial Ecotoxicity
Screening-level assessments indicate some risk to terrestrial organisms, which is typically mitigated through label requirements such as spray drift buffers.[6]
| Organism Type | Endpoint | Toxicity Classification | Reference |
| Birds | Acute | Moderate | [1] |
| Mammals | Acute | Moderate | [1] |
| Honeybees (Apis mellifera) | Acute Oral | Moderate | [1] |
Environmental Fate and Behavior
The environmental behavior of this compound is defined by its moderate persistence, high mobility in soil, and potential to leach into groundwater.
| Parameter | Value | Significance | Reference |
| Aerobic Soil Half-life (T½) | ~87 days | Moderately persistent | [6] |
| Field Soil Half-life (T½) | 18 - 44 days | Non-persistent under field conditions | [7][12] |
| Soil Organic Carbon Partition Coeff. (Koc) | 16.7 - 37.0 L/kg | Very high mobility; high risk of leaching | [6] |
| Hydrolysis | Stable in acidic/neutral pH | Persistent in most natural waters | [6] |
| Bioaccumulation Potential | Low | Not expected to accumulate in organisms | [6] |
Degradation Products
This compound degrades in the environment to form several metabolites, primarily Des-amino, N-methyl Des-amino, and decarboxamide this compound.[6] These degradates are noted to be very highly mobile and may also pose a risk to groundwater.[6] Some studies using advanced oxidation processes have shown that certain degradation pathways can result in transformation products that are more toxic to specific microorganisms than the parent this compound molecule, highlighting the importance of assessing the complete degradation pathway.[8][19]
Key Experimental Methodologies
Toxicological and ecotoxicological studies for pesticides like this compound are typically conducted following internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and comparability.[20][21][22]
Acute Oral Toxicity (Mammalian) - OECD Guideline 423
-
Principle: This is an acute fixed-dose procedure. Groups of fasted animals (typically rats), usually of a single sex, are dosed at one of the defined levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Protocol:
-
Animals: Healthy, young adult rats are used after a period of acclimation. Food is withheld overnight before dosing.
-
Dosing: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.
-
Endpoint: The outcome is the observation of mortality or evident toxicity at a given dose level, which allows for classification into a GHS category and determination of an estimated LD₅₀.
-
Fish, Acute Toxicity Test - OECD Guideline 203
-
Principle: To determine the concentration of a chemical that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.
-
Protocol:
-
Test Organism: A recommended species, such as Rainbow Trout (Oncorhynchus mykiss), is acclimated to laboratory conditions.
-
Test Setup: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. A control group (no substance) is run in parallel.
-
Exposure: The exposure period is 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any sub-lethal behavioral or physiological effects are also noted.
-
Endpoint: The 96-hour LC₅₀ is calculated using statistical methods (e.g., probit analysis).
-
Alga, Growth Inhibition Test - OECD Guideline 201
-
Principle: To determine the effects of a substance on the growth of a freshwater microalgal species (e.g., Pseudokirchneriella subcapitata) over 72-96 hours.
-
Protocol:
-
Test Organism: Exponentially growing cultures of the test alga are used.
-
Test Setup: Algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light, temperature, and continuous shaking.
-
Exposure: The typical duration is 72 or 96 hours.
-
Measurement: Algal growth is measured at least every 24 hours by determining cell concentration (e.g., using a particle counter or spectrophotometer).
-
Endpoint: The EC₅₀ is calculated for growth rate inhibition and yield reduction. The No-Observed-Effect-Concentration (NOEC) is also determined.
-
References
- 1. This compound (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 2. This compound (this compound) - Revista Cultivar [revistacultivar.com]
- 3. This compound, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 4. echemi.com [echemi.com]
- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. Neurotoxicity Assessment of this compound Using Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound toxicity removal through degradation processes based on hydroxyl and sulfate radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. farmag.co.za [farmag.co.za]
- 12. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 14. apvma.gov.au [apvma.gov.au]
- 15. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. epa.gov [epa.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 22. Information on Ecotoxicity Tests (CSCL-related) | Health & Chemicals | Ministry of the Environment, Government of Japan [env.go.jp]
Amicarbazone (CAS Registry Number: 129909-90-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicarbazone, a selective triazolone herbicide, is a potent inhibitor of photosynthesis in susceptible plant species. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for its analysis are provided, and key processes are visualized through diagrams generated using the DOT language.
Physicochemical Properties
This compound is a colorless crystalline solid with moderate solubility in water and a higher affinity for polar organic solvents.[1] Its properties make it effective for both pre- and post-emergence applications.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H19N5O2 | [3] |
| Molecular Weight | 241.29 g/mol | [3] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 137.5 °C | [4] |
| Boiling Point | Decomposes above 180 °C | [1] |
| Density | 1.12 g/cm³ | [4] |
| Vapor Pressure | 2.3 x 10⁻⁸ mmHg at 25°C | |
| Water Solubility | 4.6 g/L at 20°C | [4] |
| Log P (octanol/water) | 1.23 (at pH 7) | [4] |
Mechanism of Action: Photosystem II Inhibition
This compound's herbicidal activity stems from its ability to inhibit photosynthesis.[1] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. This compound binds to the D1 protein within the PSII complex, at the binding site of plastoquinone (B1678516) (QB).[2][5] This binding competitively blocks the electron flow from QB, thereby interrupting the entire photosynthetic process. The disruption of electron transport leads to the production of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[2]
Caption: Inhibition of Photosystem II by this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as outlined in various patents.[6][7][8] A common pathway involves the reaction of an acylhydrazide with a carbamating agent to form a hydrazine (B178648) carboxylic acid intermediate. This intermediate is then cyclized with hydrazine hydrate (B1144303) to produce an amino-triazolinone. The final step involves the reaction of the amino-triazolinone with an appropriate isocyanate to yield this compound.
Caption: this compound Synthesis Workflow.
Analytical Methodologies
The determination of this compound residues in various matrices such as soil, water, and plant tissues is crucial for environmental monitoring and food safety. A widely used and effective method involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
Experimental Protocol: QuEChERS Sample Preparation
-
Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile (B52724) to the tube. For acidic analytes, acidified acetonitrile may be used.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride (and sometimes citrate (B86180) buffers) to the tube. This step facilitates the partitioning of this compound into the acetonitrile layer.
-
Shaking and Centrifugation: Vigorously shake the tube for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes. This separates the sample into a top organic layer (acetonitrile) and a bottom aqueous/solid layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing a sorbent (e.g., PSA, C18, or GCB) and anhydrous magnesium sulfate. This step removes interfering matrix components.
-
Final Centrifugation and Filtration: Vortex the d-SPE tube and centrifuge again. The resulting supernatant is then filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS Sample Preparation Workflow.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of this compound and its metabolites. The mobile phase often consists of a gradient of water and methanol (B129727) or acetonitrile, with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[11] A typical mobile phase could be A: 5 mmol/L ammonium acetate (B1210297) in water and B: Methanol.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored.
Metabolic Pathway
In plants, this compound is metabolized to less active compounds. The primary metabolic transformations involve deamination to form desamino this compound (DA) and hydroxylation of the isopropyl group to yield isopropyl-2-hydroxy-desamino this compound (Ipr-2-OH-DA-AMZ).[12][13]
Caption: Proposed Plant Metabolic Pathway.
Toxicological Summary
This compound exhibits low to moderate acute toxicity in mammals. The following table summarizes key toxicological endpoints.
Table 2: Toxicological Data for this compound
| Endpoint | Species | Value | Reference |
| Acute Oral LD50 | Rat | 1015 - >2000 mg/kg bw | [4][14][15] |
| Acute Dermal LD50 | Rat | > 2000 - >5000 mg/kg bw | [4][14][15] |
| Acute Inhalation LC50 (4h) | Rat | > 2.242 mg/L | [4][14] |
| Acceptable Daily Intake (ADI) | Human | 0.02 mg/kg bw/day | |
| Acute Reference Dose (ARfD) | Human | 0.1 mg/kg bw | |
| No-Observed-Adverse-Effect Level (NOAEL) (Chronic) | Rat | 1.6 mg/kg/day | [14] |
| Avian Acute Oral LD50 | Bobwhite Quail | > 2000 mg/kg | [14] |
| Aquatic Toxicity (96h LC50) | Rainbow Trout | > 128 mg/L | [14] |
| Honeybee Contact LD50 (48h) | Honeybee | > 200 µ g/bee | [14] |
This compound is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[14] It is classified as not likely to be a human carcinogen. It can be a slight eye irritant but is not a skin sensitizer.[14]
Conclusion
This compound is an effective herbicide with a well-understood mechanism of action involving the inhibition of Photosystem II. Its physicochemical properties are well-characterized, and robust analytical methods exist for its detection in various environmental and biological matrices. The toxicological profile indicates a low to moderate level of concern for mammals. This comprehensive technical guide provides essential information for researchers, scientists, and professionals involved in the study and application of this compound.
References
- 1. hcpsl.com [hcpsl.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. ovid.com [ovid.com]
- 6. KR20140096417A - Process for preparing amicarbazones - Google Patents [patents.google.com]
- 7. US9332762B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 8. WO2014116012A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fstjournal.com.br [fstjournal.com.br]
- 12. mda.state.mn.us [mda.state.mn.us]
- 13. researchgate.net [researchgate.net]
- 14. rfdsafeagri.com [rfdsafeagri.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure and Formula of Amicarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicarbazone (IUPAC name: 4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide) is a selective triazolinone herbicide effective for the pre- and post-emergence control of annual broadleaf weeds and grasses. Its herbicidal activity stems from the inhibition of photosynthetic electron transport at the photosystem II (PSII) complex. This document provides a comprehensive technical overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It includes detailed crystallographic data, representative experimental protocols for its synthesis and analysis, and visualizations of its molecular structure and relevant biological pathways to serve as a resource for chemical and biological researchers.
Molecular Structure and Identification
This compound is a substituted 1,2,4-triazole (B32235) derivative. The core of the molecule is a 4,5-dihydro-1H-1,2,4-triazol-5-one ring. This ring is substituted at three positions: a tert-butylaminocarbonyl group at position 1, an isopropyl group at position 3, and an amino group at position 4.[1] The chemical formula for this compound is C₁₀H₁₉N₅O₂.[2][3]
The molecular structure can be represented by the following diagram:
Caption: 2D Molecular Structure of this compound.
Key identification and property data are summarized in the table below.
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | 4-amino-N-tert-butyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide | [3] |
| CAS Number | 129909-90-6 | [2][3] |
| Molecular Formula | C₁₀H₁₉N₅O₂ | [2][3] |
| Molecular Weight | 241.29 g/mol | [2][4] |
| SMILES | CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C | [5] |
| InChIKey | ORFPWVRKFLOQHK-UHFFFAOYSA-N | [2] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 136.0 to 140.0 °C | |
| Solubility | Soluble in DMSO. Soluble in water (1mg/ml). | [6] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography. The analysis reveals three independent molecules in the asymmetric unit.[7] In each molecule, the triazole ring and the carboxamide group are nearly coplanar, a conformation stabilized by an intramolecular N-H···O hydrogen bond. The crystal packing is characterized by intermolecular N-H···O and N-H···N hydrogen bonds, which link the molecules into chains.[7][8]
| Crystal Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 17.1895 (6) |
| b (Å) | 9.1762 (3) |
| c (Å) | 26.5458 (9) |
| α (°) | 90 |
| β (°) | 107.032 (3) |
| γ (°) | 90 |
| Volume (ų) | 3998.4 (2) |
| Z | 12 |
| CCDC Number | 935699 |
| (Data sourced from Kaur et al., 2013)[2][7][8] |
Selected Bond Lengths (Å) and Angles (°) for one of the independent molecules: (Note: This is a representative subset of the full crystallographic data available from the CCDC.)
| Bond/Angle | Length (Å) / Degrees (°) |
| Bond Lengths | |
| O1—C5 | 1.226 (2) |
| O2—C6 | 1.233 (2) |
| N1—C5 | 1.393 (2) |
| N1—N2 | 1.405 (2) |
| N1—C6 | 1.416 (2) |
| N2—C3 | 1.281 (2) |
| N4—C3 | 1.381 (2) |
| N4—C5 | 1.428 (2) |
| N4—N14 | 1.420 (2) |
| Bond Angles | |
| C5—N1—N2 | 110.88 (13) |
| C3—N2—N1 | 104.53 (14) |
| N2—C3—N4 | 113.88 (15) |
| C3—N4—C5 | 101.40 (14) |
| O1—C5—N1 | 126.90 (16) |
| O1—C5—N4 | 127.78 (16) |
| N1—C5—N4 | 109.31 (14) |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is based on methods described in the patent literature for the synthesis of this compound from 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (TAZ).[9]
Caption: General workflow for the synthesis of this compound.
-
Reactant Preparation: 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (TAZ) and a basic catalyst (e.g., potassium hydroxide solution) are charged into a suitable reaction vessel.
-
Drying: The mixture is dried under vacuum at an elevated temperature (e.g., 60-70°C) to remove water.
-
Coupling Reaction: Tert-butyl isocyanate (TBIC) is added to the dried mixture under an inert nitrogen atmosphere at a controlled temperature (e.g., 60°C). The reaction is exothermic and addition may need to be controlled.
-
Reaction Completion: The reaction mixture is heated (e.g., to 70°C) and held at that temperature until the reaction is complete, as monitored by a suitable technique like HPLC.
-
Crystallization: The mixture is cooled (e.g., to 50°C), and this compound seed crystals are added to initiate crystallization.
-
Isolation: The slurry is cooled further (e.g., to 10°C) over a period of hours to maximize product precipitation. The solid product is then isolated by filtration.
-
Final Drying: The isolated this compound is dried under vacuum at a mild temperature (e.g., 35-40°C) to yield the final product.[9]
Analytical Characterization (Generalized Protocols)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for adequate signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use ESI in positive ion mode to generate the protonated molecule [M+H]⁺.
-
MS¹ Scan: Acquire a full scan mass spectrum to identify the molecular ion peak (expected m/z ≈ 242.16).
-
MS² (Tandem MS) Scan: Select the molecular ion peak (m/z 242.16) for collision-induced dissociation (CID). Acquire the product ion spectrum by scanning a range of m/z values to observe the characteristic fragment ions. Varying the collision energy can help elucidate the fragmentation pathway.
-
Mechanism of Action and Metabolism
Inhibition of Photosystem II
This compound's primary mode of action is the inhibition of photosynthesis.[6][8] It binds to the Q binding niche on the D1 protein of the photosystem II (PSII) complex within the chloroplast thylakoid membranes. This binding event physically blocks the native plastoquinone (B1678516) (PQ) molecule from docking and accepting electrons from Q. The interruption of this electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth. The blockage also leads to the formation of reactive oxygen species, causing rapid cellular damage, chlorosis, and necrosis.[8]
Caption: this compound's mechanism of action in the PSII electron transport chain.
Plant Metabolism
In plants such as corn, this compound undergoes metabolic degradation. The primary metabolic pathway involves the deamination of the amino group at position 4 of the triazole ring, forming the desamino (DA) metabolite. This is followed by hydroxylation, primarily at the tertiary carbon of the isopropyl group, to form iPr-2-OH DA this compound. Further metabolism can include hydroxylation at other positions and subsequent conjugation with glucose (glucosidation).[2]
Caption: Major metabolic pathway of this compound in plants.
References
- 1. (PDF) this compound - Acta Crystallographica Section E [research.amanote.com]
- 2. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Amicarbazon PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - this compound (C10H19N5O2) [pubchemlite.lcsb.uni.lu]
- 6. adipogen.com [adipogen.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. AU2021215162A1 - An improved process for the preparation of 4-amino-n-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1h-1,2,4-triazole-1-carboxamide (this compound) - Google Patents [patents.google.com]
Phenotypic Responses of Weeds Exposed to Amicarbazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amicarbazone, a triazolinone herbicide, is a potent inhibitor of Photosystem II (PSII) in susceptible weed species. Its mode of action involves blocking the photosynthetic electron transport chain, leading to a cascade of physiological and morphological effects that culminate in plant death. This technical guide provides a comprehensive overview of the phenotypic responses of weeds to this compound, including visual injury symptoms, quantitative effects on growth and physiology, and detailed experimental protocols for research and development. The information presented is intended to support researchers, scientists, and professionals in the fields of weed science, herbicide development, and crop protection in their understanding and evaluation of this compound's herbicidal activity.
Mode of Action and Phytotoxicity Pathway
This compound is classified as a Group 5 herbicide by the Weed Science Society of America (WSSA), acting as a photosystem II inhibitor.[1] Its primary target is the D1 protein in the PSII complex within the chloroplasts.[2] By binding to the D1 protein, this compound blocks the flow of electrons, interrupting the light-dependent reactions of photosynthesis.[2][3] This disruption leads to two primary phytotoxic consequences:
-
Inhibition of ATP and NADPH Production: The blockage of electron transport halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation (the Calvin cycle) and other metabolic processes. This leads to a gradual starvation of the plant.[4]
-
Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain results in an over-reduction of the photosystem, leading to the formation of highly reactive molecules such as singlet oxygen and superoxide (B77818) radicals.[5] These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This leads to lipid peroxidation, membrane damage, and ultimately, cell death.[2]
The visible symptoms of this compound injury, such as chlorosis and necrosis, are direct consequences of this cellular damage.[3]
References
- 1. Effect of Selective this compound Placement on Annual Bluegrass (Poa annua) and Creeping Bentgrass Growth | Weed Technology | Cambridge Core [cambridge.org]
- 2. Archives electron transport rate - Advances in Weed Science [awsjournal.org]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. This compound Efficacy on Annual Bluegrass and Safety on Cool-Season Turfgrasses | Weed Technology | Cambridge Core [cambridge.org]
Methodological & Application
Laboratory Synthesis Protocol for Amicarbazone: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of Amicarbazone, a triazolinone herbicide. The synthesis is a three-step process commencing from isobutyric acid hydrazide. This protocol includes detailed methodologies for each reaction step, purification techniques, and characterization of the final product. Additionally, the mechanism of action of this compound as a Photosystem II (PSII) inhibitor is described, complete with a signaling pathway diagram. All quantitative data is summarized in tables for clarity, and experimental workflows are visually represented.
Introduction
This compound, chemically known as 4-amino-N-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide, is a selective herbicide used for the pre- and post-emergence control of broadleaf weeds and grasses.[1][2] Its mode of action involves the inhibition of photosynthesis at the Photosystem II (PSII) complex in plants.[2][3] this compound binds to the D1 protein of the PSII complex, thereby blocking electron transport and halting CO2 fixation, which ultimately leads to plant death.[4][5] This document outlines a reliable method for its laboratory synthesis, adapted from established patent literature.[6][7]
Synthesis of this compound
The synthesis of this compound is accomplished through a three-step process, which is outlined below.
Step 1: Synthesis of Hydrazine (B178648) Carboxylic Acid Intermediate (V)
This initial step involves the reaction of an acyl hydrazide, specifically isobutyric acid hydrazide (II), with a carbamating agent (III) to produce a hydrazine carboxylic acid intermediate (V).[6][7]
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 mole of isobutyric acid hydrazide in a suitable solvent such as methanol.
-
Add 1.05 molar equivalents of a 40% potassium hydroxide (B78521) (KOH) aqueous solution to the mixture.
-
Cool the reaction mixture to below 10°C using an ice bath.
-
While stirring vigorously, slowly add 1.0 molar equivalent of a carbamating agent, such as methyl chloroformate, over 2-3 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to induce crystallization.
-
Filter the resulting solid, wash it twice with water, and dry to obtain the hydrazine carboxylic acid intermediate.
| Reactant/Reagent | Molar Ratio | Purity | Yield | Reference |
| Isobutyric acid hydrazide | 1.0 | Commercially available | - | [7] |
| Potassium hydroxide (40% aq.) | 1.05 | - | - | [7] |
| Methyl chloroformate | 1.0 | Commercially available | - | [7] |
| Product: Hydrazine carboxylic acid | - | 98.9% (HPLC) | 91% | [7] |
Step 2: Synthesis of 3-isopropyl-4-amino-1,2,4-triazol-5-one (I)
The second step involves the cyclization of the hydrazine carboxylic acid intermediate with hydrazine hydrate (B1144303) in the presence of a base to form the key triazole intermediate.[6]
Experimental Protocol:
-
To a Dean-Stark reactor, add 1.0 mole of the hydrazine carboxylic acid intermediate from Step 1, toluene (B28343) as the solvent, 1.05 moles of hydrazine hydrate, and 0.15 moles of 40% aqueous KOH solution.[6]
-
Heat the mixture to reflux at a temperature of 100-110°C, continuously removing the water produced during the reaction using the Dean-Stark trap.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water to induce crystallization.
-
Further cool the mixture to 10°C to maximize crystal formation.
-
Filter the solid product, wash with water, and dry to yield 3-isopropyl-4-amino-1,2,4-triazol-5-one.
| Reactant/Reagent | Molar Ratio | Purity | Yield | Melting Point | Reference |
| Hydrazine carboxylic acid | 1.0 | 98.9% | - | - | [6][7] |
| Hydrazine hydrate | 1.05 | Commercially available | - | - | [6] |
| Potassium hydroxide (40% aq.) | 0.15 | - | - | [6] | |
| Product: 3-isopropyl-4-amino-1,2,4-triazol-5-one | - | 99.48% (GC) | 95.1% | 171.48°C | [7] |
Step 3: Synthesis of this compound (VII)
The final step is the reaction of the triazole intermediate with tert-butyl isocyanate to yield this compound.[6][8]
Experimental Protocol:
-
In a reactor equipped with a stirrer, reflux condenser, and thermometer, mix 50 g of 3-isopropyl-4-amino-1,2,4-triazol-5-one with 220 g of toluene.
-
Add 0.4 g of 45% KOH and heat the mixture to reflux to remove any residual water.
-
Cool the reactor to approximately 60°C.
-
Slowly add a stoichiometric amount of tert-butyl isocyanate. The reaction is exothermic, and the temperature should be maintained between 60°C and 75°C.[8]
-
After the addition, continue heating at 70-75°C for a few hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 50°C and neutralize with an acid.
-
Slowly cool the solution to -5°C to -10°C to induce crystallization.
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain the final product, this compound.
| Reactant/Reagent | Purity | Yield | Melting Point | Reference |
| 3-isopropyl-4-amino-1,2,4-triazol-5-one | 99.48% | - | - | [7] |
| tert-Butyl isocyanate | ≥98% | - | - | [8] |
| Potassium hydroxide (45%) | - | - | - | [8] |
| Product: this compound | 98% (HPLC) | 93% | 137.5°C | [1] |
Purification and Characterization
Purification:
The crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of methyl ethyl ketone, nitrobenzene, or mixtures thereof.[5] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals. The purified crystals can be collected by filtration and dried.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
1H and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (241.29 g/mol ).[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[9]
Visualized Experimental Workflow and Mechanism of Action
Caption: Overall workflow for the three-step synthesis of this compound.
Mechanism of Action: Inhibition of Photosystem II
This compound functions as a herbicide by inhibiting the photosynthetic electron transport chain in plants.[2][10] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
This compound binds to the QB binding site on the D1 protein of the PSII reaction center.[4][5] This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying the QB site, this compound blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. This interruption of the electron flow halts the production of ATP and NADPH, which are essential for carbon fixation. The blockage also leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death.[4]
Caption: this compound inhibits Photosystem II by blocking electron transport.
Conclusion
This document provides a comprehensive guide for the laboratory synthesis of this compound. The described three-step protocol is based on established and reliable methods, offering good yields and high purity of the final product. The provided experimental details, quantitative data, and visual diagrams of the workflow and mechanism of action are intended to support researchers in the fields of agrochemical synthesis and herbicide development. Adherence to standard laboratory safety procedures is essential when performing these reactions.
References
- 1. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. cambridge.org [cambridge.org]
- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. wssa.net [wssa.net]
- 7. mzCloud – this compound [mzcloud.org]
- 8. AU2021215162A1 - An improved process for the preparation of 4-amino-n-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1h-1,2,4-triazole-1-carboxamide (this compound) - Google Patents [patents.google.com]
- 9. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]
Analytical methods for Amicarbazone detection in environmental samples
Application Note: Analysis of Amicarbazone in Environmental Samples
Introduction
This compound is a selective triazolinone herbicide used for pre- and post-emergence control of broadleaf weeds and grasses in crops such as corn and sugarcane, as well as in turf.[1] As a photosystem II inhibitor, its environmental fate and potential for contamination of soil and water resources are of significant concern.[2][3] Accurate and sensitive analytical methods are crucial for monitoring its presence, persistence, and dissipation in various environmental matrices to ensure environmental safety and regulatory compliance.[4] This document provides detailed protocols for the detection of this compound and its primary metabolites in soil and water samples, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Quantitative Data Summary
The performance of various analytical methods for this compound and its metabolites is summarized in the table below. These methods offer high sensitivity and reliability for environmental monitoring purposes.
| Analyte(s) | Environmental Matrix | Extraction & Clean-up Method | Analytical Technique | LOQ (Limit of Quantification) | Recovery (%) | RSD (%) | Reference |
| This compound (AMZ), Desamino this compound (DA), Isopropyl-2-hydroxy-DA-AMZ (Ipr-2-OH-DA-AMZ) | Soil | Modified QuEChERS | LC-MS/MS | 5-10 µg/kg | 84-96 | ≤12 | [4] |
| AMZ, DA, Ipr-2-OH-DA-AMZ | Grains (Rice, Wheat, Corn), Soybean | Modified QuEChERS | LC-MS/MS | 5 µg/kg (AMZ, DA), 10 µg/kg (Ipr-2-OH-DA-AMZ) | 79-118 | 1-12 | [5][6] |
| AMZ and its metabolites | Corn Plant | Modified QuEChERS (GCB & C18 clean-up) | LC-MS/MS | 5 µg/kg | 85.1-111.0 | 2.3-11.0 | |
| AMZ and its metabolites | Water, Soil, Grain | Acetonitrile (B52724) Extraction, Solid-Phase Extraction (SPE) Clean-up | HPLC-UV | 0.05 mg/kg | 81-90 | 1.1-2.5 | [7] |
Experimental Workflows & Signaling Pathways
The general analytical workflow for detecting this compound in environmental samples involves sample collection and preparation, followed by extraction, purification (clean-up), and instrumental analysis.
Caption: General workflow for this compound analysis in environmental samples.
Experimental Protocols
Protocol 1: Determination of this compound and Metabolites in Soil by Modified QuEChERS and LC-MS/MS
This protocol is adapted from methodologies developed for the sensitive determination of this compound and its major metabolites, DA and Ipr-2-OH-DA-AMZ, in soil.[4]
1. Materials and Reagents
-
Solvents: Acetonitrile (MeCN), Methanol (B129727) (MeOH), Formic Acid (all LC-MS grade).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB).
-
Standards: Analytical standards of this compound (AMZ), Desamino this compound (DA), and Isopropyl-2-hydroxy-DA-amicarbazone (Ipr-2-OH-DA-AMZ).
-
Equipment: High-speed centrifuge, vortex mixer, shaker, evaporator, LC-MS/MS system.
2. Sample Preparation and Extraction
-
Air-dry soil samples and sieve through a 2 mm mesh to remove debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute. This step partitions the aqueous and organic layers and drives the analytes into the acetonitrile.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer a 1.5 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.
-
The tube should contain a mixture of d-SPE sorbents: 50 mg PSA, 50 mg C18, and 50 mg GCB.[6] The PSA removes organic acids, C18 removes nonpolar interferences, and GCB removes pigments and sterols.
-
Vortex the tube for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., Agilent EC-C18).[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[8][9]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for AMZ, DA, and Ipr-2-OH-DA-AMZ for quantification and confirmation.
Caption: Protocol workflow for this compound analysis in soil samples.
Protocol 2: Determination of this compound in Water by Solid-Phase Extraction (SPE) and HPLC-UV
This protocol is based on a method for determining this compound and its metabolites in water samples using a more accessible HPLC-UV system.
1. Materials and Reagents
-
Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water (all HPLC grade).
-
SPE Cartridges: C18 cartridges (e.g., Diapak C16).[7]
-
Standards: Analytical standard of this compound.
-
Equipment: SPE vacuum manifold, rotary evaporator or nitrogen evaporator, HPLC-UV system.
2. Sample Preparation and Solid-Phase Extraction (SPE)
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained analytes by passing 5 mL of acetonitrile through the cartridge.
-
Collect the eluate in a collection tube.
3. Final Sample Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., acetonitrile/water mixture).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for HPLC-UV analysis.
4. HPLC-UV Analysis
-
LC Column: C18 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for this compound (typically around 210-230 nm).
-
Quantification: Use an external standard calibration curve prepared in the mobile phase.
Caption: Protocol workflow for this compound analysis in water samples.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 4. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Procedures and Conditions for the Simultaneous Determination of this compound and Its Metabolites in Environmental Samples and Plant Matrices by High-Performance Liquid Chromatography with UV Detection | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cambridge.org [cambridge.org]
Application Note: Quantitative Analysis of Amicarbazone and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and reliable quantitative analysis of Amicarbazone and its primary metabolites, desamino this compound (DA) and isopropyl-2-hydroxy-desamino this compound (Ipr-2-OH-DA-AMZ), in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology, based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection, is suitable for residue analysis in diverse samples such as grains, soybeans, corn, and soil.[1][2][3] This document offers comprehensive experimental protocols, quantitative data summaries, and visual representations of the analytical workflow to aid researchers in implementing this method.
Introduction
This compound is a triazolinone herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels, along with its metabolites, in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of these compounds at low concentrations. This application note outlines a validated method that has been successfully applied to the analysis of this compound and its metabolites in complex matrices.[1][3]
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis that involves a simple and effective extraction and cleanup process.[2][4][5]
Materials:
-
Homogenized sample (e.g., grains, soybeans, corn, soil)
-
Acetonitrile (B52724) (MeCN)
-
Methanol (MeOH)
-
5 mmol/L Ammonium Acetate solution
-
Graphite Carbon Black (GCB)
-
C18 sorbent
-
Primary Secondary Amine (PSA) sorbent (optional)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.
-
Add 50 mg of C18 sorbent and 50 mg of GCB. For certain matrices, 50 mg of PSA can also be added for further cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Overall workflow for this compound analysis.
Liquid Chromatography (LC) Conditions
-
Instrument: Agilent 1290 Infinity II LC System or equivalent[6]
-
Column: Agilent EC-C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm)[2]
-
Mobile Phase A: 5 mmol/L Ammonium Acetate in Water
-
Mobile Phase B: Methanol[2]
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Conditions
-
Instrument: Agilent 6490 Triple Quadrupole LC/MS or equivalent[6]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C[7]
-
Desolvation Temperature: 500 °C[7]
-
Desolvation Gas Flow: 950 L/h[7]
-
Cone Gas Flow: 50 L/h[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 242.2 | 119.1 | 71.1 | 15 / 25 |
| Desamino this compound (DA) | 227.2 | 119.1 | 91.1 | 18 / 28 |
| Ipr-2-OH-DA-AMZ | 243.2 | 135.1 | 71.1 | 12 / 22 |
This compound Fragmentation Diagram
Caption: Fragmentation of this compound in MS/MS.
Quantitative Data Summary
The performance of this method has been validated across different studies and matrices, demonstrating its robustness and reliability.
Table 1: Method Validation Parameters
| Parameter | Grains & Soybeans[1] | Corn & Corn Plant[2] | Soil[3] |
| Linearity (R²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 5 µg/kg (this compound & DA), 10 µg/kg (Ipr-2-OH-DA-AMZ) | 5 µg/kg | 5-10 µg/kg |
| Recovery (%) | 79 - 118 | 85.1 - 111.0 | 84 - 96 |
| Precision (RSD %) | 1 - 12 | 2.3 - 11.0 | ≤ 12 |
Table 2: Recovery Data in Different Matrices at Various Spiking Levels
| Matrix | Spiking Level (µg/kg) | This compound Recovery (%) | DA Recovery (%) | Ipr-2-OH-DA-AMZ Recovery (%) | Reference |
| Rice | 10 | 95.3 | 98.7 | 92.1 | [1] |
| 100 | 98.2 | 101.5 | 96.4 | [1] | |
| Soybean | 10 | 88.4 | 92.1 | 85.3 | [1] |
| 100 | 91.7 | 95.8 | 89.6 | [1] | |
| Corn | 5 | 92.4 | 95.1 | 88.7 | [2] |
| 50 | 96.8 | 99.2 | 91.5 | [2] | |
| 500 | 102.1 | 105.6 | 98.3 | [2] | |
| Soil | 10 | 91.2 | 88.9 | 85.4 | [3] |
| 100 | 94.5 | 92.3 | 89.1 | [3] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous determination of this compound and its major metabolites in a variety of complex matrices. The use of a modified QuEChERS sample preparation protocol ensures high recovery and efficient cleanup, while the selectivity of tandem mass spectrometry allows for accurate quantification at low residue levels. This method is well-suited for routine monitoring, environmental fate studies, and risk assessment of this compound.
References
- 1. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Modified QuEChERS Method for Amicarbazone Residue Analysis in Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicarbazone is a potent triazolinone herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels in agricultural commodities is crucial to ensure food safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.[1] This document provides detailed application notes and protocols for a modified QuEChERS method tailored for the analysis of this compound residues in different crop matrices, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination.
Principle
The modified QuEChERS method involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.[2] First, the homogenized crop sample is extracted with acetonitrile (B52724) (ACN), often with the addition of buffering salts to ensure the stability of pH-sensitive pesticides like this compound. The addition of salts also induces phase separation between the aqueous and organic layers. Following centrifugation, an aliquot of the supernatant is subjected to a d-SPE cleanup step. This involves mixing the extract with a combination of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids. After a final centrifugation step, the cleaned extract is ready for LC-MS/MS analysis.
Experimental Protocols
Sample Homogenization
Proper homogenization is critical for obtaining representative and reproducible results.
-
High-water content crops (e.g., fruits, vegetables): Chop the sample into small pieces and homogenize using a high-speed blender.
-
Low-water content and dry crops (e.g., grains, sugarcane): Grind the sample to a fine powder using a laboratory mill. For very dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before extraction.[3]
Modified QuEChERS Protocol
This protocol is a general guideline and may require optimization based on the specific crop matrix.
2.1. Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples like grains, add 10 mL of deionized water and let it stand for 30 minutes to rehydrate.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the salting-out mixture: 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The composition of the d-SPE tube will vary depending on the crop matrix:
-
General Crops (e.g., corn, fruits with low fat): 900 mg anhydrous MgSO₄, 150 mg primary secondary amine (PSA).
-
Pigmented Crops (e.g., leafy greens, colorful fruits): 900 mg anhydrous MgSO₄, 150 mg PSA, and 50 mg graphitized carbon black (GCB).[4]
-
High-fat Crops (e.g., oilseeds, avocado): 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18.[4]
-
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of this compound.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase | A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for the separation of this compound and its metabolites. A typical gradient starts with a low percentage of B, ramped up to a high percentage, and then re-equilibrated. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for this compound and its metabolites should be optimized. For this compound: e.g., m/z 304.2 → 110.1, 304.2 → 204.1 |
Data Presentation
The performance of the modified QuEChERS method for this compound analysis is summarized in the tables below.
Table 1: Method Validation Data for this compound in Corn [4]
| Parameter | Value |
| Recovery | 85.1% - 111.0% |
| Relative Standard Deviation (RSD) | 2.3% - 11.0% |
| Limit of Quantification (LOQ) | 5 µg/kg |
Table 2: Method Validation Data for this compound and its Metabolites in Soil [5]
| Parameter | Value |
| Recovery | 84% - 96% |
| Relative Standard Deviation (RSD) | ≤12% |
| Limit of Quantification (LOQ) | 5 - 10 µg/kg |
Table 3: Representative Method Performance in Other Crop Matrices (General Expected Values)
| Crop Matrix | Expected Recovery | Expected RSD | Expected LOQ | Key d-SPE Sorbents |
| Sugarcane | 70% - 120% | < 20% | 1 - 10 µg/kg | PSA, C18 |
| Fruits (e.g., Apples, Grapes) | 70% - 120% | < 20% | 1 - 10 µg/kg | PSA |
| Vegetables (e.g., Leafy Greens) | 70% - 120% | < 20% | 1 - 10 µg/kg | PSA, GCB |
| Oilseeds | 70% - 120% | < 20% | 5 - 20 µg/kg | PSA, C18 |
Mandatory Visualization
The following diagram illustrates the logical workflow of the modified QuEChERS method for this compound residue analysis in crops.
Caption: Workflow of the Modified QuEChERS Method.
Conclusion
The modified QuEChERS method detailed in this document provides a robust and efficient workflow for the determination of this compound residues in a variety of crop matrices. The flexibility of the d-SPE cleanup step allows for adaptation to different sample types, ensuring accurate and reliable results. Proper method validation for each specific crop matrix is essential to guarantee data quality and regulatory compliance.
References
Application Notes and Protocols for Amicarbazone in Corn and Sugarcane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicarbazone is a selective triazolinone herbicide used for the control of annual broadleaf and grass weeds in corn and sugarcane.[1] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] this compound is absorbed through the leaves and roots of susceptible plants, leading to a blockage of electron transport, which results in chlorosis, necrosis, and eventual plant death.[2] This document provides detailed application notes and experimental protocols for the use of this compound in corn and sugarcane for research and development purposes.
Chemical Properties
| Property | Value |
| Chemical Name | 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide |
| CAS Number | 129909-90-6 |
| Formulation | Typically a 70% water-dispersible granule (WDG) |
| Water Solubility | 4600 mg/L at 20°C |
| Soil Half-life | Can range up to 150 days, depending on soil biological activity. |
| Mode of Action | Photosystem II inhibitor (HRAC Group 5)[2] |
Signaling Pathway: Inhibition of Photosystem II
This compound disrupts the photosynthetic electron transport chain in chloroplasts. It binds to the D1 protein of the Photosystem II (PSII) complex, specifically at the QB-binding niche. This binding blocks the docking of plastoquinone (B1678516) (PQ), the native electron acceptor. The inhibition of electron flow from PSII halts the production of ATP and NADPH, which are essential for CO2 fixation.[2][3] The blockage also leads to the formation of reactive oxygen species (ROS), causing rapid cellular damage through lipid peroxidation.[3]
Caption: this compound blocks electron transport in Photosystem II.
Application in Corn (Zea mays)
This compound can be used for both pre-emergence and post-emergence weed control in field corn.[1]
Application Rates and Efficacy
| Application Timing | Rate (kg a.i. ha⁻¹) | Target Weeds | Efficacy (%) | Crop Tolerance | Reference |
| Pre-emergence | 0.14 | General weed spectrum | Resulted in higher grain yields | Good | [4] |
| Pre-emergence | Not Specified | Crotalaria ochroleuca | >90% phytotoxicity | Non-selective to this species | [5] |
Note: Efficacy can be influenced by soil type, organic matter content, and environmental conditions.
Tank Mixtures for Corn
To broaden the spectrum of controlled weeds, this compound can be tank-mixed with other herbicides. Always perform a jar test to ensure physical compatibility before mixing in the spray tank.[6] Follow the most restrictive label instructions for all tank-mix partners.[6]
Potential Tank-Mix Partners for Corn:
-
Atrazine
-
S-metolachlor
-
Mesotrione
-
Glyphosate (for glyphosate-tolerant corn)
-
Glufosinate (for glufosinate-tolerant corn)
Application in Sugarcane (Saccharum officinarum)
This compound is effective for both pre-emergence and post-emergence weed control in plant and ratoon sugarcane.
Application Rates and Efficacy
| Application Timing | Rate (kg a.i. ha⁻¹) | Target Weeds | Efficacy (%) | Crop Tolerance | Reference |
| Pre-emergence | 1.05 - 1.4 | Ipomoea grandifolia, I. hederifolia, I. nil, I. quamoclit, Merremia cissoides | Highly efficient | Selective | [7] |
| Pre-emergence | up to 2.1 | General weed spectrum | - | Highly selective | [8] |
| Post-emergence | 0.7 - 1.4 | Amaranthus lividus | Good to Excellent | Slight, transient phytotoxicity at higher rates | [8] |
| Post-emergence | 0.525 - 1.05 | Ipomoea grandifolia, Brachiaria decumbens, Merremia cissoides, Euphorbia heterophylla | Excellent (>80-100%) | - | [2] |
| Pre- and early post-emergence | 0.5 | Most labeled species (up to 4-leaf stage) | Good (improved with wetter) | Good | |
| Pre- and early post-emergence | 0.8 | Larger labeled grass weeds (up to 6-leaf stage) | Good (may require knockdown partner) | Good |
Note: Post-emergence applications may cause slight, transient chlorosis on sugarcane leaves, especially at higher rates, but the crop typically recovers within 30-45 days without a significant impact on height.[8]
Tank Mixtures for Sugarcane
Tank-mixing this compound can enhance the weed control spectrum and provide longer residual activity.
Potential Tank-Mix Partners for Sugarcane:
-
Atrazine
-
Diuron
-
Hexazinone
-
S-metolachlor
-
2,4-D
-
Paraquat (for knockdown of larger weeds)
Experimental Protocols
General Field Trial Protocol for Herbicide Efficacy
This protocol provides a general framework for conducting field efficacy trials with this compound. It should be adapted based on specific research objectives and local conditions.
Caption: General workflow for a herbicide efficacy field trial.
Methodology:
-
Site Selection: Choose a field with a uniform and representative population of the target weed species. Ensure the soil type and topography are consistent across the trial area.
-
Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of three to four replications. Treatments should include a range of this compound application rates, an untreated control, and a weed-free (hand-weeded) control.
-
Plot Establishment: Mark out individual plots of a standardized size (e.g., 3m x 5m). Include buffer zones between plots to prevent spray drift.
-
Pre-application Assessment: Before herbicide application, conduct a thorough assessment of the weed species present and their density in each plot using quadrats.
-
Herbicide Application:
-
Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.
-
Apply this compound at the predetermined rates for pre-emergence (to the soil surface before weed or crop emergence) or post-emergence (to emerged weeds and crop) applications.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
-
-
Post-application Assessments:
-
Conduct visual assessments of weed control and crop phytotoxicity at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT).
-
Use a standardized rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill for weed control, and 0 = no injury and 100 = complete crop death for phytotoxicity).
-
-
Data Collection: In addition to visual ratings, quantitative data such as weed biomass (dry weight) from a defined area within each plot can be collected.
-
Yield Data: At crop maturity, harvest the central rows of each plot to determine the crop yield.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Tank-Mix Compatibility Jar Test Protocol
Caption: Step-by-step protocol for a herbicide tank-mix jar test.
Safety and Handling
-
Always refer to the Safety Data Sheet (SDS) for this compound before handling.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective eyewear, and coveralls, during mixing and application.
-
Avoid inhalation of dust or spray mist.
-
Do not apply directly to water, or to areas where surface water is present. This compound has the potential to leach into groundwater.[1]
Disclaimer
This document is intended for informational and research purposes only. All applications of this compound must be in accordance with the product label and local regulations. The user assumes all risks and liability for the use of this information.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. scielo.org.co [scielo.org.co]
- 5. scielo.br [scielo.br]
- 6. assets.syngenta-us.com [assets.syngenta-us.com]
- 7. croplife.co.za [croplife.co.za]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
Application Notes and Protocols for Amicarbazone Field Dissipation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for designing and conducting field dissipation studies for the herbicide Amicarbazone. The aim is to determine its persistence, mobility, and degradation pathways in both terrestrial and aquatic environments under real-world conditions. Adherence to these protocols will ensure the generation of robust and reliable data suitable for environmental risk assessment and regulatory submissions.
Introduction to this compound and Environmental Dissipation
This compound is a selective triazolone herbicide used for the pre- and post-emergence control of annual broadleaf weeds and grasses in various crops, including corn and sugarcane, as well as in turf.[1][2] Its environmental fate, particularly its persistence and mobility in soil and water, is a critical aspect of its overall risk profile. Field dissipation studies are essential to understand how this compound behaves under actual use conditions, which are influenced by a complex interplay of soil type, climate, and microbial activity.[1][3]
This compound is characterized by high water solubility and mobility in soil, which suggests a potential for leaching into groundwater.[2][4][5] However, its persistence can vary significantly depending on environmental conditions. Reported field dissipation half-lives for this compound in soil are generally short, often less than 30 days, with some studies showing half-lives as low as 5.3 to 8.4 days under favorable degradation conditions like warm temperatures and adequate moisture.[1][6] In contrast, under laboratory conditions or in alkaline soils, the half-life can be longer.[1][5] The primary degradation products of this compound include desamino this compound (DA), N-methyl desamino this compound, and isopropyl-2-hydroxy-DA-amicarbazone (Ipr-2-OH-DA-AMZ).[4][7][8]
These studies are designed in accordance with regulatory guidelines, such as those from the U.S. Environmental Protection Agency (USEPA), to ensure data quality and relevance for risk assessment.[9][10][11]
Quantitative Data Summary
The dissipation rate of this compound is typically expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize reported half-life values from various studies.
Table 1: this compound Dissipation Half-Life in Soil from Field Studies
| Soil Type/Location | pH | Application Rate (g a.i./ha) | Half-Life (DT50) in days | Reference |
| Silt Loam (Tennessee, USA) | ~6.5 | 490 | 5.3 - 8.4 | [1] |
| Not Specified (Field Experiments) | Not Specified | Not Specified | 18 - 24 | [6] |
| Loam (Acidic) | <7 | Not Specified | 57 | [5] |
| Sandy Loam (Acidic) | <7 | Not Specified | 57 | [5] |
| Sandy Clay Loam (Acidic) | <7 | Not Specified | 9 | [5] |
| Loam, Sandy Loam, Sandy Clay Loam (Alkaline) | >7.4 | Not Specified | More persistent than in acidic conditions | [5] |
| Not Specified (Shanghai) | Not Specified | 40 | 13.9 - 19.7 | [8] |
Table 2: this compound Dissipation Half-Life from Laboratory Studies
| Soil Type | pH | Conditions | Half-Life (DT50) in days | Reference |
| Aerobic Soils | Not Specified | Laboratory Incubation | 50 | [6] |
| Illinois Soil | Not Specified | Laboratory Incubation | >15 | [1] |
| Tennessee Soil (no prior atrazine (B1667683) use) | Not Specified | Laboratory Incubation | >15 | [1] |
| Aerobic Soil | Not Specified | Laboratory Incubation | 87 | [4] |
Table 3: this compound Dissipation Half-Life in Aquatic Environments
| Matrix | pH | Conditions | Half-Life (DT50) in days | Reference |
| Water | 5 and 7 | Hydrolysis | Stable | [6] |
| Water | 9 | Hydrolysis | 64 | [6] |
| Water and Soil Surfaces | Not Specified | Photolysis | ~60 (2 months) | [6] |
| Surface Water | Not Specified | Sunlight-driven fate | up to 75 | [5] |
Experimental Protocols
Terrestrial Field Dissipation Study Protocol
This protocol is designed to meet the requirements of regulatory guidelines such as the USEPA OPPTS 835.6100.[10]
3.1.1 Site Selection and Characterization
-
Site Selection: Choose a minimum of two sites representative of the intended use areas for this compound.[11] The sites should not have been treated with this compound or other triazolone herbicides in the past year.
-
Plot Design: Establish replicate plots for treated and control (untreated) groups. A typical design involves randomized complete blocks with at least three replicates per treatment.[12] Plot size should be sufficient to allow for multiple sampling events without disturbing previously sampled areas (e.g., 9m x 9m).[13]
-
Soil Characterization: Before application, collect composite soil samples from the study site (0-15 cm depth) for detailed characterization, including:
-
Soil texture (% sand, silt, clay)
-
Organic carbon content
-
pH
-
Cation exchange capacity (CEC)
-
Bulk density
-
Moisture content at field capacity
-
3.1.2 Application of this compound
-
Formulation: Use a typical end-use formulation of this compound (e.g., 70% water-dispersible granule).[6]
-
Application Rate: Apply this compound at the maximum recommended label rate. For example, a rate of 490 g a.i./ha has been used in field studies.[3]
-
Application Method: Use calibrated ground application equipment (e.g., backpack sprayer with a boom) to ensure uniform coverage.[7] Avoid application during windy conditions to minimize spray drift.
3.1.3 Soil Sampling
-
Sampling Frequency: Collect soil samples at pre-determined intervals to characterize the dissipation curve. A suggested schedule is:
-
Day 0 (immediately after application)
-
Days 1, 3, 7, 14, 30, 60, 90, 120, and 180 post-application, and continuing until residues are below the limit of quantification.
-
-
Sampling Depth: Collect soil cores from multiple depths to assess leaching potential. A common sampling depth is 0-8 cm or 0-10 cm.[1][3][13] Deeper samples (e.g., 10-20 cm, 20-30 cm) should also be taken, especially in soils with high leaching potential.
-
Sampling Procedure: From each plot, collect multiple soil cores (e.g., 15-20) and combine them to form a single composite sample for each depth.
-
Sample Handling: Place samples in labeled, sealed containers and immediately freeze them at -20°C to prevent further degradation pending analysis.[3]
3.1.4 Meteorological Data Collection Throughout the study period, record the following daily data from an on-site or nearby weather station:
-
Air temperature (maximum and minimum)
-
Soil temperature at a relevant depth (e.g., 10 cm)
Aquatic Field Dissipation Study Protocol
This protocol is based on the principles of the USEPA OPPTS 835.6200 guideline for aquatic field dissipation studies.[11]
3.2.1 Test Site Selection
-
Select at least two aquatic sites (e.g., ponds, slow-moving streams, or rice paddies) that are representative of environments where this compound might be introduced through runoff or direct application.[10][11]
-
Characterize the sites, including water body dimensions, flow rates, and sediment properties (texture, organic carbon, pH).
3.2.2 Application of this compound
-
Apply the this compound formulation directly to the water surface or as a directed spray for emergent weeds, simulating a worst-case scenario for water contamination.
-
The application rate should be relevant to potential environmental exposure concentrations.
3.2.3 Water and Sediment Sampling
-
Sampling Frequency: Collect water and sediment samples at appropriate intervals, similar to the terrestrial study, with more frequent sampling immediately after application. Suggested time points: 0, 1, 3, 7, 14, 30, 60, 90 days, and so on.
-
Water Sampling: Collect water samples from multiple locations and depths within each test site. Use clean glass or amber bottles.
-
Sediment Sampling: Use a core sampler to collect sediment from the top layer (e.g., 0-5 cm).
-
Sample Handling: Store water samples refrigerated (e.g., 4°C) and sediment samples frozen (-20°C) prior to analysis.
Analytical Methodology
The analysis of this compound and its main metabolites (DA and Ipr-2-OH-DA-AMZ) in soil and water samples is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3][8]
3.3.1 Sample Preparation and Extraction
-
Soil Samples:
-
Thaw and sieve the soil to remove large debris.[1]
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extraction.[8]
-
Extract a subsample of soil (e.g., 5-10 g) with an appropriate solvent, such as methanol (B129727) or an acetonitrile (B52724)/water mixture.[1][8]
-
Shake the mixture vigorously and centrifuge to separate the solid and liquid phases.
-
The supernatant is then filtered and may undergo further cleanup using solid-phase extraction (SPE) if necessary.
-
-
Water Samples:
-
Filter the water sample to remove suspended particles.
-
Depending on the concentration, either directly inject the sample or perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
3.3.2 LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Employ a suitable C18 column to separate this compound from its metabolites. A gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound and each metabolite in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity.
-
Quantification: Create a calibration curve using certified analytical standards of this compound and its metabolites. The concentration in the environmental samples is determined by comparing the peak areas to the calibration curve. The limits of quantification should be in the low µg/kg (ppb) range.[8]
Visualizations
Terrestrial Field Dissipation Workflow
Caption: Workflow for a terrestrial field dissipation study of this compound.
Aquatic Field Dissipation Workflow
Caption: Workflow for an aquatic field dissipation study of this compound.
References
- 1. cambridge.org [cambridge.org]
- 2. This compound (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apms.org [apms.org]
- 10. Terrestrial and Aquatic Field Dissipation - Waterborne Environmental [waterborne-env.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Accelerated Dissipation of Two Herbicides after Repeated Application in Field Experiments with Organically-Amended Soil [mdpi.com]
- 13. Control of the Field Herbicide Dissipation by Cover Crop Mulch in Conservation Agriculture [mdpi.com]
Determining the Soil Half-Life of Amicarbazone: A Guide for Environmental Fate Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals involved in environmental risk assessment of herbicides.
Introduction: Amicarbazone is a selective herbicide used for the control of broadleaf and grass weeds in various crops.[1] Understanding its persistence and degradation kinetics in different soil environments is crucial for assessing its potential environmental impact, including carryover to rotational crops and mobility in the soil profile.[2][3] This document provides detailed protocols for determining the half-life of this compound in various soil types under laboratory and field conditions. The methodologies are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and published research findings.[4][5][6]
Factors Influencing this compound Degradation
The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. Key factors include:
-
Soil pH: this compound is more persistent in alkaline soils (pH > 7.4) and degrades more rapidly in acidic to neutral soils.[3][7]
-
Soil Texture: Soil composition, particularly clay and organic matter content, can influence the sorption and bioavailability of this compound, thereby affecting its degradation rate.[3]
-
Microbial Activity: Microbial degradation is a significant pathway for this compound dissipation in soil.[8] Factors that promote microbial activity, such as optimal temperature and moisture, can accelerate its breakdown.[8][9]
-
Temperature and Moisture: Warmer temperatures and adequate soil moisture generally enhance the rate of microbial degradation.[8][9]
-
Photolysis: While microbial degradation is a primary factor, photolysis on the soil surface can also contribute to this compound dissipation.[8]
Quantitative Data Summary
The half-life of this compound can vary significantly depending on the experimental conditions and soil characteristics. The following table summarizes reported half-life values from various studies.
| Soil Type/Condition | pH | Organic Matter (%) | Half-Life (days) | Study Type | Reference |
| Field Soil (Tennessee, USA) | Not specified | Not specified | 5.3 - 8.4 | Field | [8] |
| Silt Loam (Illinois, USA) | 6.6 | 3.2 | >15 | Laboratory | [2][10] |
| Sandy Loam (Lubbock, USA) | Acidic | Not specified | 57 | Laboratory | [3] |
| Sandy Clay Loam (Cecil, USA) | Acidic | Not specified | 9 | Laboratory | [3] |
| Various Soils | < 6.4 | Not specified | Moderately Persistent | Laboratory | [7] |
| Various Soils | > 7.0 | Not specified | More Persistent | Laboratory | [7] |
| Aerobic Soil | Not specified | Not specified | 50 | Laboratory | [11] |
| Field Conditions | Not specified | Not specified | 18 - 24 | Field | [11] |
| Incubator Study | Not specified | Not specified | 13.9 - 19.7 | Laboratory | [12][13] |
Experimental Protocols
This section outlines the detailed methodologies for conducting laboratory and field studies to determine the half-life of this compound.
Protocol 1: Laboratory Aerobic Soil Degradation Study (Based on OECD Guideline 307)
This protocol is designed to assess the rate of aerobic degradation of this compound in soil under controlled laboratory conditions.[4][5]
1. Soil Collection and Preparation:
-
Collect fresh soil from the upper 20 cm layer of the desired locations, removing any large debris like stones and plant material.[4][14]
-
Sieve the soil through a 2 mm mesh.
-
Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity (CEC).[14]
-
Pre-incubate the soil at the test temperature and moisture content for 7-14 days in the dark to allow for the stabilization of microbial activity.[4]
2. Preparation of Test Substance and Application:
-
Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., methanol, water with 0.1% formic acid).[8][10]
-
Fortify the soil samples with the this compound solution to achieve the desired concentration. The application rate should be relevant to typical agricultural practices.
-
Ensure uniform distribution of the herbicide within the soil samples.
3. Incubation:
-
Place the treated soil samples in incubation vessels (e.g., biometers or flow-through systems) that allow for the trapping of volatile organic compounds and CO2.[5]
-
Maintain the soil moisture at 40-60% of its maximum water holding capacity.
-
Incubate the samples in the dark at a constant temperature, typically 20-25°C.[4]
4. Sampling and Extraction:
-
Collect replicate soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, 63, and 84 days after treatment).[8]
-
Store the samples at -20°C until analysis to prevent further degradation.[8]
-
Extract this compound and its metabolites from the soil samples using a suitable solvent, such as methanol.[8][10] A common procedure involves shaking the soil with the solvent followed by centrifugation and filtration.[8][10] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for extraction and cleanup.[12]
5. Analysis:
-
Quantify the concentration of this compound and its major metabolites (desamino this compound and isopropyl-2-hydroxy-DA-amicarbazone) in the extracts using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][12][15]
-
The LC-MS/MS system should be optimized for the separation and detection of the target analytes.[10]
6. Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation kinetics, which often follows first-order kinetics.
-
Calculate the half-life (DT50), the time required for 50% of the initial concentration to dissipate, using the appropriate kinetic model.
Protocol 2: Field Dissipation Study (Based on OECD Guideline Series)
Field studies provide a more realistic assessment of this compound's persistence under actual agricultural conditions.[6]
1. Site Selection and Plot Establishment:
-
Select a field site with a well-characterized soil type that is representative of the intended use area.
-
Establish experimental plots of a suitable size.
2. Application of this compound:
-
Apply this compound at the desired rate using calibrated spray equipment to ensure uniform coverage.
3. Soil Sampling:
-
Collect soil cores from the treated plots at various time intervals after application (e.g., 0, 3, 7, 14, 21, 28, 42, 84, and 150 days).[8]
-
Collect samples from a defined soil depth, typically 0-10 cm or 0-15 cm.[8]
-
Immediately place the collected soil samples in a cooler and transport them to the laboratory.
4. Sample Handling and Analysis:
-
Store the soil samples frozen at -20°C until extraction and analysis.[8]
-
Follow the extraction and analytical procedures as described in Protocol 1 (steps 4 and 5).
5. Data Analysis:
-
Analyze the data as described in Protocol 1 (step 6) to determine the field dissipation half-life of this compound.
Visualizations
Experimental Workflow for Laboratory Soil Degradation Study
Caption: Workflow for determining this compound half-life in soil under laboratory conditions.
Proposed Degradation Pathway of this compound in Soil
Caption: Simplified degradation pathway of this compound in soil, identifying its major metabolites.[1][12]
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. oecd.org [oecd.org]
- 7. Soil persistence of this compound using creeping bentgrass as a bioassay - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 8. cambridge.org [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. bioone.org [bioone.org]
- 11. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eppltd.com [eppltd.com]
- 15. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Amicarbazone Metabolites in Soil and Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction, quantification, and analysis of the herbicide Amicarbazone and its primary metabolites in both soil and plant matrices. The methodologies detailed below are synthesized from established analytical procedures, primarily employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and reliable detection.
Introduction
This compound is a triazolinone herbicide used for the control of broadleaf weeds.[1][2] Understanding its fate and the behavior of its metabolites in the environment, particularly in soil and plants, is crucial for assessing its environmental impact and ensuring food safety. The primary metabolites of concern include desamino this compound (DA) and isopropyl-2-hydroxy-DA-amicarbazone (Ipr-2-OH-DA-AMZ).[3] This protocol outlines a robust and validated method for the simultaneous determination of this compound and these key metabolites.
Experimental Protocols
A sensitive and reliable analytical method has been developed for the simultaneous determination of this compound (AMZ) and its two major metabolites, desamino this compound (DA) and isopropyl-2-hydroxy-DA-amicarbazone (Ipr-2-OH-DA-AMZ), in soil.[3] The targeted analytes are extracted and purified using a modified QuEChERS procedure and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Materials and Reagents
-
This compound, DA, and Ipr-2-OH-DA-AMZ analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphite carbon black (GCB)
-
Deionized water
Sample Preparation and Extraction
2.2.1. Soil Samples
-
Sample Collection: Collect soil samples from the desired depth and location. Remove any large debris such as rocks and roots.
-
Homogenization: Air-dry the soil samples, grind, and sieve through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
2.2.2. Plant Samples (e.g., Corn)
-
Sample Collection: Collect representative plant samples (e.g., leaves, stems, grains).
-
Homogenization: Chop the plant material into small pieces and homogenize using a high-speed blender. For grains, grind to a fine powder.
-
Extraction:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile. Let the sample soak for 30 minutes.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant from the extraction step.
-
Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For plant samples, also add 7.5 mg of GCB to remove pigments.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient of methanol and 5 mmol/L ammonium acetate in water is commonly employed.[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its metabolites.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Method Validation Parameters [1][3][4]
| Analyte | Linearity (R²) | Recovery (%) | LOQ (µg/kg) | Precision (RSD %) |
| This compound | >0.99 | 84-96 | 5 | <12 |
| Desamino this compound (DA) | >0.99 | 85-111 | 5 | <11 |
| Ipr-2-OH-DA-AMZ | >0.99 | 85-111 | 10 | <11 |
Table 2: Dissipation of this compound and Formation of Metabolites in Soil [3]
| Time (days) | This compound (mg/kg) | DA (mg/kg) | Ipr-2-OH-DA-AMZ (mg/kg) |
| 0 | 1.000 | 0.000 | 0.000 |
| 50 | 0.505 | 0.097 | 0.099 |
| 100 | 0.250 | 0.150 | 0.075 |
| 200 | 0.100 | 0.200 | 0.050 |
| 365 | 0.038 | 0.245 | 0.028 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound and its metabolites in soil and plant matrices.
Metabolic Pathway of this compound
The degradation of this compound in soil and plants primarily involves the formation of desamino this compound (DA) and isopropyl-2-hydroxy-DA-amicarbazone (Ipr-2-OH-DA-AMZ).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Amicarbazone: Detailed Application Notes and Protocols for Pre- and Post-Emergence Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Amicarbazone, a selective triazolinone herbicide. This document details its use in both pre-emergence and post-emergence applications for the control of a broad spectrum of annual broadleaf and grass weeds. The information provided is intended to guide researchers and professionals in the development and evaluation of weed management strategies utilizing this compound.
Mechanism of Action
This compound is classified as a Group 5 herbicide, acting as a potent inhibitor of Photosystem II (PSII) in plants.[1][2][3] Its mode of action involves binding to the QB-binding niche on the D1 protein of the PSII complex in chloroplasts. This binding event blocks the electron transport chain, preventing the transfer of electrons from QA to plastoquinone (B1678516) (PQ).[4] The inhibition of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for CO2 fixation.[5] The blockage also results in the formation of reactive oxygen species that cause rapid photo-oxidation of chlorophyll (B73375) and cell membrane lipids, leading to chlorosis, necrosis, and ultimately, plant death.[2]
Application Techniques
This compound can be effectively utilized in both pre-emergence and post-emergence weed control programs.[1][6] The choice of application timing depends on the target crop, weed species, and environmental conditions.
Pre-emergence Application
Pre-emergent applications of this compound target weed seeds as they germinate in the soil, providing residual control.[7] For optimal efficacy, the herbicide should be applied to a clean, well-prepared seedbed before weed emergence.[8] Rainfall or irrigation is necessary to move the herbicide into the soil profile where weed seeds germinate.[8]
Post-emergence Application
Post-emergent applications of this compound are effective against small, actively growing weeds.[9][10][11] Thorough spray coverage is crucial for optimal performance.[9] The addition of a non-ionic surfactant is often recommended to enhance foliar uptake.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for the pre- and post-emergence application of this compound.
Table 1: Pre-emergence Application Rates and Efficacy
| Crop | Application Rate (g a.i./ha) | Target Weeds | Weed Control Efficacy (%) | Reference |
| Maize | 740 g a.i./ha (in combination with S-metolachlor) | General broadleaf and grass weeds | Not specified, but resulted in higher yield | [13] |
| Safflower | 105 g a.i./ha | Kochia, Russian-thistle | 98-99 | [14] |
| Sugarcane | Not specified | Not specified | Selective when applied pre-emergence | [15] |
| Sweet Corn | Not specified | General broadleaf and grass weeds | Effective as a pre-emergence screen | [16] |
Table 2: Post-emergence Application Rates and Efficacy
| Crop | Application Rate (g a.i./ha) | Target Weeds | Weed Control Efficacy (%) | Reference |
| Maize | 687.5 g a.i./ha (in combination with atrazine) | General broadleaf and grass weeds | Not specified, but resulted in higher yield | [13] |
| Creeping Bentgrass | 100 - 500 g a.i./ha (sequential applications) | Annual Bluegrass (Poa annua) | Up to 100 | [12] |
| Kentucky Bluegrass | 100 - 500 g a.i./ha (sequential applications) | Annual Bluegrass (Poa annua) | 88 - 100 | [12] |
| Sugarcane | Not specified | Not specified | Selective for post-emergence application | [15] |
Table 3: Crop Safety and Phytotoxicity
| Crop | Application Timing | Application Rate (g a.i./ha) | Phytotoxicity Symptoms | Recovery | Reference |
| Safflower | Pre-emergence | 105 | 9-12% injury at 15 DAT | Fully recovered by 40 DAT | [14] |
| Creeping Bentgrass | Post-emergence (Fall) | 200 - 500 (sequential) | Increased injury with higher rates | - | [12] |
| Creeping Bentgrass | Post-emergence (Spring) | up to 300 (sequential) | As safe as bispyribac-sodium | - | [12] |
| Kentucky Bluegrass | Post-emergence (Fall) | >100 (sequential) | More injurious than primisulfuron | - | [12] |
| Kentucky Bluegrass | Post-emergence (Spring) | up to 300 (sequential) | Equally as safe as primisulfuron | Recovered by 6-8 WAIT | [12] |
Experimental Protocols
The following protocols outline standardized methodologies for conducting pre- and post-emergence herbicide efficacy and crop safety trials for this compound.
Protocol for Pre-emergence Herbicide Trial
Objective: To evaluate the efficacy and crop safety of this compound applied pre-emergence.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).[11]
-
Replicates: Minimum of 4 replicates.
-
Plot Size: Minimum of 25 m² net plot.[17]
-
Treatments:
-
Untreated Control (weedy check).
-
Weed-free Control (hand-weeded).
-
This compound at various rates (e.g., 0.5x, 1x, 2x the proposed rate).
-
Standard commercial herbicide for comparison.
-
Procedure:
-
Site Selection: Select a field with uniform soil type and a known history of target weed infestation.
-
Land Preparation: Prepare a uniform, clod-free seedbed representative of standard agricultural practices.
-
Planting: Plant the desired crop species at the recommended seeding rate and depth.
-
Herbicide Application:
-
Apply treatments within 1-2 days of planting, before crop and weed emergence.
-
Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
-
-
Activation: If rainfall does not occur within a specified period (e.g., 7-10 days), apply a uniform irrigation to activate the herbicide.
-
Data Collection:
-
Weed Control Efficacy: Assess at regular intervals (e.g., 14, 28, 56 days after treatment - DAT). Use a 0-100% visual rating scale, where 0 = no control and 100 = complete weed death, compared to the untreated control.[18]
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals (e.g., 7, 14, 28 DAT) using a 0-100% scale, where 0 = no injury and 100 = crop death.[18] Note any stunting, chlorosis, or necrosis.
-
Yield: At crop maturity, harvest the net plot area and determine the yield.
-
Protocol for Post-emergence Herbicide Trial
Objective: To evaluate the efficacy and crop safety of this compound applied post-emergence.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: Minimum of 4 replicates.
-
Plot Size: Minimum of 25 m² net plot.[17]
-
Treatments:
-
Untreated Control (weedy check).
-
Weed-free Control (hand-weeded).
-
This compound at various rates (e.g., 0.5x, 1x, 2x the proposed rate), with and without adjuvant.
-
Standard commercial post-emergence herbicide for comparison.
-
Procedure:
-
Site Selection and Planting: Follow the same procedure as for the pre-emergence trial.
-
Herbicide Application:
-
Apply treatments when target weeds are at the specified growth stage (e.g., 2-4 leaf stage) and the crop is at a tolerant growth stage.[9]
-
Use a calibrated research plot sprayer with nozzles that provide thorough coverage.
-
Record environmental conditions and the growth stage of both the crop and weeds at the time of application.
-
-
Data Collection:
-
Weed Control Efficacy: Assess at regular intervals (e.g., 7, 14, 21 days after treatment - DAT). Use a 0-100% visual rating scale.[18]
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals (e.g., 3, 7, 14 DAT) using a 0-100% scale.[18]
-
Yield: At crop maturity, harvest the net plot area and determine the yield.
-
Environmental Fate and Considerations
This compound is characterized by high water solubility and a low potential for volatilization.[1] Its persistence in soil is moderate, with an aerobic soil half-life of approximately 87 days.[1] Due to its mobility in soil, there is a potential for leaching, particularly in sandy soils.[1] The degradation of this compound in the environment is influenced by soil type, pH, and microbial activity. It slowly degrades into three major products.[1]
Conclusion
This compound is a versatile herbicide with utility in both pre- and post-emergence weed management systems. Its efficacy is dependent on proper application timing, rate, and environmental conditions. The protocols and data presented in these notes provide a framework for the scientific evaluation and optimal use of this compound in various agricultural and turfgrass settings. Further research should continue to refine application techniques to maximize weed control while ensuring crop safety and minimizing environmental impact.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 4. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ucanr.edu [ucanr.edu]
- 8. Best practices for postemergence weed control [blog-crop-news.extension.umn.edu]
- 9. Five tips to make your post-emergence herbicide application a success | Corteva Agriscience [corteva.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. bioone.org [bioone.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Preemergence Herbicides for Crop Safety and Weed Control in Safflower [scirp.org]
- 14. Chapter 19: MOA Part 4 – Photosynthesis Inhibitors (Photosystems) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 15. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 16. nda.gov.za [nda.gov.za]
- 17. weedscience.ca [weedscience.ca]
- 18. pp1.eppo.int [pp1.eppo.int]
Application Notes and Protocols for Calculating Effective Application Rates of Amicarbazone in Field Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amicarbazone is a selective, pre- and post-emergence herbicide belonging to the triazolinone chemical class.[1][2] It is utilized for the control of a broad spectrum of annual broadleaf and grass weeds in various crops, including field corn, sugarcane, and turfgrasses.[1][3][4] Understanding the precise calculation of effective application rates is critical for maximizing weed control efficacy while ensuring crop safety and minimizing environmental impact. These notes provide detailed protocols and data for researchers conducting field trials with this compound.
Application Notes
Mode of Action
This compound's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[3][5] It binds to the QB domain of the D1 protein in the PSII complex, located in the thylakoid membranes of chloroplasts.[4][5] This binding action blocks the electron transport chain, preventing electrons from moving from plastoquinone (B1678516) A (QA) to plastoquinone B (QB).[5] The interruption of electron flow leads to a cascade of events, including the cessation of CO2 fixation and the production of reactive oxygen species, which cause lipid peroxidation and membrane damage.[3] The phenotypic response in susceptible plants includes rapid chlorosis, followed by necrosis and eventual death.[4][5]
Caption: this compound blocks the electron transport chain at Photosystem II.
Factors Influencing Efficacy
The field performance of this compound is influenced by several environmental and agronomic factors:
-
Soil Properties: Efficacy can be affected by soil organic matter and pH. This compound has high mobility in soil, but its persistence can vary.[1] It is not recommended for use on soils with a pH greater than 7.4.[1]
-
Rainfall and Activation: For pre-emergence applications, this compound requires rainfall or irrigation for activation and movement into the weed germination zone.[6] One study noted that herbicide efficacy in sugarcane is influenced by the first rainfall exceeding 20 mm after application.[7]
-
Weed Species and Growth Stage: this compound is effective against a broad spectrum of weeds, but susceptibility varies by species.[8] Post-emergence applications are most effective when weeds are small and actively growing.
-
Temperature: Temperature can affect both weed susceptibility and crop tolerance. High temperatures (e.g., 40/35°C) can increase foliar absorption in some species, potentially leading to greater efficacy but also increased risk of crop injury in sensitive turfgrass like tall fescue.[9]
Calculating Application Rates
Herbicide recommendations are typically given in terms of the amount of active ingredient (a.i.) per unit area (e.g., kg a.i./ha or lb a.i./A).[10] Researchers must convert this recommendation into the amount of commercial product to apply. This compound is often formulated as a 70% dry flowable (DF) or wettable granule (WG).[1][6]
Formula for Dry Formulations (WP, WG, DF): ``` Amount of Product = (Desired Rate of a.i. per Area) / (Concentration of a.i. in Product)
Caption: A standard workflow for conducting field trials to determine effective herbicide rates.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. This compound | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (this compound) - Revista Cultivar [revistacultivar.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 6. hcpsl.com [hcpsl.com]
- 7. Efficacy of the herbicide this compound applied on straw or soil for weed control in sugar cane - Advances in Weed Science [awsjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Physiological effects of temperature on turfgrass tolerance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Amicarbazone Resistance in Common Weed Biotypes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the mechanisms of amicarbazone resistance in common weed biotypes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in weeds?
A1: this compound resistance in weeds is primarily attributed to two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This form of resistance is most commonly due to a specific mutation in the chloroplast psbA gene, which codes for the D1 protein, a key component of Photosystem II (PSII). This compound inhibits photosynthesis by binding to the D1 protein. A single nucleotide polymorphism resulting in a serine to glycine (B1666218) amino acid substitution at position 264 (Ser264Gly) is a well-documented mutation that confers resistance to this compound and other PSII-inhibiting herbicides like atrazine.[1][2] This mutation alters the herbicide-binding site, reducing the efficacy of this compound.[1]
-
Non-Target-Site Resistance (NTSR): This is a more complex resistance mechanism that does not involve alterations to the herbicide's target site. Instead, it involves physiological processes that reduce the amount of active herbicide reaching the target. The primary NTSR mechanisms include:
-
Enhanced Metabolism: Resistant weeds can more rapidly detoxify this compound, converting it into non-toxic metabolites. This is often mediated by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[2][3][4]
-
Reduced Absorption and Translocation: In some cases, resistant biotypes may absorb less this compound through their leaves or roots, or the herbicide may be less efficiently translocated throughout the plant to its site of action in the chloroplasts.[5]
-
Q2: Which weed species have documented resistance to this compound?
A2: this compound resistance has been documented in several weed species, with annual bluegrass (Poa annua) being a notable example.[1][6] Research has also investigated resistance to other PSII inhibitors in species like common waterhemp (Amaranthus tuberculatus), which has a high propensity for developing resistance to multiple herbicide modes of action.[7][8][9]
Q3: What is the expected level of resistance conferred by different mechanisms?
A3: The level of resistance, often expressed as a Resistance Index (RI) or the ratio of GR50 (herbicide concentration required to reduce growth by 50%) of resistant to susceptible populations, varies depending on the mechanism and the weed species.
-
Target-Site Resistance: The Ser264Gly mutation in the psbA gene can confer high levels of resistance to this compound.
-
Non-Target-Site Resistance: The level of resistance due to enhanced metabolism can be more variable and may confer cross-resistance to herbicides with different modes of action.[3][4]
| Weed Species | Herbicide | Resistance Mechanism | Resistance Index (RI) / Fold Resistance | Reference |
| Poa annua | This compound | Target-site (Ser264Gly) | 178-fold | |
| Poa annua | This compound | Non-target-site suspected | 16-fold | |
| Poa annua | Simazine (PSII inhibitor) | Target-site (Ser264Gly) | >490-fold | |
| Poa annua | Atrazine (PSII inhibitor) | Target-site (Ser264Gly) | High | |
| Poa annua | Diuron (PSII inhibitor) | Non-target-site | Moderate |
Q4: How can I determine which resistance mechanism is present in my weed population?
A4: A combination of molecular and physiological experiments is typically required. A general workflow is as follows:
-
Whole-Plant Dose-Response Assay: Confirm resistance by comparing the GR50 values of the suspected resistant population to a known susceptible population.
-
psbA Gene Sequencing: To test for target-site resistance, sequence the psbA gene to identify mutations such as the Ser264Gly substitution.
-
Metabolic Assays: If no target-site mutation is found, investigate NTSR by conducting enzyme activity assays for cytochrome P450s and GSTs.
-
Absorption and Translocation Studies: Use radiolabeled this compound (e.g., 14C-amicarbazone) to determine if reduced uptake or movement of the herbicide is contributing to resistance.
Experimental Protocols & Troubleshooting Guides
Whole-Plant Dose-Response Assay
This assay is the first step to confirm and quantify the level of herbicide resistance.
Protocol:
-
Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 2-4 leaf stage, spray plants with a range of this compound doses. A typical dose range might be 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate. Include a non-treated control.
-
Evaluation: After 21 days, visually assess plant injury and harvest the above-ground biomass to determine the dry weight.
-
Data Analysis: Use a statistical software package to fit a log-logistic dose-response curve to the biomass data and calculate the GR50 value for each population. The Resistance Index (RI) is calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population).
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plant response within a population. | - Genetic variability within the population.- Inconsistent herbicide application.- Uneven plant growth stages. | - Increase the number of replicates.- Ensure uniform spray coverage.- Select plants at a consistent growth stage for treatment. |
| No clear dose-response relationship. | - Herbicide rates are too high or too low.- The population is highly resistant or highly susceptible. | - Adjust the range of herbicide doses.- For highly resistant populations, use much higher doses.- For susceptible populations, use lower doses to establish the curve. |
| Susceptible control plants are not killed at the 1x rate. | - Improper herbicide mixing or application.- Environmental conditions (e.g., low humidity, cool temperatures) reducing herbicide efficacy. | - Verify herbicide concentration and sprayer calibration.- Maintain optimal growing conditions for herbicide activity (e.g., adequate humidity and temperature). |
Target-Site Resistance: psbA Gene Sequencing
This protocol is used to identify mutations in the psbA gene that confer resistance to this compound.
Protocol:
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants using a commercial plant DNA extraction kit.
-
PCR Amplification: Amplify the psbA gene using primers designed to flank the region known to contain resistance-conferring mutations (e.g., around codon 264).
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
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Sequence Analysis: Align the obtained sequences from resistant and susceptible plants with a reference psbA sequence to identify any nucleotide changes that result in amino acid substitutions.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No PCR product or a faint band. | - Poor DNA quality or quantity.- Incorrect annealing temperature.- Issues with PCR reagents. | - Verify DNA concentration and purity.- Optimize the annealing temperature using a gradient PCR.- Use fresh PCR reagents and include a positive control. |
| Multiple PCR bands. | - Non-specific primer binding. | - Increase the annealing temperature.- Redesign primers to be more specific. |
| Poor quality sequencing results. | - Impure PCR product.- Low DNA concentration. | - Re-purify the PCR product.- Ensure sufficient concentration of the PCR product is sent for sequencing. |
Non-Target-Site Resistance: Metabolic Assays
These assays measure the activity of key metabolic enzymes involved in herbicide detoxification.
Protocol:
-
Protein Extraction: Homogenize fresh leaf tissue in a cold extraction buffer and centrifuge to obtain the crude protein extract (supernatant).
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay: In a 96-well plate, mix the protein extract with a reaction buffer containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
-
Spectrophotometric Measurement: Measure the rate of increase in absorbance at 340 nm, which corresponds to the formation of the GS-CDNB conjugate.
-
Data Analysis: Calculate the specific activity of GST (nmol/min/mg protein) and compare the activity between resistant and susceptible populations.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no GST activity detected. | - Inactive enzyme due to improper extraction or storage.- Low protein concentration. | - Perform protein extraction on ice and store extracts at -80°C.- Ensure sufficient protein concentration in the assay. |
| High background absorbance. | - Non-enzymatic reaction of GSH and CDNB. | - Include a blank reaction without the protein extract and subtract the background rate. |
This is a more complex assay, often requiring microsomal preparations. A common method involves measuring the O-deethylation of 7-ethoxycoumarin (B196162).
Protocol:
-
Microsome Isolation: Homogenize plant tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation.
-
Enzyme Assay: In a fluorometric plate reader, incubate the microsomes with 7-ethoxycoumarin and an NADPH-generating system.
-
Fluorometric Measurement: Measure the increase in fluorescence resulting from the formation of the product, 7-hydroxycoumarin.
-
Data Analysis: Calculate the P450 activity (pmol/min/mg protein) and compare between resistant and susceptible populations.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low P450 activity. | - Poor quality of microsomal preparation.- Inactive NADPH-generating system. | - Optimize the microsome isolation protocol to minimize degradation.- Use fresh components for the NADPH-generating system. |
| High variability between replicates. | - Inconsistent pipetting of small volumes.- Heterogeneity of the microsomal suspension. | - Use calibrated pipettes and mix the microsomal suspension well before aliquoting. |
Non-Target-Site Resistance: Absorption and Translocation Study
This study uses radiolabeled herbicide to trace its movement within the plant.
Protocol:
-
Plant Material: Grow resistant and susceptible plants to the 2-4 leaf stage.
-
14C-Amicarbazone Application: Apply a known amount of 14C-amicarbazone solution to a specific leaf of each plant.
-
Harvest: Harvest plants at various time points (e.g., 6, 24, 48, and 72 hours after treatment).
-
Sample Processing:
-
Wash the treated leaf with a solvent (e.g., ethanol:water) to recover unabsorbed herbicide.
-
Section the plant into treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
-
Radioactivity Measurement:
-
Quantify the radioactivity in the leaf wash using liquid scintillation counting (LSC).
-
Combust the plant sections in a biological oxidizer and quantify the 14C in each section using LSC.
-
-
Data Analysis: Calculate the percentage of applied 14C-amicarbazone that was absorbed and translocated to different plant parts.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of applied radioactivity. | - Volatilization of the herbicide.- Inefficient extraction from plant tissues. | - Ensure a closed system during application and harvest if volatilization is a concern.- Validate the efficiency of the combustion process. |
| High variability in absorption and translocation. | - Inconsistent application of the radiolabeled solution.- Differences in plant health and vigor. | - Use a microsyringe for precise application.- Select healthy, uniform plants for the experiment. |
Visualizations
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for determining the mechanism of this compound resistance.
Signaling Pathway for Enhanced Metabolic Resistance (NTSR)
Caption: A simplified signaling pathway leading to enhanced metabolic resistance.
References
- 1. Cytochrome P450 2C9 (CYP2C9) Activity Assay Kit (Fluorometric) (ab273336) is not available | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 7. weedscience.org [weedscience.org]
- 8. researchgate.net [researchgate.net]
- 9. growiwm.org [growiwm.org]
Environmental factors affecting Amicarbazone herbicidal efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amicarbazone. The information addresses common issues related to environmental factors that can influence the herbicidal efficacy of this compound during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced herbicidal efficacy in potted plants or growth chamber experiments. | Inappropriate Temperature: this compound's activity is temperature-dependent. | - Ensure growth chamber temperatures are maintained between 20°C and 30°C for optimal efficacy.[1][2][3] - Be aware that lower temperatures can slow the herbicide's activity, while excessively high temperatures might cause stress to the test plants, affecting results.[4][5] |
| Inconsistent results between different soil batches. | Variable Soil pH: this compound's persistence and bioavailability are significantly affected by soil pH. | - Measure and record the pH of your soil batches. This compound is more persistent in alkaline soils (pH > 7.4) and degrades faster in acidic to neutral soils.[6][7] - If necessary, adjust the soil pH to a consistent level for all experimental replicates. |
| Differing Soil Texture and Organic Matter: Soil composition influences this compound's mobility and availability. | - Characterize the soil texture (sand, silt, clay content) and organic matter percentage. This compound has higher leaching potential in sandy soils and is more readily adsorbed in soils with higher clay and organic matter content.[7][8][9] - For consistent results, use a standardized soil mix across all experiments. | |
| Poor weed control in post-emergence applications. | Rainfall Shortly After Application: Rainfall can wash the herbicide off the foliage before it is adequately absorbed. | - For foliar applications, ensure there is a rain-free period after application. The required duration can vary, but as a general principle for many foliar-applied herbicides, a few hours are needed for optimal absorption.[6][10][11][12] - If using a rainfall simulator, apply it at varying intervals after herbicide application to determine the rainfast period for your specific experimental conditions.[6][10][12] |
| Variable efficacy in pre-emergence applications. | Insufficient Soil Moisture: this compound requires soil moisture for activation and uptake by weed roots. | - Ensure adequate and consistent soil moisture after application. A light irrigation (2 to 5 mm) can help incorporate the herbicide into the soil.[12] - In dry conditions, consider a light irrigation to activate the herbicide. |
| Crop or non-target plant injury. | High Temperatures: Increased temperatures can enhance the absorption of this compound in some plant species, leading to phytotoxicity.[1][5][11] | - Monitor and control the temperature in your experimental setup. Be particularly cautious with summer applications or high-temperature growth chamber settings.[11] |
| Soil pH: Higher persistence in alkaline soils can lead to carryover and injury to sensitive rotational crops.[6] | - Test soil pH before planting sensitive follow crops in treated soil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Photosystem II (PSII) in plants.[13][14] It binds to the D1 protein in the chloroplast, blocking the electron transport chain. This interruption of photosynthesis leads to the production of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, plant death, which manifests as chlorosis, necrosis, and stunted growth.[13][15]
Q2: How does temperature affect the efficacy of this compound?
A2: Temperature significantly influences the phytotoxicity of this compound. Generally, increased temperatures (e.g., from 10°C to 30°C) enhance its herbicidal activity.[1][2] Higher temperatures can increase the rate of foliar absorption in some species.[5][11] However, this can also lead to increased injury in desirable turfgrasses, particularly in summer applications.[11]
Q3: What is the effect of soil pH on this compound's persistence?
A3: Soil pH is a critical factor for this compound's persistence. It is more stable and persistent in alkaline soils (pH > 7.4).[6][7] In acidic to neutral soils, its degradation is more rapid.[6] This is important to consider for potential carryover effects on subsequent crops.
Q4: How does soil texture and organic matter influence this compound's behavior?
A4: this compound's mobility and bioavailability are influenced by soil texture and organic matter. It has a higher potential to leach in sandy soils due to lower adsorption.[7] Conversely, soils with higher clay and organic matter content tend to adsorb this compound more strongly, which can reduce its immediate availability for weed uptake but may prolong its residual activity.[7][8]
Q5: How important is rainfall for this compound's activity?
A5: For pre-emergence applications, rainfall is crucial for moving this compound into the soil profile where it can be taken up by the roots of germinating weeds. A light rainfall or irrigation of 2 to 5 mm is often sufficient for activation.[12] For post-emergence applications, a rain-free period is necessary after application to allow for adequate foliar absorption.[10][12]
Quantitative Data Summary
Table 1: Effect of Temperature on Foliar Absorption of this compound (72 hours after application)
| Plant Species | Temperature (Day/Night) | Foliar Absorption |
| Annual Bluegrass | 25/20 °C | Higher |
| Bermudagrass | 25/20 °C | 58% less than Annual Bluegrass |
| Tall Fescue | 25/20 °C | 40% less than Annual Bluegrass |
| All Species | 40/35 °C | Increased compared to 25/20 °C |
| Data synthesized from a study on turfgrass tolerance.[11] |
Table 2: Half-life of this compound in Different Soil Conditions
| Soil Condition | pH | Half-life (Days) |
| Acidic and Neutral Soils | < 7.4 | 15 to 87 (moderately persistent) |
| Alkaline Soils | > 7.4 | Slower breakdown |
| Field Studies (Warm, adequate moisture) | Not specified | 5.3 to 8.4 (average 6.4) |
| Data compiled from various soil persistence studies.[6][10] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Temperature on this compound Efficacy (Growth Chamber)
-
Plant Preparation: Grow the target weed species in pots with a standardized soil mix to a uniform growth stage (e.g., 3-4 leaf stage).
-
Acclimation: Place the pots in growth chambers set to different day/night temperature regimes (e.g., 10/5°C, 20/15°C, 30/25°C) for a one-week acclimation period.[2][3]
-
Herbicide Application: Prepare a stock solution of this compound and apply it to the plants at a predetermined rate using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control for each temperature regime.
-
Incubation: Return the treated plants to their respective temperature-controlled growth chambers.
-
Data Collection: Assess herbicidal efficacy at set intervals (e.g., 7, 14, and 21 days after treatment). Efficacy can be measured through visual injury ratings (0-100% scale), plant height measurements, and harvesting the above-ground biomass for dry weight determination.
-
Data Analysis: Analyze the data to determine the effect of temperature on this compound's phytotoxicity.
Protocol 2: Assessing the Impact of Soil pH on this compound Persistence (Bioassay)
-
Soil Preparation: Obtain soil of a known texture and divide it into batches. Adjust the pH of each batch to create a range of pH levels (e.g., 5.5, 6.5, 7.5, 8.5) using appropriate amendments (e.g., lime to raise pH, elemental sulfur to lower it).
-
Herbicide Treatment: Treat each soil batch with a known concentration of this compound and mix thoroughly. Include an untreated control for each pH level.
-
Incubation: Place the treated soil in pots and incubate under controlled conditions (e.g., constant temperature and moisture).
-
Bioassay Planting: At different time intervals (e.g., 0, 15, 30, 60, 90 days after treatment), plant seeds of a sensitive indicator species (e.g., creeping bentgrass) in the pots.[6]
-
Data Collection: After a set growth period (e.g., 21 days), harvest the indicator plants. Measure parameters such as germination rate, shoot and root length, and dry biomass.
-
Data Analysis: Compare the growth of the indicator plants in the treated soil to the untreated controls at each pH level and time interval to determine the rate of this compound degradation.
Visualizations
Caption: Mechanism of action of this compound as a Photosystem II inhibitor.
Caption: Experimental workflow for evaluating temperature effects on this compound.
Caption: Key environmental factors influencing this compound efficacy.
References
- 1. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 2. hracglobal.com [hracglobal.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Effects of temperature on herbicides - Revista Cultivar [revistacultivar.com]
- 5. Effect of temperature and heat units on zoysiagrass response to herbicides during post-dormancy transition | Weed Science | Cambridge Core [cambridge.org]
- 6. Rainfastness of a 2,4-D Plus Glyphosate Mixture on Various Weed Species | Ensaios e Ciência: Ciências Biológicas, Agrárias e da Saúde [ensaioseciencia.pgsscogna.com.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of rainfall on the efficiency of herbicides applied in post-emergence on Ipomoea grandifolia - Advances in Weed Science [awsjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Analysis of Amicarbazone Degradation Products and Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of Amicarbazone and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products and metabolites of this compound?
This compound primarily degrades into three main products in the environment: Des-amino this compound, N-methyl Des-amino this compound, and Decarboxamide this compound.[1] In soil and plants, the major metabolites identified are desamino this compound (DA) and isopropyl-2-hydroxy-desamino this compound (Ipr-2-OH-DA-AMZ).[2][3]
Q2: What is the recommended analytical method for the simultaneous determination of this compound and its metabolites?
A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a widely used and reliable method for this purpose.[2][4][5] This method has been successfully applied to various matrices, including soil, grains, and corn plants.[1][2]
Q3: What are the typical half-lives of this compound in different environmental matrices?
The degradation half-life of this compound can vary significantly depending on the environmental conditions. In soil, reported half-lives range from 13.9 to 19.7 days under laboratory conditions and can be as short as 5.3 to 8.4 days in the field.[2][6] In aqueous solutions, the half-life is influenced by factors such as pH and the presence of light. For instance, under direct photolysis in acidic water (pH=3), the half-life can be as low as 120 minutes.[7]
Q4: What factors can influence the degradation rate of this compound?
Several factors can affect the degradation of this compound, including:
-
pH: this compound is more stable in acidic and neutral environments and degrades more rapidly under alkaline conditions.[1]
-
Sunlight (Photolysis): Photodegradation plays a significant role in the breakdown of this compound in aqueous environments and on soil surfaces.[7]
-
Microbial Activity: Soil microorganisms contribute to the degradation of this compound.[8]
-
Soil Type: Soil properties, such as organic matter content and texture, can influence the persistence and degradation of the herbicide.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its degradation products.
QuEChERS Extraction and Cleanup
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of analytes | Incomplete extraction from the sample matrix. | - Ensure the sample is adequately hydrated (at least 80% water content for effective extraction). For dry samples, add an appropriate amount of water before extraction.[9] - Vigorously shake the sample tube immediately after adding the extraction solvent and salts to ensure thorough mixing. |
| Loss of planar analytes during cleanup with Graphitized Carbon Black (GCB). | - If analyzing planar analytes, consider using a smaller amount of GCB or an alternative sorbent. | |
| Degradation of pH-sensitive analytes. | - Use a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH during extraction, especially for pH-sensitive compounds like some triazolinones.[10] | |
| High matrix effects in LC-MS/MS analysis | Insufficient cleanup of the sample extract. | - Optimize the dispersive solid-phase extraction (dSPE) cleanup step by selecting appropriate sorbents. For fatty matrices, include C18 in the dSPE tube to remove lipids. For pigmented samples, GCB is effective, but be mindful of potential analyte loss.[9] |
| Co-elution of matrix components with analytes of interest. | - Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of analytes from interfering matrix components. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (fronting or tailing) | Inappropriate mobile phase composition. | - Ensure the mobile phase pH is compatible with the analyte's pKa to maintain a consistent ionization state. - The use of acetic acid in the QuEChERS method can sometimes affect PSA cleanup effectiveness and lead to peak shape issues in GC analysis; this is less common in LC but worth considering. |
| Column overload. | - Dilute the sample extract before injection. | |
| Ion suppression or enhancement | Co-eluting matrix components affecting the ionization efficiency of the target analytes. | - Use matrix-matched calibration standards to compensate for matrix effects. - Employ an internal standard that has a similar chemical structure and retention time to the analytes of interest. - Improve the sample cleanup procedure to remove more of the interfering matrix components. |
| Low sensitivity | Suboptimal MS/MS parameters. | - Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for each analyte to maximize signal intensity. |
| Inefficient ionization. | - Adjust the mobile phase composition (e.g., adding a small amount of formic acid or ammonium (B1175870) formate) to promote better ionization of the target compounds. |
Experimental Protocols
Modified QuEChERS Method for Soil Samples
This protocol is adapted from methodologies described for the analysis of this compound and its metabolites in soil.[2][11]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate internal standard solution.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg primary secondary amine (PSA), and 300 mg C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following are suggested starting parameters for the analysis of this compound and its major metabolites. Optimization may be required based on the specific instrument and matrix.[1][5]
-
LC System: High-Performance Liquid Chromatography system.
-
Column: A C18 reversed-phase column (e.g., Agilent EC-C18, 2.1 mm x 50 mm, 2.7 µm).
-
Mobile Phase:
-
A: 5 mmol/L ammonium acetate (B1210297) in water
-
B: Methanol
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound, desamino this compound, and isopropyl-2-hydroxy-desamino this compound should be determined by direct infusion of standards.
Quantitative Data Summary
Table 1: Degradation Half-lives of this compound
| Matrix | Condition | Half-life (days) | Reference |
| Soil | Laboratory, illuminated incubator | 13.9 - 19.7 | [2] |
| Soil | Field | 5.3 - 8.4 | [6] |
| Water (acidic, pH 3) | Laboratory, direct photolysis | 0.083 (120 min) | [7] |
Table 2: Residue Levels of this compound and its Metabolites in a Field Trial
Initial application of 40 g a.i. ha⁻¹ in Shanghai.[2]
| Compound | Residue at Day 50 (mg kg⁻¹) | Residue at Day 365 (mg kg⁻¹) |
| This compound (AMZ) | 0.505 | 0.038 |
| Isopropyl-2-hydroxy-desamino this compound (Ipr-2-OH-DA-AMZ) | 0.099 | 0.028 |
| Desamino this compound (DA) | 0.097 | 0.245 |
Visualizations
Caption: Proposed degradation and metabolism pathway of this compound.
Caption: General workflow for QuEChERS sample preparation.
References
- 1. medium.com [medium.com]
- 2. medium.com [medium.com]
- 3. gcms.cz [gcms.cz]
- 4. Flowchart Creation [developer.mantidproject.org]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. fs.usda.gov [fs.usda.gov]
- 10. cms.mz-at.de [cms.mz-at.de]
- 11. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Amicarbazone Application Optimization: A Technical Support Resource
Welcome to the Technical Support Center for Amicarbazone Research. This resource is designed for researchers, scientists, and professionals in drug and herbicide development to optimize the application timing of this compound for maximal weed control. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with this compound, providing clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a selective triazolinone herbicide used for the control of annual broadleaf and grass weeds in various crops, including corn and sugarcane, as well as in turfgrass.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] It binds to the D1 protein of the PSII complex, blocking electron transport and leading to the accumulation of reactive oxygen species, which cause lipid peroxidation and cell membrane disruption, ultimately resulting in weed death.[3]
Q2: What are the visual symptoms of this compound phytotoxicity on susceptible weeds?
A2: Susceptible plants treated with this compound typically exhibit symptoms within a few days of application. These include chlorosis (yellowing of the leaves), stunted growth, and necrosis (tissue death), leading to the eventual death of the plant.[4]
Q3: Is this compound more effective as a pre-emergence or post-emergence herbicide?
A3: this compound is effective as both a pre-emergence and post-emergence herbicide.[1] For pre-emergence applications, uptake is primarily through the roots, providing residual control.[3] For post-emergence applications, it is absorbed through the foliage of small, actively growing weeds.[3] The optimal timing depends on the target weed species and cropping system.
Q4: How important is rainfall for the activation of pre-emergent this compound applications?
A4: Rainfall is crucial for the activation of soil-applied this compound. A minimal rainfall of 2-5mm is generally required to move the herbicide into the soil profile where it can be taken up by the roots of germinating weeds.[3] Studies have shown that simulated precipitation of 30mm following an application on straw resulted in excellent weed control.[5] Inadequate rainfall can lead to reduced efficacy.
Q5: What is the effect of soil type on this compound's efficacy and persistence?
A5: Soil type significantly influences this compound's performance. It has a higher potential for leaching in sandy soils, leading to a shorter residual effect.[6] In contrast, clayey soils with higher organic matter content tend to prolong the residual effect of this compound.[6] The herbicide's half-life can be as short as under 10 days in warm, moist conditions favorable for microbial degradation.[7]
Q6: How does temperature affect this compound's activity and crop safety?
A6: Temperature can influence both the efficacy and crop safety of this compound. Increased temperatures (from 10 to 30°C) have been shown to enhance its activity on annual bluegrass and other cool-season turfgrasses.[8] However, higher temperatures (e.g., 40/35°C day/night) can also increase the risk of injury to some turfgrass species like tall fescue due to enhanced herbicide absorption.[9]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor weed control after pre-emergence application. | - Lack of rainfall for activation.- Application to dry soil.- Incorrect application rate.- Weed species is not susceptible. | - Ensure application is followed by irrigation or adequate rainfall (at least 2-5mm).- Apply to a moist soil surface whenever possible.- Verify sprayer calibration and use the recommended rate for the target weed and soil type.- Confirm the susceptibility of the target weed species to this compound. |
| Reduced efficacy of post-emergence application. | - Weeds are too large or are not actively growing.- Unfavorable environmental conditions (e.g., drought stress, cool temperatures).- Poor spray coverage.- Antagonism from tank-mix partners. | - Apply to small, actively growing weeds (e.g., up to the 4-6 leaf stage).- Avoid application during periods of environmental stress.- Use appropriate spray volume and nozzles to ensure thorough coverage of weed foliage.- Conduct a jar test to check for physical compatibility before tank-mixing. Be aware of potential for reduced efficacy with certain tank-mix partners.[10] |
| Crop injury (phytotoxicity) observed. | - Application rate is too high for the crop or soil type.- Application at a sensitive crop growth stage.- Unfavorable environmental conditions (e.g., high temperatures).- Contamination of the sprayer with other herbicides. | - Ensure the application rate is appropriate for the specific crop, cultivar, and soil conditions.- Apply at the recommended crop growth stage.- Avoid applications during periods of extreme heat, especially on sensitive crops.- Thoroughly clean the sprayer tank before and after use. |
| Inconsistent results across different trial sites. | - Variation in soil properties (pH, organic matter, texture).- Differences in environmental conditions (rainfall, temperature).- Variation in weed biotypes and growth stages. | - Characterize and record soil properties for each trial site.- Monitor and document environmental conditions throughout the experiment.- Ensure uniform weed populations and growth stages at the time of application. |
| Herbicide resistance suspected. | - Continuous use of this compound or other herbicides with the same mode of action (Group 5). | - Rotate this compound with herbicides having different modes of action.- Implement integrated weed management practices to reduce reliance on a single herbicide.- Conduct herbicide resistance testing on surviving weed populations. |
II. Data Presentation
Table 1: Efficacy of this compound on Various Weed Species at Different Application Timings and Rates
| Weed Species | Application Timing | Rate (g a.i./ha) | Weed Control (%) at 21-28 DAA* | Source |
| Ipomoea grandifolia (Morningglory) | Post-emergence (15 cm height) | 700 | Total Control | [11] |
| Ipomoea grandifolia (Morningglory) | Post-emergence (15 cm height) | 1050 | Total Control | [11] |
| Ipomoea grandifolia (Morningglory) | Post-emergence (15 cm height) | 1400 | Total Control | [11] |
| Merremia cissoides (Morningglory) | Post-emergence (15 cm height) | 700 | Total Control | [11] |
| Merremia cissoides (Morningglory) | Post-emergence (15 cm height) | 1050 | Total Control | [11] |
| Merremia cissoides (Morningglory) | Post-emergence (15 cm height) | 1400 | Total Control | [11] |
| Amaranthus lividus | Post-emergence | 700 | Good Control | [12] |
| Megathyrsus maximus (Guinea grass) | Pre- and Post-emergence | 700 - 1400 | Low Control | [12] |
| Brachiaria decumbens | Pre-emergence (on straw) | 525 - 1050 | Complete Control at 28 DAA | [5] |
| Euphorbia heterophylla | Pre-emergence (on straw) | 525 - 1050 | Excellent Control (>80%) at 14 DAA | [5] |
| Poa annua (Annual bluegrass) | Spring application (post-emergence) | 53 (sequential) | <15% | [13] |
| Poa annua (Annual bluegrass) | Spring application with Mesotrione | 53 + 110-175 | >70% | [13] |
*DAA: Days After Application
III. Experimental Protocols
Protocol for Evaluating Post-Emergence Efficacy of this compound on Broadleaf Weeds
This protocol outlines a greenhouse experiment to determine the dose-response of this compound on a target broadleaf weed species.
1. Plant Material and Growth Conditions:
- Procure certified seeds of the target weed species (e.g., Ipomoea grandifolia).
- Sow seeds in 10 cm diameter pots filled with a sterilized potting mix.
- Grow plants in a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Water the plants as needed to maintain adequate soil moisture.
2. Experimental Design:
- Use a completely randomized design with five treatments and four replications.[11]
- Treatments will consist of different application rates of this compound (e.g., 0, 350, 700, 1050, 1400 g a.i./ha) and a standard herbicide for comparison (e.g., 2,4-D).
3. Herbicide Application:
- Apply herbicides when the weed seedlings have reached a specific growth stage (e.g., 15 cm in height or 4-6 true leaves).[11]
- Use a laboratory spray chamber calibrated to deliver a specific spray volume (e.g., 200 L/ha) at a constant pressure.
- Include a non-ionic surfactant in the spray solution if recommended by the this compound product label.
4. Data Collection:
- Visually assess weed control at 7, 14, and 21 days after application (DAA) using a scale of 0% (no control) to 100% (complete death of the plant).
- At 21 DAA, harvest the above-ground biomass of the weeds in each pot.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
5. Data Analysis:
- Calculate the percentage of weed control and biomass reduction relative to the untreated control.
- Analyze the data using Analysis of Variance (ANOVA).
- If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
IV. Mandatory Visualizations
This compound's Mode of Action: Inhibition of Photosystem II
Caption: this compound blocks electron transport at Photosystem II.
Experimental Workflow for Herbicide Efficacy Testing
Caption: Workflow for conducting a herbicide efficacy trial.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. hcpsl.com [hcpsl.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the herbicide this compound applied on straw or soil for weed control in sugar cane - Advances in Weed Science [awsjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Efficacy on Annual Bluegrass and Safety on Cool-Season Turfgrasses | Weed Technology | Cambridge Core [cambridge.org]
- 9. Physiological effects of temperature on turfgrass tolerance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Check antagonism before pulling trigger on tank-mixed herbicides – The Seam [theseam.com]
- 11. Efficacy of this compound herbicide on post-emergence control in morningglory species (Ipomoea grandifloia and Merremia cissoides) - Weed Control Journal [weedcontroljournal.org]
- 12. Application time and varietal toxicity of the herbicide this compound in sugarcane in Veracruz, Mexico - Advances in Weed Science [awsjournal.org]
- 13. researchgate.net [researchgate.net]
Influence of soil pH and texture on Amicarbazone persistence and mobility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of soil properties on the persistence and mobility of Amicarbazone.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly rapid degradation of this compound in our soil incubation studies. What could be the cause?
A1: Rapid degradation of this compound can be influenced by soil pH. This compound is reported to be less persistent in acidic soils. For instance, in a sandy clay loam with acidic conditions, the half-life of this compound has been observed to be as short as 9 days.[1] Check the pH of your soil matrix. If it is acidic, this is a likely contributor to the accelerated degradation.
Q2: Our column leaching experiments show significantly higher this compound mobility than anticipated. Why might this be happening?
A2: Increased mobility, observed as high leaching potential, is strongly correlated with soil texture. This compound exhibits higher mobility in soils with a sandy texture compared to those with a higher clay and organic matter content.[2][3] In sandy soils, this compound has been shown to leach significantly, especially with increased water application, indicating a lower residual effect.[2][4] If your experimental soil is sandy or has low organic matter, this would explain the enhanced mobility.
Q3: We are finding inconsistent this compound sorption in our batch equilibrium experiments. What factors should we investigate?
A3: Inconsistent sorption can be due to variations in both soil pH and texture. While one study noted that calculated sorption coefficients were comparable across different soil textures and pH levels, suggesting persistence differences are not solely due to differential sorption, it is still a key factor to control.[1] Ensure that the pH, clay content, and organic matter content of your soil samples are consistent across all replicates. The interaction between these factors can influence the extent of this compound adsorption.
Q4: How does soil pH affect the persistence (half-life) of this compound?
A4: Soil pH has a significant impact on this compound persistence. It is more persistent in alkaline soil conditions.[1] Under acidic conditions, its persistence is considerably shorter. For example, the half-life can be as long as 117 days in alkaline soils, while it can be as short as 9 days in acidic soils.[1]
Q5: In which soil type is this compound expected to have a longer residual effect?
A5: The residual effect of this compound is prolonged in soils with higher clay and organic matter content.[1][2][4] Therefore, you can expect a longer residual effect in clayey soils compared to sandy soils, where it is more prone to leaching.[2][3]
Data Presentation
Table 1: Influence of Soil Texture and pH on this compound Persistence (Half-life)
| Soil Texture | Soil pH Condition | Half-life (T½) in days |
| Loam | Acidic | 57 |
| Sandy Loam | Acidic | 57 |
| Sandy Clay Loam | Acidic | 9 |
| Not Specified | Alkaline | Up to 117 |
| Field Conditions (Warm, moist) | Not Specified | 5.3 - 8.4 |
Source: Gannon et al., 2017; Dong et al., 2023[1][5]
Table 2: this compound Sorption and Mobility Characteristics
| Parameter | Value | Soil Condition | Implication |
| Water Solubility | 4,600 mg/L | pH 4-9 | High |
| Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | 16.7 - 37.0 L/kg | Not Specified | Very High Mobility |
| Leaching Potential | High | Sandy Texture | Prone to move through the soil profile |
| Leaching Potential | Low | Clay Texture | Tends to remain in the upper soil layers |
Source: Minnesota Department of Agriculture, Gannon et al., 2017, Possamai et al., 2013[1][2][3]
Experimental Protocols
Soil Persistence Study (Incubation)
This protocol is a general guideline for determining the half-life of this compound in soil under controlled laboratory conditions.
-
Soil Preparation:
-
Collect soil from the desired field location.
-
Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
-
Characterize the soil for texture (sand, silt, clay content), organic matter content, and pH.
-
Adjust the moisture content of the soil to a predetermined level (e.g., 50-75% of field capacity).
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply the this compound solution to the soil to achieve the desired concentration. Ensure thorough mixing for uniform distribution.
-
-
Incubation:
-
Place a known quantity of the treated soil into incubation vessels (e.g., glass jars).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain soil moisture by periodically adding distilled water.
-
-
Sampling and Analysis:
-
Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 112 days).
-
Extract this compound from the soil samples using an appropriate solvent.
-
Analyze the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (T½) using first-order degradation kinetics.
-
Sorption-Desorption Study (Batch Equilibrium)
This protocol outlines the batch equilibrium method to determine the sorption (Kd) and desorption characteristics of this compound in soil, following OECD Guideline 106.
-
Soil and Solution Preparation:
-
Use air-dried and sieved (<2 mm) soil.
-
Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl2.
-
-
Sorption Phase:
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of the this compound solution to each tube.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the this compound concentration in the supernatant.
-
The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
-
Desorption Phase:
-
After the sorption phase, decant a portion of the supernatant.
-
Replace it with an equal volume of fresh 0.01 M CaCl2 solution (without this compound).
-
Shake the tubes again for the same equilibrium time.
-
Centrifuge and analyze the this compound concentration in the supernatant.
-
Repeat this process for several desorption steps.
-
-
Data Analysis:
-
Calculate the soil-water distribution coefficient (Kd).
-
Normalize Kd to the organic carbon content of the soil to obtain the organic carbon-water partition coefficient (Koc).
-
Mobility Study (Column Leaching)
This protocol is based on OECD Guideline 312 and is used to assess the leaching potential of this compound through a soil column.
-
Column Preparation:
-
Pack a glass or PVC column with the air-dried, sieved soil to a specific bulk density.
-
Pre-wet the soil column with a solution of 0.01 M CaCl2 until saturated.
-
-
This compound Application:
-
Apply a known amount of this compound to the top of the soil column.
-
-
Leaching:
-
Apply a continuous or intermittent flow of "artificial rain" (0.01 M CaCl2) to the top of the column at a constant rate.
-
Collect the leachate from the bottom of the column in fractions.
-
-
Analysis:
-
Analyze the concentration of this compound in each leachate fraction.
-
After the leaching is complete, section the soil column into segments (e.g., every 5 cm).
-
Extract and analyze the this compound concentration in each soil segment.
-
-
Data Analysis:
-
Calculate the total amount of this compound leached from the column.
-
Determine the distribution of this compound within the soil profile.
-
Mandatory Visualizations
Caption: Relationship between soil properties and this compound fate.
Caption: Experimental workflow for this compound soil studies.
References
Technical Support Center: Assessing the Leaching Potential of Amicarbazone in Agricultural Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the leaching potential of Amicarbazone in agricultural soils. It includes frequently asked questions for quick reference and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its leaching potential a concern?
This compound is a selective, pre- and post-emergence triazolone herbicide used to control annual broadleaf weeds and grasses in crops like sugarcane and turf.[1][2] Its high water solubility raises concerns about its potential to move through the soil profile (leaching) and contaminate groundwater, making it crucial to study its behavior in different soil types.[3]
Q2: What are the primary factors that influence the leaching of this compound?
The leaching of this compound is primarily influenced by soil texture, organic matter content, and the volume of water (rainfall or irrigation) applied.[1][4]
-
Soil Texture: this compound exhibits higher leaching potential in sandy soils compared to clay soils.[1][4] Clay soils, with their smaller particle sizes and greater surface area, tend to adsorb the herbicide more strongly, restricting its movement.
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Organic Matter: Higher organic matter content in soil increases the sorption of this compound, thereby reducing its mobility and leaching potential.[1][4]
-
Water Application: The amount of water applied to the soil is a direct driver of leaching. Studies have shown that significant leaching of this compound in sandy soils begins with as little as 60 mm of water.[3][4]
Q3: How persistent is this compound in soil?
This compound is generally considered non-persistent in soil under field conditions.[2] Field studies have reported half-lives ranging from 5.3 to 8.4 days, suggesting that it is unlikely to cause injury to rotational crops.[5] However, under laboratory conditions, which exclude factors like photodegradation, the half-life can be longer, ranging from 13.9 to 19.7 days.[6] Its persistence is greater in soils with higher clay and organic matter content.[4]
Q4: What analytical methods are suitable for detecting this compound in soil and water samples?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a sensitive and reliable method for the simultaneous determination of this compound and its metabolites in soil and water.[6][7] Sample preparation often involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for extraction and purification.[6]
Q5: Are there standardized protocols for conducting this compound leaching studies?
Yes, standardized guidelines such as the OECD Test Guideline 312 for Leaching in Soil Columns are often used.[8][9] These protocols provide a framework for setting up soil column experiments to simulate and evaluate the leaching behavior of pesticides under controlled laboratory conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during soil column leaching experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in results between replicate columns. | 1. Inconsistent soil packing creating preferential flow paths.2. Non-uniform application of this compound solution.3. Inconsistent water application rate. | 1. Ensure uniform soil bulk density by packing the columns in small, consistent increments.2. Apply the herbicide solution evenly across the entire soil surface. A spray nozzle or a pipette with multiple distribution points can help.3. Use a calibrated peristaltic pump to maintain a constant and slow flow rate for simulated rainfall. |
| Low or no this compound detected in the leachate. | 1. The selected soil has a high sorption capacity (high clay or organic matter content).2. Insufficient volume of simulated rainfall was applied to initiate movement through the column.3. Enhanced degradation of this compound during the experiment. | 1. Characterize the soil's properties (texture, %OC, pH) beforehand. For leaching studies, consider using a soil with lower sorption potential (e.g., sandy loam) to observe mobility.2. Ensure the total water volume is sufficient to exceed the soil's field capacity and initiate downward flow. Standard protocols often suggest a total of 200 mm of "rain" over 48 hours.[10]3. Analyze soil segments from the column to perform a mass balance and determine the amount of herbicide that remains sorbed or has degraded. Consider conducting the experiment at a controlled, lower temperature to minimize microbial degradation.[8] |
| Mass balance recovery of this compound is significantly less than 100%. | 1. Strong, irreversible sorption to soil particles.2. Degradation of this compound (microbial, hydrolysis, or photolysis if exposed to light).3. Analytical issues during sample extraction or quantification. | 1. Use radiolabeled ¹⁴C-Amicarbazone for a more accurate mass balance determination, as this allows for the tracking of all residues, including bound ones.[8][10]2. Account for degradation by analyzing for known metabolites of this compound, such as desamino this compound (DA) and isopropyl-2-hydroxy-DA-amicarbazone (Ipr-2-OH-DA-AMZ).[6] Keep columns in the dark to prevent photodegradation.[11]3. Validate your analytical method by determining extraction efficiency from spiked soil and leachate samples. Ensure linearity, recovery, and precision meet acceptable criteria (e.g., recovery of 70-120%).[6][12] |
| Inconsistent flow or column clogging. | 1. Compaction of soil during packing or saturation.2. Presence of fine particles migrating and clogging pores.3. Swelling of clay particles upon wetting. | 1. Gently saturate the column from the bottom up to displace air without disturbing the soil structure.2. Place a layer of glass wool or quartz sand at the top and bottom of the soil column to prevent particle migration and ensure even water distribution.3. Pre-wet the soil to its field capacity before packing to minimize swelling issues during the experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Leaching |
| Water Solubility | 4.6 g/L | High solubility facilitates movement with soil water.[3] |
| GUS Leaching Potential Index | 4.89 | Indicates a high leachability potential.[2] |
| Half-life (Field) | 5.3 - 8.4 days | Relatively short persistence reduces long-term leaching risk.[5] |
| Half-life (Lab) | 13.9 - 19.7 days | Indicates microbial and other environmental factors accelerate degradation in the field.[6] |
Table 2: Influence of Soil Type on this compound Leaching and Persistence
| Soil Type | Key Characteristics | Leaching Potential | Residual Effect (Persistence) |
| Sandy Soil (Quartzarenic Neosol) | Low clay, low organic matter | High; significant leaching observed with ≥60 mm of water.[1][4] | Shorter; control of bioindicator species decreased after 51 days.[1] |
| Clay Soil (Red Latosol) | High clay (43.8%), high organic matter (43 g/dm³) | Low; movement largely restricted to the top 5-10 cm even with 80 mm of water.[1][4] | Longer; provided >80% weed control for up to 100 days.[1] |
Experimental Protocols
Protocol: Standard Soil Column Leaching Experiment (Adapted from OECD 312)
This protocol outlines the procedure for assessing this compound's mobility in soil.
-
Soil Selection and Preparation:
-
Select soils representative of agricultural regions where this compound is used. Contrast is key, so include a sandy and a clay-loam soil.
-
Air-dry the soils and sieve them through a 2 mm mesh to remove large particles and ensure homogeneity.
-
Characterize each soil for texture (sand, silt, clay percentages), organic carbon content (%OC), pH, and cation exchange capacity (CEC).
-
-
Column Packing:
-
Use inert glass or stainless steel columns (e.g., 30 cm long, 5 cm inner diameter).
-
Place a small plug of glass wool or a fine mesh screen at the bottom of the column to retain the soil.
-
Pack the soil into the column in small, uniform increments to achieve a consistent bulk density, typically to a height of 25-28 cm. Avoid compacting the soil excessively.
-
-
Column Saturation:
-
Slowly introduce a 0.01 M CaCl₂ solution from the bottom of the column using a peristaltic pump.
-
Continue adding the solution until the soil is fully saturated and a steady, slow flow is established from the top outlet. This process removes trapped air.
-
Allow the columns to drain until flow ceases to establish field capacity.
-
-
This compound Application:
-
Prepare a stock solution of this compound. For mass balance studies, ¹⁴C-labeled this compound is highly recommended.[10]
-
Apply the solution uniformly to the top surface of the soil. The application rate should be equivalent to the maximum recommended field rate (e.g., 1.05 kg/ha for sandy soils).[4]
-
-
Leaching (Simulated Rainfall):
-
Begin the simulated rainfall by applying the 0.01 M CaCl₂ solution to the top of the column at a constant, slow rate.
-
Apply a total volume of water equivalent to a significant rainfall event (e.g., 200 mm) over a set period, typically 48 hours.[10]
-
Collect the leachate that drains from the bottom of the column in timed fractions or as a single composite sample.
-
-
Sample Analysis:
-
Measure the total volume of the collected leachate.
-
At the end of the experiment, carefully extrude the soil column and section it into segments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).[10]
-
Extract this compound and its primary metabolites from the leachate and each soil segment using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Quantify the concentration of this compound and its metabolites in all extracts using LC-MS/MS.[5][6]
-
-
Data Interpretation:
-
Calculate the percentage of applied this compound found in the leachate and in each soil segment.
-
Construct a distribution profile to visualize the mobility of the herbicide within the soil column.
-
Calculate a total mass balance to ensure the recovery is within an acceptable range (typically 90-110%).
-
Mandatory Visualization
Caption: Workflow for a standard soil column leaching experiment.
Caption: Key factors influencing this compound's leaching potential in soil.
References
- 1. ojs.uel.br [ojs.uel.br]
- 2. This compound (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. cambridge.org [cambridge.org]
- 6. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herbicide detection in groundwater in Córrego Rico-SP watershed - Advances in Weed Science [awsjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Amicarbazone Carryover Injury to Sensitive Rotational Crops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Amicarbazone carryover injury in sensitive rotational crops.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and managing potential this compound carryover issues in your experiments.
Issue 1: Unexpected Injury Symptoms in Rotational Crops
Symptoms: Rotational crops exhibiting chlorosis (yellowing), necrosis (tissue death), stunting, or malformation. In sensitive legume crops like soybeans, look for cupped and crinkled leaves, with the upper trifoliates often showing the most significant cupping and leaf tips turning brown or cream.[1] In canola, symptoms can include purpling or chlorosis of leaves, cupping, reduced leaf area, and slowed growth.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected herbicide carryover.
Step 1: Review Herbicide Application Records
-
Confirm if this compound was applied to the previous crop.
-
Note the application rate and date. Late-season applications increase carryover risk.[3]
Step 2: Assess Environmental and Soil Conditions
-
Rainfall: Dry conditions following application significantly slow down herbicide degradation.[4]
-
Soil pH: this compound is more persistent in alkaline soils (pH > 7.0).[5]
-
Soil Texture and Organic Matter: The residual effect of this compound is prolonged as the content of clay and organic matter in the soil increases.[6]
Step 3: Conduct a Soil Bioassay
-
A soil bioassay is a simple and effective method to determine if herbicide residues are present at levels harmful to your rotational crop.
-
See the detailed "Soil Bioassay for Herbicide Carryover" protocol below.
Step 4: Perform Soil Residue Analysis
-
For a quantitative assessment of this compound residues, soil samples can be analyzed using methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
See the "Quantitative Soil Residue Analysis" protocol outline below.
Issue 2: Planning Rotational Crops in Fields Previously Treated with this compound
Preventative Measures Workflow:
References
- 1. Growth regulator herbicide injury on soybean [blog-crop-news.extension.umn.edu]
- 2. albertacanola.com [albertacanola.com]
- 3. Herbicide Carryover This Spring | Integrated Crop Management [crops.extension.iastate.edu]
- 4. synergy.ag [synergy.ag]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Amicarbazone Residue Extraction and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and analysis of Amicarbazone and its primary metabolites, desamino this compound (DA) and isopropyl-2-hydroxy-desamino this compound (Ipr-2-OH-DA-AMZ).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the determination of this compound residues?
A1: The most prevalent and reliable method for the simultaneous determination of this compound and its metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for detecting low residue levels in complex matrices.
Q2: Which sample preparation method is recommended for this compound residue extraction?
A2: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for the extraction of this compound and its metabolites from various matrices, including grains, soybeans, corn, and soil.[1][2][3]
Q3: What are the major metabolites of this compound that should be monitored?
A3: The two major metabolites of this compound that are typically monitored alongside the parent compound are desamino this compound (DA) and isopropyl-2-hydroxy-desamino this compound (Ipr-2-OH-DA-AMZ).[1][3]
Q4: What are typical recovery rates for this compound and its metabolites using the QuEChERS method?
A4: Fortified recovery rates for this compound and its metabolites using a modified QuEChERS method are generally in the range of 79-118% in grains and soybeans, and 84-96% in soil.[1][3] Specific recovery can vary depending on the matrix and the specific laboratory's optimized protocol.
Troubleshooting Guides
Issue 1: Low Recovery of this compound or its Metabolites
Possible Causes:
-
Incomplete Extraction: The extraction solvent may not be efficiently penetrating the sample matrix to dissolve the analytes. For dry samples like grains, hydration with water prior to acetonitrile (B52724) extraction is a critical step.
-
Analyte Adsorption to Cleanup Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, this compound or its metabolites may adsorb to the sorbent material, leading to losses. This is particularly a risk with certain sorbents like graphitized carbon black (GCB) for planar pesticides.
-
Suboptimal Phase Separation: Incorrect salt concentrations or insufficient vortexing can lead to poor partitioning between the aqueous and organic layers, resulting in a lower concentration of the analytes in the acetonitrile phase.
-
Degradation of Analytes: Although this compound is relatively stable, extreme pH conditions or prolonged exposure to certain matrix components could potentially lead to degradation.
Troubleshooting Steps:
-
Optimize Sample Hydration: For dry matrices, ensure adequate hydration by adding a proportional amount of water and allowing the sample to soak before adding acetonitrile.
-
Evaluate d-SPE Sorbents:
-
For general matrices like grains and soil, a combination of PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove nonpolar interferences is a good starting point.[2]
-
If low recovery persists and the matrix is complex, consider reducing the amount of sorbent or trying alternative sorbents.
-
For matrices with high chlorophyll (B73375) content, GCB can be effective, but it should be used judiciously as it can adsorb planar molecules. A balance must be struck between chlorophyll removal and analyte recovery.
-
-
Ensure Proper Phase Separation:
-
Use the correct ratio of QuEChERS salts (e.g., MgSO₄, NaCl, and buffering salts like sodium acetate (B1210297) or citrate) as specified in validated methods.
-
Vortex the sample vigorously immediately after adding the salts to prevent clumping and ensure proper partitioning.
-
-
Check for pH Effects: While this compound is stable across a range of pH values, its metabolites might exhibit different stabilities. Using a buffered QuEChERS method (e.g., AOAC or EN versions) can help maintain a consistent pH and improve reproducibility.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
Possible Causes:
-
Co-elution of Matrix Components: Endogenous compounds from the sample matrix that are not removed during cleanup can co-elute with the analytes of interest and compete for ionization in the MS source, leading to ion suppression.
-
High Concentration of Co-extractives: Complex matrices such as those with high fat or pigment content can introduce a large amount of co-extractives that overwhelm the ionization source.
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Optimize the LC gradient to better separate the analytes from the matrix interferences. A slower gradient or a different stationary phase may be required.
-
-
Enhance Sample Cleanup:
-
For high-fat matrices (e.g., soybeans, oily grains), include C18 sorbent in the d-SPE step to remove lipids.[2] Zirconia-based sorbents (e.g., Z-Sep) can also be effective for lipid removal.
-
For high-chlorophyll matrices (e.g., corn plants, leafy greens), use a combination of PSA and GCB in the d-SPE step. Be mindful of the potential for GCB to adsorb this compound and optimize the amount used.
-
-
Dilute the Final Extract: A simple and effective way to reduce matrix effects is to dilute the final extract before injection into the LC-MS/MS system. This reduces the concentration of co-extractives, but requires a sufficiently sensitive instrument to still detect the analytes at the desired limits of quantification.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for systematic errors caused by matrix effects.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting) in Chromatography
Possible Causes:
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to active sites that cause peak tailing.
-
Inappropriate Mobile Phase: A mobile phase that is not optimized for the analytes can result in poor peak shape.
-
Injection of High Concentration of Sample: Overloading the column can lead to peak fronting.
-
Mismatched Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Implement Column Maintenance:
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
Regularly flush the column with a strong solvent to remove contaminants.
-
-
Optimize Mobile Phase:
-
Ensure the mobile phase pH is appropriate for the analytes. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape for many pesticides.
-
Experiment with different mobile phase compositions and gradients.
-
-
Adjust Injection Volume and Concentration: If peak fronting is observed, try diluting the sample or reducing the injection volume.
-
Match Injection Solvent: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent is used, it should be weaker than or of similar strength to the mobile phase.
Data Presentation
Table 1: Quantitative Performance Data for this compound and its Metabolites in Various Matrices
| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| This compound | Grains (Rice, Wheat, Corn, Buckwheat) | 5, 50, 500 | 79-118 | 1-12 | 5 | [1] |
| Desamino this compound | Grains (Rice, Wheat, Corn, Buckwheat) | 5, 50, 500 | 79-118 | 1-12 | 5 | [1] |
| Ipr-2-OH-DA-AMZ | Grains (Rice, Wheat, Corn, Buckwheat) | 10, 50, 500 | 79-118 | 1-12 | 10 | [1] |
| This compound | Soybean | 5, 50, 500 | 79-118 | 1-12 | 5 | [1] |
| Desamino this compound | Soybean | 5, 50, 500 | 79-118 | 1-12 | 5 | [1] |
| Ipr-2-OH-DA-AMZ | Soybean | 10, 50, 500 | 79-118 | 1-12 | 10 | [1] |
| This compound | Corn | 5, 50, 500 | 85.1-111.0 | 2.3-11.0 | 5 | [2] |
| Desamino this compound | Corn | 5, 50, 500 | 85.1-111.0 | 2.3-11.0 | 5 | [2] |
| Ipr-2-OH-DA-AMZ | Corn | 5, 50, 500 | 85.1-111.0 | 2.3-11.0 | 5 | [2] |
| This compound | Soil | 5, 50, 500 | 84-96 | ≤12 | 5 | [3] |
| Desamino this compound | Soil | 5, 50, 500 | 84-96 | ≤12 | 5 | [3] |
| Ipr-2-OH-DA-AMZ | Soil | 10, 50, 500 | 84-96 | ≤12 | 10 | [3] |
Experimental Protocols
Detailed Methodology for this compound Residue Analysis using a Modified QuEChERS and LC-MS/MS
This protocol is a general guideline based on published methods.[1][2][3] Optimization may be required for specific matrices and instrumentation.
1. Sample Preparation and Extraction
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., grains), add 5 mL of deionized water and let it stand for 30 minutes to hydrate.
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standards if used.
-
Vortex vigorously for 1 minute.
-
Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately vortex for 1 minute to prevent salt agglomeration.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing the d-SPE sorbents.
-
For general matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.
-
For high-chlorophyll matrices: 900 mg MgSO₄, 150 mg PSA, and 7.5-15 mg GCB (amount to be optimized).
-
For high-fat matrices: 900 mg MgSO₄, 150 mg PSA, 400 mg C18.
-
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Final Extract Preparation and Analysis
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Parameters
-
LC Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol (B129727) with 0.1% formic acid and 5 mM ammonium formate (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
Table 2: Suggested LC-MS/MS MRM Transitions for this compound and its Metabolites
Note: These are suggested starting points. The optimal cone voltage and collision energy should be determined empirically on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Suggested Cone Voltage (V) | Suggested Collision Energy (eV) |
| This compound | 242.2 | 186.1 | 114.1 | 20-30 | 15-25 |
| Desamino this compound | 227.2 | 171.1 | 114.1 | 20-30 | 15-25 |
| Ipr-2-OH-DA-AMZ | 243.2 | 187.1 | 128.1 | 20-30 | 15-25 |
Mandatory Visualization
Caption: Experimental workflow for this compound residue analysis.
References
- 1. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability and Efficacy of Amicarbazone Formulations
Welcome to the technical support center for Amicarbazone formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound-based herbicides.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Formulation Stability
Q1: My this compound suspension concentrate (SC) is showing crystal growth upon storage. What is causing this and how can I prevent it?
A: Crystal growth in this compound suspension concentrates is a common issue, often leading to formulation instability, nozzle blockage during application, and reduced efficacy. The primary cause is the inherent tendency of some active ingredients to Ostwald ripening, where larger crystals grow at the expense of smaller ones.
Troubleshooting Steps:
-
Evaluate the Crystalline Form of this compound: The commercially available amorphous form of this compound is known to be less stable in formulations and can lead to the formation of residues after dilution, which can block spraying filters.[1] A more stable crystalline form, referred to as "crystalline modification I," has been shown to have improved stability and is easier to grind, leading to more stable formulations even after prolonged storage.[1]
-
Incorporate Crystal Growth Inhibitors: The addition of polymers can inhibit crystal growth. These polymers act by adsorbing to the crystal surface, preventing further deposition of the active ingredient. Consider incorporating polyelectrolytes that have both hydrophobic and hydrophilic monomers.
-
Optimize Dispersant and Surfactant System: A high-performing dispersant is crucial for maintaining a stable suspension. It should provide strong coverage of the active ingredient particle surface. A combination of non-ionic and anionic surfactants, along with an appropriate thickener, can also help stabilize the system.[2][3][4]
Q2: I am developing a water-dispersible granule (WG) formulation of this compound, and it's not dispersing well in water. What could be the problem?
A: Poor dispersibility of WG formulations can lead to sedimentation in the spray tank and uneven application. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Check Particle Size: For optimal dispersion, the particle size of the active ingredient should be between 1 to 10 µm.[5] Ensure your milling process is achieving this target.
-
Review Wetting and Dispersing Agents: The choice and concentration of wetting and dispersing agents are critical. The wetting agent ensures the granule readily takes up water, while the dispersant prevents the agglomeration of particles in the suspension.[1][6]
-
Incorporate an Agglomeration Suppressant: The addition of a water-soluble agglomeration suppressant can improve the physical stability and dispersibility of the granules.[7]
-
Evaluate Binder Concentration: While binders are necessary for granule integrity, excessive amounts can hinder disintegration and dispersion.
Q3: My this compound formulation is degrading under accelerated stability testing at elevated temperatures. What are the likely degradation pathways and how can I improve stability?
A: this compound is generally stable in acidic and neutral conditions but can degrade under alkaline conditions.[8] It is also susceptible to photodegradation.
Troubleshooting Steps:
-
Control pH: Ensure the pH of your formulation is in the acidic to neutral range (pH 5-7) to minimize hydrolytic degradation.[4]
-
Consider a Polymer Coating: For liquid formulations, coating the dispersed this compound particles with a non-oil soluble polymer can hinder contact with other reactive ingredients and slow down degradation.[9]
-
Use Photoprotective Adjuvants: If the formulation is intended for applications where it will be exposed to sunlight for extended periods before incorporation into the soil (e.g., on sugarcane straw), consider adding a photoprotective adjuvant. Emulsifiable concentrate (EC) adjuvants have been shown to significantly reduce the photodegradation of this compound.[10][11]
Formulation Efficacy
Q4: I'm observing variable weed control with my this compound formulation in the field. What factors could be influencing its efficacy?
A: The efficacy of this compound can be influenced by several factors, including the formulation itself, application conditions, and the use of adjuvants.
Troubleshooting Steps:
-
Ensure Proper Adjuvant Selection: The addition of adjuvants can significantly impact the performance of this compound. Oil-based adjuvants, such as methylated seed oils (MSO) and crop oil concentrates (COC), can enhance herbicide absorption by the weed.[12] However, it's crucial to select an adjuvant that is compatible with the this compound formulation to avoid antagonism.[12]
-
Consider Environmental Conditions: this compound's activity is influenced by temperature. Higher temperatures can increase its efficacy but may also increase the risk of crop injury in some species.[13]
-
Optimize Spray Droplet Characteristics: The use of appropriate nozzles and adjuvants can optimize spray droplet size and retention on the leaf surface, leading to better coverage and uptake.[14]
-
Water Quality: The quality of the water used for spraying can impact the performance of weak-acid herbicides like this compound. Hard water containing cations like calcium and magnesium can reduce efficacy. The use of water conditioning agents like ammonium (B1175870) sulfate (B86663) (AMS) can mitigate these effects.[12][15]
Data Presentation
The following tables summarize quantitative data related to improving the stability and efficacy of this compound formulations.
Table 1: Effect of Adjuvants on the Photodegradation of this compound After 60 Days of Exposure to Solar Radiation
| Treatment | Degradation (%) | Photoprotection Increase (%) |
| This compound without Adjuvant | 95.07 | - |
| This compound + Suspension Concentrate (SC) Adjuvant | 74.87 | 21.24 |
| This compound + Emulsifiable Concentrate (EC) Adjuvant | 64.90 | 31.76 |
Data sourced from a study on the photostability of herbicides on sugarcane straw.[10][11]
Table 2: Representative Stability Data for this compound Formulations under Accelerated Storage Conditions (54°C for 14 days)
| Formulation | Active Ingredient Form | Stabilizer | Initial Active Ingredient (%) | Final Active Ingredient (%) | Degradation (%) | Physical Appearance |
| SC-01 | Amorphous | None | 50.2 | 45.1 | 10.2 | Significant crystal growth |
| SC-02 | Crystalline Modification I | None | 50.1 | 49.5 | 1.2 | No significant changes |
| SC-03 | Amorphous | Polymer Crystal Growth Inhibitor | 50.3 | 48.8 | 3.0 | Minor crystal growth |
| WG-01 | Crystalline Modification I | Standard Dispersant | 70.5 | 70.1 | 0.6 | Free-flowing granules |
This table is a representative summary based on qualitative descriptions from patents and literature.[1][16] Actual values will vary depending on the specific formulation components.
Experimental Protocols
Protocol 1: Accelerated Storage Stability of this compound Formulations
Objective: To evaluate the physical and chemical stability of this compound formulations under elevated temperature conditions.
Methodology:
-
Sample Preparation: Place a known quantity (e.g., 50 g) of the this compound formulation into a container made of the intended commercial packaging material.
-
Storage Conditions: Place the sealed containers in a temperature-controlled oven at 54 ± 2°C for 14 days.
-
Initial Analysis (Day 0):
-
Physical Evaluation: Record the physical appearance of the formulation (e.g., color, homogeneity, presence of crystals).
-
Chemical Analysis: Determine the initial concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Final Analysis (Day 14):
-
Physical Evaluation: Visually inspect the formulation for any changes, such as phase separation, sedimentation, caking (for solid formulations), or crystal growth. For suspension concentrates, particle size analysis can be performed to quantify crystal growth.
-
Chemical Analysis: Determine the final concentration of this compound using the same analytical method as the initial analysis.
-
-
Data Analysis: Calculate the percentage degradation of this compound. Compare the physical characteristics of the formulation before and after storage.
Protocol 2: Evaluation of Water-Dispersible Granule (WG) Dispersibility
Objective: To assess the ability of an this compound WG formulation to disperse uniformly in water.
Methodology (based on CIPAC Method MT 174): [17]
-
Preparation: Add 250 mL of standard hard water (e.g., CIPAC Standard Water D) to a 250 mL beaker.
-
Sample Addition: Weigh an amount of the WG formulation equivalent to 5 g of the active ingredient and add it to the water.
-
Dispersion: Stir the mixture with a glass rod at a moderate speed for 2 minutes.
-
Settling: Allow the suspension to stand undisturbed for 5 minutes.
-
Sieving: Pour the suspension through a 150 µm sieve. Rinse the beaker with a small amount of water and pour the rinsing through the sieve.
-
Analysis: Observe the amount of residue remaining on the sieve. A high-quality WG formulation should have minimal residue. The residue can be dried and weighed for a quantitative assessment.
Protocol 3: Quantification of this compound and its Metabolites by LC-MS/MS
Objective: To determine the concentration of this compound and its major metabolites (Desamino this compound and Isopropyl-2-hydroxy-desamino this compound) in a given matrix.
Methodology (adapted from published methods):
-
Extraction:
-
For solid samples (e.g., soil, plant material), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake again for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned-up supernatant, filter it through a 0.22 µm syringe filter, and inject it into the LC-MS/MS system.
-
LC Conditions: Use a C18 column with a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile.
-
MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor and product ions of this compound and its metabolites.
-
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the samples.
Visualizations
This compound's Mode of Action: Inhibition of Photosystem II
Caption: this compound inhibits photosynthesis by blocking electron transport at the QB binding site of Photosystem II.
Experimental Workflow: Accelerated Stability Testing
Caption: Workflow for conducting an accelerated stability study on this compound formulations.
Logical Relationship: Factors Affecting this compound Efficacy
Caption: Key factors influencing the field performance of this compound formulations.
References
- 1. Water dispersible granule (WDG) | Croda Agriculture [crodaagriculture.com]
- 2. chempoint.com [chempoint.com]
- 3. Crystal growth inhibition strategies in suspension concentrate formulations with case studies - Ingevity [ingevity.com]
- 4. Crystal growth inhibition strategies in suspension concentrate formulations - Ingevity [ingevity.com]
- 5. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 6. rr-americas.woah.org [rr-americas.woah.org]
- 7. patents.justia.com [patents.justia.com]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. WO2012037425A2 - Liquid agricultural formulations of improved stability - Google Patents [patents.google.com]
- 10. asrjetsjournal.org [asrjetsjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. cwss.org [cwss.org]
- 13. "Evaluation of Herbicide Efficacy As Influenced by Adjuvant and Nozzle " by Catherine L. (Grissom) Ansolabehere [digitalcommons.calpoly.edu]
- 14. Crop Protection Network [cropprotectionnetwork.org]
- 15. patents.justia.com [patents.justia.com]
- 16. EP1974609A1 - Method for manufacturing water dispersible granules (WG) - Google Patents [patents.google.com]
- 17. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amicarbazone Performance in the Presence of Crop Residue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Amicarbazone. It specifically addresses challenges related to its efficacy when applied in the presence of crop residue under varying rainfall and irrigation conditions.
Troubleshooting Guide
Issue: Poor weed control despite this compound application in a field with significant crop residue.
| Question | Possible Cause | Troubleshooting/Remediation Steps |
| 1. Was there sufficient rainfall or irrigation after this compound application? | Herbicide Interception: Crop residue can intercept a significant portion of the applied this compound, preventing it from reaching the soil surface where it can be taken up by germinating weeds.[1][2] Without adequate moisture, the herbicide remains bound to the residue. | - Monitor Weather/Apply Irrigation: Ensure that at least 0.5 inches (12.7 mm) of rainfall or irrigation occurs within 7-10 days of application to wash the herbicide from the residue onto the soil. For denser residue, more moisture may be necessary. - Application Timing: Apply this compound shortly before an anticipated rainfall event to maximize the wash-off from crop residue. |
| 2. How much crop residue was present at the time of application? | High Residue Levels: As crop residue levels increase, the amount of herbicide intercepted also increases, reducing the amount that reaches the soil. Studies have shown that straw amounts of 5 t/ha or more can intercept almost all of the applied herbicide.[3] | - Residue Management: Where feasible, manage residue levels prior to application. This could involve partial removal or even distribution of the residue. - Adjust Application Rate: While staying within label recommendations, consider if a higher application rate is permissible for high-residue situations to compensate for interception. Always consult the product label. |
| 3. What was the intensity and timing of the rainfall/irrigation event? | Delayed Rainfall: The longer this compound remains on the crop residue before a rainfall event, the more susceptible it is to degradation from sunlight (photodegradation) and other environmental factors, which can reduce its efficacy.[4] Low-Intensity/Insufficient Rainfall: Light rain or irrigation may not be sufficient to wash the herbicide off the residue and move it into the soil profile effectively. | - Immediate Incorporation: The sooner the rainfall or irrigation occurs after application, the more effective the herbicide will be.[3] - Sufficient Volume: A single, higher-volume rainfall or irrigation event is generally more effective at washing the herbicide into the soil than multiple, low-volume events.[3] |
| 4. What are the soil characteristics of the experimental plot? | Soil Properties: this compound's availability in the soil is influenced by soil type, organic matter content, and pH. Dry soil conditions can lead to stronger binding of the herbicide to soil particles, making it less available for weed uptake.[5] | - Soil Analysis: Conduct a thorough analysis of the soil in your experimental plots. - Maintain Soil Moisture: Adequate soil moisture is crucial not only for herbicide activation but also for its availability to germinating weeds.[6][7] |
Frequently Asked Questions (FAQs)
Q1: How much rainfall is required to activate this compound when applied over crop residue?
A1: While specific activation requirements can vary with residue type and density, a general guideline is to receive at least 0.5 inches (12.7 mm) of rainfall or irrigation within 7-10 days of application. Research on this compound applied to sugarcane straw indicated that the first 20 mm (~0.8 inches) of simulated rain were crucial for washing most of the herbicide off the residue.[3]
Q2: Can I apply this compound to wet crop residue?
A2: It is generally not recommended. Applying this compound to wet residue can result in less herbicide leaching to the soil after subsequent rainfall compared to application on dry residue.[4] It is best to apply to dry residue to ensure better transfer to the soil with subsequent moisture.
Q3: Does the type of crop residue affect this compound performance?
A3: Yes, the type and architecture of the crop residue can influence herbicide interception. Cereal residues like wheat and barley, which provide greater ground cover, tend to intercept more herbicide than residues from crops like canola or legumes.[4]
Q4: Will this compound eventually become active if rainfall is delayed beyond two weeks?
A4: While some amount of this compound may still be washed off, a significant delay in rainfall can lead to reduced efficacy. The herbicide can be broken down by sunlight (photodegradation) and microbial activity while on the residue surface.[4] One study showed that the longer the interval between application and the first rain, the less this compound was leached from the straw.[3]
Q5: If weed control is poor, is it safe to reapply this compound?
A5: Before considering a reapplication, it is crucial to consult the product label for any restrictions on sequential applications and maximum application rates per season. Also, consider the potential for crop injury and the carryover risk to subsequent crops, as this compound does have residual soil activity.[1]
Data Presentation
Table 1: Effect of Sugarcane Straw Amount on this compound Interception
| Sugarcane Straw (tons/hectare) | This compound Transposition to Soil (%) |
| 0 | 100 |
| 1.0 | 55 |
| 2.5 | 25 |
| 5.0 | 5 |
| 7.5 | 3 |
| 10.0 | 2 |
| 15.0 | 1.5 |
| 20.0 | 1 |
Data synthesized from studies on this compound applied to sugarcane straw, indicating the percentage of the herbicide that passes through the straw to the soil at the time of application.[3]
Table 2: Leaching of this compound from 10 t/ha Sugarcane Straw with Simulated Rainfall
| Simulated Rainfall (mm) | Cumulative this compound Leached (% of applied) |
| 2.5 | 15 |
| 5.0 | 28 |
| 10.0 | 45 |
| 20.0 | 65 |
| 35.0 | 78 |
| 50.0 | 85 |
| 65.0 | 90 |
Data illustrates the percentage of this compound washed off from 10 tons per hectare of sugarcane straw with increasing amounts of simulated rainfall.[3]
Experimental Protocols
Protocol 1: Evaluating the Effect of Crop Residue Levels and Simulated Rainfall on this compound Efficacy
-
Experimental Setup:
-
Use pots or field plots with a consistent soil type.
-
Establish different levels of crop residue (e.g., 0, 2, 4, and 6 tons/hectare).
-
Sow seeds of a target weed species (e.g., Amaranthus spp.) uniformly across all pots/plots.
-
-
Herbicide Application:
-
Apply this compound at the recommended rate using a calibrated sprayer to ensure uniform coverage.
-
-
Rainfall Simulation:
-
Use a rainfall simulator to apply different amounts of "rain" (e.g., 0, 10, 20, 40 mm) at a set time after application (e.g., 24 hours).
-
-
Data Collection:
-
At 14 and 28 days after treatment, assess weed control by counting the number of emerged weeds and/or harvesting above-ground weed biomass.
-
Express weed control as a percentage of the untreated control.
-
-
Analysis:
-
Analyze the data to determine the interaction between crop residue levels and rainfall amount on the efficacy of this compound.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound performance.
Caption: this compound's mode of action via Photosystem II inhibition.
References
- 1. Influence of soil cover and herbicide application on weed control and corn yield [scielo.org.co]
- 2. mdpi.com [mdpi.com]
- 3. Performance of this compound applied on sugarcane straw - Advances in Weed Science [awsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Residual herbicides – carryover and behaviour in dry conditions | Department of Primary Industries and Regional Development [dpird.wa.gov.au]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Amicarbazone Phytotoxicity and Selectivity Under Varying Temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of temperature on Amicarbazone phytotoxicity and selectivity.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the phytotoxicity of this compound?
A1: Temperature plays a crucial role in the phytotoxicity of this compound. Generally, increased temperatures lead to greater phytotoxicity in susceptible plant species.[1] This is often attributed to enhanced absorption of the herbicide at higher temperatures. For instance, studies on turfgrass have shown that foliar and root uptake of this compound increases as temperature rises.[1]
Q2: How does temperature influence the selectivity of this compound between different plant species?
A2: Temperature can significantly alter the selectivity of this compound. A key factor in selectivity is the differential absorption, translocation, and metabolism of the herbicide among plant species.[1] For example, at moderate temperatures (around 25/20°C day/night), tall fescue is more tolerant to this compound than annual bluegrass due to lower absorption and greater metabolism. However, at higher temperatures (40/35°C), the absorption of this compound by tall fescue increases, leading to greater injury and reduced selectivity.[2] Bermudagrass generally shows higher tolerance regardless of temperature due to lower overall absorption.[2]
Q3: What is the mode of action of this compound, and is it affected by temperature?
A3: this compound is a photosystem II (PSII) inhibitor.[3][4] It blocks the electron transport chain in photosynthesis by binding to the QB domain of the D1 protein in PSII, similar to triazine herbicides.[4][5] This inhibition leads to the production of reactive oxygen species, causing chlorosis, stunted growth, and necrosis in susceptible plants.[5][6] While the direct binding to PSII may not be temperature-dependent, the overall physiological consequences and the processes leading to them (absorption, translocation) are influenced by temperature, thus affecting the herbicide's efficacy. High temperatures can exacerbate the stress on PSII, potentially leading to more rapid and severe symptoms.[7][8]
Q4: Can this compound be used for both pre- and post-emergence weed control?
A4: Yes, this compound is effective for both pre- and post-emergence applications for controlling annual broadleaf and grass weeds.[3] Its efficacy as both a foliar- and root-applied herbicide suggests rapid absorption and translocation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Increased crop injury following this compound application in summer. | High temperatures can increase the absorption of this compound in some crop species, leading to phytotoxicity.[2] | - Avoid applying this compound during peak heat, especially on sensitive crop varieties.[9][10][11]- Consider applying in the cooler parts of the day, such as early morning or evening.[9][10]- If possible, use a lower application rate during periods of high temperature, after conducting small-scale trials to ensure efficacy. |
| Reduced weed control at lower temperatures. | Low temperatures can slow down the metabolic processes of weeds, leading to reduced absorption and translocation of the herbicide.[11] | - For post-emergence applications, ensure weeds are actively growing. Applications should ideally be made when daytime temperatures are consistently above a certain threshold (e.g., 65°F or 18°C) for optimal uptake.[11]- For pre-emergence applications, be aware that breakdown in the soil may be slower at lower temperatures, which could affect subsequent crop rotations. |
| Inconsistent results across different experimental setups. | Variations in temperature control, even minor ones, can significantly impact this compound's performance. | - Ensure precise and consistent temperature control in growth chambers or greenhouses.[12]- Monitor and record temperature data throughout the experiment.- When conducting field trials, record ambient temperatures and consider how temperature fluctuations might be influencing the results. |
| Difficulty in extracting and analyzing this compound and its metabolites from plant tissue. | Improper extraction and purification methods can lead to low recovery rates. | - Utilize established methods like the modified QuEChers (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for extraction.[13]- For purification, a combination of adsorbents such as graphite (B72142) carbon black (GCB) and C18 in dispersive solid-phase extraction can be effective.[13]- Employ analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and accurate quantification.[14][15] |
Data Presentation
Table 1: Effect of Temperature on Foliar Absorption of this compound in Turfgrass Species (72 hours after treatment)
| Species | Temperature (Day/Night) | Foliar Absorption (%) |
| Annual bluegrass (Poa annua) | 25/20°C | High |
| 40/35°C | Increased from 25/20°C | |
| Bermudagrass (Cynodon dactylon) | 25/20°C | 58% less than Annual bluegrass |
| 40/35°C | Increased from 25/20°C | |
| Tall fescue (Festuca arundinacea) | 25/20°C | 40% less than Annual bluegrass |
| 40/35°C | Similar to Annual bluegrass |
Source: Adapted from Yu et al., 2014.[2]
Table 2: Effect of Temperature on Metabolism of Foliar-Applied this compound in Turfgrass Species (6 days after treatment)
| Species | Metabolism of this compound (%) |
| Annual bluegrass (Poa annua) | 54 |
| Bermudagrass (Cynodon dactylon) | 67 |
| Tall fescue (Festuca arundinacea) | 64 |
Source: Adapted from Yu et al., 2014.[2]
Experimental Protocols
Protocol 1: Assessing this compound Phytotoxicity at Different Temperatures
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Plant Material: Grow the desired plant species from seed in pots containing a suitable growth medium. Maintain them in a growth chamber with controlled temperature, humidity, and photoperiod until they reach the desired growth stage (e.g., 2-3 leaf stage for post-emergence application).[12]
-
Acclimatization: Acclimate the plants to the specific test temperatures (e.g., 15/10°C, 25/20°C, 35/30°C day/night) for a set period (e.g., 72 hours) before herbicide application.
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Herbicide Application: Prepare the this compound solution at the desired concentration. Apply the herbicide uniformly to the plants using a laboratory sprayer calibrated to deliver a specific volume.[12] Include an untreated control group for each temperature condition.
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Post-Application Conditions: Return the plants to their respective temperature-controlled growth chambers immediately after application.
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Phytotoxicity Assessment: Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = plant death).[16]
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Biomass Measurement: At the end of the experiment, harvest the above-ground biomass, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
Protocol 2: Measuring this compound Absorption and Translocation
-
Radiolabeled Herbicide: Use radiolabeled this compound (e.g., ¹⁴C-Amicarbazone) for this study.
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Plant Treatment: Treat a specific area of a leaf on each plant with a known amount of the radiolabeled this compound solution.[17] For root uptake studies, place the plant roots in a hydroponic solution containing the radiolabeled herbicide.
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Harvest and Sectioning: At designated time points after treatment (e.g., 24, 48, 72 hours), harvest the plants. Section the plant into different parts: treated leaf, other leaves, stem, and roots.
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Washing: Wash the surface of the treated leaf with a suitable solvent (e.g., methanol:water solution) to remove any unabsorbed herbicide.[17]
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Oxidation and Scintillation Counting: Oxidize the plant sections and the leaf wash solution using a biological oxidizer. Quantify the amount of radioactivity in each part using a liquid scintillation counter.
-
Calculation:
-
Absorption: Calculate the percentage of absorbed this compound by subtracting the amount of radioactivity in the leaf wash from the total amount applied.
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Translocation: Determine the percentage of the absorbed radioactivity that has moved to other parts of the plant.
-
Visualizations
Caption: this compound's mode of action as a Photosystem II inhibitor.
References
- 1. openscholar.uga.edu [openscholar.uga.edu]
- 2. Physiological effects of temperature on turfgrass tolerance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. This compound, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality control of photosystem II: impact of light and heat stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of heat stress pressure and activation of photosystem II repairing system are crucial for citrus tolerance to multiple abiotic stress combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Temperatures and Herbicides | Bayer Crop Science Canada [cropscience.bayer.ca]
- 10. Agronomy eUpdate June 17th, 2021 : Issue 860 [eupdate.agronomy.ksu.edu]
- 11. Temperature and Herbicide Application Questions | NDSU Agriculture [ndsu.edu]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. pp1.eppo.int [pp1.eppo.int]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Managing Weed Resistance to Photosystem II Inhibiting Herbicides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing weed resistance to photosystem II (PSII) inhibiting herbicides.
Troubleshooting Guides
This section provides solutions to common issues encountered during herbicide resistance experiments.
Common Experimental Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in whole-plant bioassays | 1. Genetic variability within weed populations. 2. Inconsistent environmental conditions (light, temperature, humidity). 3. Variation in plant growth stage at the time of herbicide application.[1] 4. Improper herbicide application (uneven spray, incorrect dose). | 1. Use a standardized, susceptible weed population as a control.[2] For field-collected seeds, increase the number of replicates. 2. Maintain controlled and consistent environmental conditions in a greenhouse or growth chamber. 3. Treat plants at a uniform and clearly defined growth stage.[1] 4. Calibrate spray equipment carefully and ensure uniform coverage. Include a dose-response curve to determine GR50/LD50 values.[2] |
| High mortality in control (untreated) plants | 1. Pathogen or insect infestation. 2. Suboptimal growing conditions (e.g., overwatering, nutrient deficiency). 3. Contamination of soil or water with herbicides. | 1. Implement a pest management program. 2. Optimize watering, nutrient, and lighting conditions for the specific weed species. 3. Use fresh, uncontaminated soil and water. |
| Chlorophyll (B73375) fluorescence measurements are not showing a clear difference between susceptible and resistant plants. | 1. Incorrect timing of measurement after herbicide application.[3] 2. Sub-lethal herbicide dose. 3. Instrument malfunction or improper calibration. 4. The resistance mechanism is not target-site based and does not directly impact PSII efficiency in the short term.[4] | 1. Perform a time-course experiment to determine the optimal measurement time post-application.[3] 2. Ensure the herbicide dose is sufficient to cause a measurable effect in susceptible plants. 3. Calibrate the fluorometer according to the manufacturer's instructions. 4. Consider other resistance mechanisms like enhanced metabolism and use alternative assays.[4] |
| Difficulty in amplifying the psbA gene for sequencing | 1. Poor DNA quality. 2. Inappropriate primer design. 3. Presence of PCR inhibitors. | 1. Use a reliable DNA extraction protocol and assess DNA quality (e.g., via spectrophotometry or gel electrophoresis). 2. Design or use previously validated primers for the target weed species. 3. Purify the DNA sample to remove potential inhibitors. |
Experimental Workflow for Herbicide Resistance Screening
This diagram outlines a typical workflow for screening weed populations for herbicide resistance.
Caption: A generalized workflow for screening and confirming herbicide resistance in weed populations.
Frequently Asked Questions (FAQs)
Mechanisms of Resistance
Q1: What are the primary mechanisms of weed resistance to photosystem II inhibiting herbicides?
A1: The two primary mechanisms are target-site resistance (TSR) and non-target-site resistance (NTSR).[5]
-
Target-site resistance (TSR) is the most common mechanism for PSII inhibitors. It typically involves a single nucleotide polymorphism (SNP) in the psbA gene, which codes for the D1 protein in the PSII complex.[4][5] This mutation alters the herbicide's binding site on the D1 protein, reducing its efficacy.[6] The most frequently observed mutation is a serine to glycine (B1666218) substitution at position 264.[3][4]
-
Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include enhanced herbicide metabolism, where the plant detoxifies the herbicide more rapidly, often through the action of enzymes like glutathione (B108866) S-transferases (GSTs).[4]
Experimental Design
Q2: How should I design a dose-response experiment to confirm resistance?
A2: A well-designed dose-response experiment is crucial for quantifying the level of resistance.
-
Plant Material : Include a known susceptible population of the same weed species as a control.[2]
-
Herbicide Doses : Use a range of herbicide doses that includes the recommended field rate, as well as several concentrations above and below it. A logarithmic series of doses is often effective.
-
Replication : Use a sufficient number of replicates (typically 3-4 plants per dose) and repeat the entire experiment to ensure the results are reproducible.[2]
-
Data Analysis : Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for both the suspected resistant and susceptible populations. The resistance factor (RF) can then be calculated as the ratio of the GR₅₀ or LD₅₀ of the resistant population to that of the susceptible population.
Q3: What are some rapid diagnostic methods for detecting PSII herbicide resistance?
A3: Chlorophyll fluorescence analysis is a rapid and non-invasive method to detect resistance to PSII inhibitors.[7][3] Susceptible plants treated with a PSII inhibitor will show a rapid increase in chlorophyll fluorescence, while resistant plants will not.[3] This method can often detect resistance within hours of herbicide application, long before visible symptoms appear.[3] Other quick assays include leaf disc assays and agar-based seedling assays.[2]
Management Strategies
Q4: What are the key strategies for managing weed resistance to PSII inhibitors in a research setting?
A4: While focused on agricultural settings, the principles of Integrated Weed Management (IWM) are applicable in research to prevent the spread of resistant biotypes.
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Herbicide Rotation : Avoid the repeated use of herbicides with the same site of action. Rotate between different herbicide groups.[8][9]
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Tank Mixtures : Use tank mixtures of herbicides with different modes of action.[8]
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Non-Chemical Control : In a research setting, this translates to careful disposal of resistant plant material and seeds to prevent contamination of other experiments or greenhouse spaces.
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Monitoring : Regularly monitor experimental plots or greenhouses for weeds that survive herbicide treatments.[9]
Signaling Pathways and Resistance Mechanisms
This diagram illustrates the inhibition of photosystem II by herbicides and the common target-site resistance mechanism.
Caption: Inhibition of electron transport in PSII by herbicides and the mechanism of target-site resistance.
Troubleshooting Logic
This decision tree can help troubleshoot unexpected results in herbicide resistance experiments.
Caption: A decision tree for troubleshooting common issues in herbicide resistance experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. bioone.org [bioone.org]
- 3. Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 7. mdpi.com [mdpi.com]
- 8. Top 10 Strategies for Managing Herbicide Resistance | Integrated Crop Management [crops.extension.iastate.edu]
- 9. cs-contentapi.bayer.com [cs-contentapi.bayer.com]
Validation & Comparative
A Comparative Guide to Amicarbazone and Atrazine for Broadleaf Weed Control
An objective analysis of two key photosystem II inhibiting herbicides, Amicarbazone and Atrazine (B1667683), for the control of broadleaf weeds in corn. This guide synthesizes available experimental data to compare their efficacy, application parameters, and impact on crop yield.
Executive Summary
This compound and atrazine are both effective herbicides for the control of broadleaf weeds in corn, sharing a similar mode of action by inhibiting photosynthesis at photosystem II (PSII).[1] Experimental data suggests that this compound, a newer triazolinone herbicide, is more potent than the long-established triazine herbicide, atrazine. This increased potency allows for lower application rates of this compound to achieve comparable or superior weed control.[1] Field studies have indicated that pre- and post-emergence applications of this compound can result in higher corn grain yields compared to atrazine-based programs.[2] This guide provides a detailed comparison of their efficacy, experimental protocols for evaluation, and a visualization of their shared mode of action.
Comparative Efficacy
While both herbicides are effective, studies indicate that this compound can provide superior control of certain broadleaf weeds at significantly lower application rates.
Table 1: Comparative Efficacy of this compound vs. Atrazine on Key Broadleaf Weeds in Corn
| Weed Species | Herbicide | Application Rate (kg a.i./ha) | Weed Control (%) | Data Source |
| Velvetleaf (Abutilon theophrasti) | This compound | 0.14 | Inhibition of oxygen evolution ~10x greater than atrazine | Dayan et al. (2009)[1] |
| Redroot Pigweed (Amaranthus retroflexus) | This compound | 0.14 | Inhibition of oxygen evolution ~4x greater than atrazine | Dayan et al. (2009)[1] |
| Annual Bluegrass (Poa annua) | This compound | 0.53 | 100% (3 WAT) | Perry et al. (2012) |
| Annual Bluegrass (Poa annua) | Atrazine | 2.25 | Not specified | Perry et al. (2012) |
Note: The data for Velvetleaf and Redroot Pigweed is based on the physiological parameter of oxygen evolution inhibition, which is a direct measure of the herbicide's effect on photosynthesis and is indicative of its herbicidal potency. Direct weed control percentage from a comparative field trial for these specific weeds was not available in the searched literature.
Impact on Corn Yield and Phytotoxicity
Field experiments have shown a positive correlation between the use of this compound and increased corn grain yields when compared to atrazine.
Table 2: Effect of this compound and Atrazine on Corn Grain Yield
| Herbicide | Application Timing | Corn Grain Yield | Data Source |
| This compound | Pre-emergence | Higher than Atrazine | Rudell et al. (2020)[2] |
| This compound | Post-emergence | Higher than Atrazine | Rudell et al. (2020)[2] |
| Atrazine | Pre-emergence | Baseline | Rudell et al. (2020)[2] |
| Atrazine | Post-emergence | Baseline | Rudell et al. (2020)[2] |
Note: The referenced study indicated that this compound resulted in higher grain yields but did not provide specific quantitative yield data in the abstract.
Regarding phytotoxicity, atrazine has a well-documented history of potential for crop injury in corn, especially under certain environmental conditions or with specific hybrids.[3][4] While this compound is generally considered to have a good selectivity profile in corn, further comparative data on crop injury under various conditions is needed for a comprehensive assessment.
Experimental Protocols
To ensure the objective evaluation of herbicide efficacy, standardized experimental protocols are crucial. The following outlines a typical methodology for a field trial comparing this compound and atrazine.
Experimental Design:
-
Trial Layout: Randomized complete block design with four replications.
-
Plot Size: Individual plots are typically 10 feet wide and 30-40 feet long.
-
Crop: Corn (specifying the hybrid is important).
-
Weed Species: Trials should be conducted in areas with natural and uniform infestations of key broadleaf weeds such as velvetleaf, common lambsquarters, and pigweed species.
Herbicide Application:
-
Treatments: Include a non-treated control, this compound at various rates, and atrazine at its recommended rate.
-
Application Timing: Both pre-emergence (PRE) and post-emergence (POST) applications should be evaluated.
-
Application Equipment: A CO2-pressurized backpack sprayer or a tractor-mounted sprayer calibrated to deliver a specific volume (e.g., 15-20 gallons per acre) at a constant pressure.
Data Collection and Analysis:
-
Weed Control: Visual ratings of weed control are taken at specified intervals after treatment (e.g., 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Crop Injury: Visual ratings of crop phytotoxicity (e.g., stunting, chlorosis, necrosis) are recorded at the same intervals as weed control ratings.
-
Weed Density and Biomass: In some studies, weed counts per unit area and dry biomass of weeds are measured.
-
Crop Yield: Corn is harvested from the center rows of each plot, and grain yield is determined and adjusted to a standard moisture content.
-
Statistical Analysis: Data is subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of P ≤ 0.05.
Mode of Action and Visualization
Both this compound and atrazine belong to the WSSA Group 5 herbicides, which act by inhibiting photosynthesis at Photosystem II.[1] They achieve this by binding to the D1 protein in the chloroplasts, which blocks the electron transport chain and leads to a buildup of reactive oxygen species, ultimately causing cell death.
Caption: Mode of action for this compound and Atrazine.
The following diagram illustrates a typical workflow for a comparative herbicide efficacy field trial.
Caption: Experimental workflow for herbicide efficacy trials.
References
- 1. bioone.org [bioone.org]
- 2. Influence of soil cover and herbicide application on weed control and corn yield [scielo.org.co]
- 3. Persistence and phytotoxicity of the herbicide atrazine applied on corn crop on successive sunflower crop - Advances in Weed Science [awsjournal.org]
- 4. thepharmajournal.com [thepharmajournal.com]
Amicarbazone and metribuzin comparative analysis in co-application studies
For Researchers, Scientists, and Drug Development Professionals
Herbicide Profile
Both amicarbazone and metribuzin (B1676530) belong to the triazinone family of herbicides and are classified as Group 5 herbicides by the Weed Science Society of America (WSSA). Their primary mode of action is the inhibition of Photosystem II (PSII) in susceptible plant species.
| Feature | This compound | Metribuzin |
| Chemical Class | Triazolinone | Triazinone |
| WSSA Group | 5 | 5 |
| Primary Mode of Action | Photosystem II (PSII) inhibitor | Photosystem II (PSII) inhibitor |
| Uptake | Primarily root, some foliar | Primarily root, some foliar |
| Translocation | Acropetal (in the xylem) | Acropetal (in the xylem) |
| Soil Half-Life | Field studies have shown half-lives of less than 10 days under favorable conditions for degradation (warm temperatures and adequate rainfall).[1] | Field studies have also indicated half-lives of less than 10 days under similar favorable conditions.[1] |
| Co-Application Soil Behavior | The dissipation of this compound and metribuzin in soil under field conditions was not affected by being applied to separate plots or by co-application to the same plots.[1] | The dissipation of this compound and metribuzin in soil under field conditions was not affected by being applied to separate plots or by co-application to the same plots.[1] |
Mechanism of Action: Photosystem II Inhibition
This compound and metribuzin both act by disrupting photosynthesis at the PSII complex within the chloroplasts of plant cells. They bind to the D1 quinone-binding protein, blocking the electron transport chain. This inhibition leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in chlorosis, necrosis, and plant death.
Caption: Signaling pathway of this compound and Metribuzin inhibiting Photosystem II.
Performance in Co-Application: A-Data-Driven Hypothesis
While direct comparative data for this compound and metribuzin co-application is limited, we can infer potential outcomes based on studies of metribuzin tank-mixed with other herbicides.
Weed Control Efficacy
Tank-mixing herbicides with the same mode of action, such as this compound and metribuzin, can broaden the spectrum of weeds controlled or increase the consistency of control, particularly for weeds that have variable sensitivity to one of the components. Studies on metribuzin tank-mixes with other herbicides have demonstrated enhanced control of various weed species. For instance, tank-mixing metribuzin with other active ingredients has been shown to enhance the control of broad-spectrum weeds.
Table 1: Efficacy of Metribuzin and Tank Mixes on Various Weed Species
| Weed Species | Metribuzin Alone | Metribuzin + Other Herbicides | Potential Outcome with this compound Co-application |
| Amaranthus spp. (Pigweed) | Good | Excellent | Potentially enhanced and more consistent control, especially of tolerant biotypes. |
| Chenopodium album (Common Lambsquarters) | Good to Excellent | Excellent | Likely additive effect, providing robust control. |
| Abutilon theophrasti (Velvetleaf) | Good | Excellent | Potential for synergistic or additive effects leading to improved control. |
| Setaria faberi (Giant Foxtail) | Fair to Good | Good to Excellent | May broaden the window of application and improve consistency. |
Note: This table is illustrative and based on general knowledge of metribuzin's performance. The potential outcomes with this compound are hypothetical and require experimental validation.
Crop Tolerance
A key consideration for any herbicide tank-mix is the potential for increased crop injury. Since both this compound and metribuzin share the same mode of action, co-application could increase the physiological stress on the crop. Crop tolerance is often dependent on factors such as crop variety, growth stage, soil type, and environmental conditions.
Table 2: Potential Crop Tolerance to this compound and Metribuzin Co-application
| Crop | This compound Tolerance | Metribuzin Tolerance | Potential Tolerance to Co-application |
| Corn | Generally tolerant | Tolerant, but variety dependent | Likely tolerant, but careful rate selection is crucial to avoid injury, especially on sandy soils or under stressful conditions. |
| Soybean | Not typically used | Tolerant, but highly variety and soil-type dependent | High risk of injury. Thorough screening of soybean variety tolerance would be essential. |
| Sugarcane | Tolerant | Tolerant | Good potential for safe and effective use. |
Experimental Protocols for Co-Application Studies
To rigorously evaluate the performance of an this compound and metribuzin tank-mix, a well-designed experimental protocol is essential.
Objective
To determine the weed control efficacy and crop tolerance of this compound and metribuzin applied in a tank-mix combination, and to assess whether the interaction is synergistic, additive, or antagonistic.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments.
-
Replications: 4
-
Plot Size: Minimum of 3 meters by 10 meters.
Treatments
-
Untreated Control
-
This compound alone (at three rates: 0.5x, 1x, and 2x the recommended rate)
-
Metribuzin alone (at three rates: 0.5x, 1x, and 2x the recommended rate)
-
This compound + Metribuzin tank-mixes (at various rate combinations, e.g., 0.5x + 0.5x, 1x + 0.5x, 0.5x + 1x, 1x + 1x)
-
Standard commercial herbicide treatment for comparison.
Application
-
Timing: Pre-emergence (PRE) or early post-emergence (EPOST), depending on the target weeds and crop.
-
Equipment: Calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure uniform coverage.
-
Carrier Volume: Typically 150-200 L/ha.
Data Collection
-
Weed Control: Visual assessment of percent weed control by species at 7, 14, 28, and 56 days after treatment (DAT). Weed density and biomass measurements can also be taken.
-
Crop Injury: Visual assessment of percent crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT.
-
Crop Yield: Harvest the center rows of each plot and determine the yield.
Statistical Analysis
Data should be subjected to Analysis of Variance (ANOVA). Colby's method can be used to determine if the interaction between the two herbicides is synergistic, additive, or antagonistic.
Caption: Experimental workflow for evaluating this compound and Metribuzin co-application.
Conclusion
The co-application of this compound and metribuzin presents a theoretically sound approach to broad-spectrum weed control due to their shared and effective mode of action. Based on the behavior of metribuzin in other tank-mixes, a combination with this compound could offer additive or potentially synergistic effects on certain weed species. However, the potential for increased crop phytotoxicity is a significant concern that necessitates careful evaluation. The provided experimental protocol offers a robust framework for conducting the necessary research to quantify the performance and crop safety of this herbicide combination. Such studies are crucial for developing effective and sustainable weed management strategies.
References
Amicarbazone's Potent Inhibition of Photosynthetic Electron Transport: A Comparative Analysis
Amicarbazone, a triazolinone herbicide, demonstrates a significant inhibitory effect on the photosynthetic electron transport rate (ETR) by targeting photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, and details the methodologies used to validate its mechanism of action.
This compound acts as a potent inhibitor of photosynthetic electron transport, leading to symptoms in susceptible plants such as chlorosis, stunted growth, and necrosis, ultimately causing plant death.[1][2] Its mode of action is similar to that of other well-known PSII inhibitors, like triazines (e.g., Atrazine) and triazinones, by binding to the QB domain of the D1 protein within the PSII complex.[1][2][3] This binding blocks the electron flow from QA to plastoquinone (B1678516) (PQ), thereby interrupting oxygen evolution and inducing chlorophyll (B73375) fluorescence.[1][2][3]
Comparative Inhibitory Effects on Photosynthesis
Experimental data reveals that this compound's potency as a PSII inhibitor can be greater than that of the widely used herbicide, Atrazine. The inhibitory effects have been quantified by measuring the concentration required to inhibit 50% of the photosynthetic oxygen evolution (I50) in isolated thylakoid membranes from various plant species.
| Herbicide | Plant Species | I50 (µM) for Oxygen Evolution |
| This compound | Corn (Zea mays) | 0.29 ± 0.04 |
| Atrazine | Corn (Zea mays) | 0.09 ± 0.01 |
| This compound | Velvetleaf (Abutilon theophrasti) | 0.05 ± 0.01 |
| Atrazine | Velvetleaf (Abutilon theophrasti) | 0.52 ± 0.06 |
| This compound | Wild-type Pigweed (Amaranthus retroflexus) | 0.04 ± 0.01 |
| Atrazine | Wild-type Pigweed (Amaranthus retroflexus) | 0.11 ± 0.01 |
| This compound | Triazine-resistant Pigweed (Amaranthus retroflexus) | >100 |
| Atrazine | Triazine-resistant Pigweed (Amaranthus retroflexus) | >100 |
Notably, this compound was found to be approximately 10 times more potent than Atrazine on velvetleaf, a common weed.[3] However, in corn, Atrazine exhibited a stronger inhibitory effect on oxygen evolution.[3] This differential sensitivity highlights the selectivity of these herbicides. The efficacy of both herbicides is significantly reduced in triazine-resistant pigweed, which possesses a mutation in the D1 protein, confirming their shared binding site.[3]
Experimental Protocols
The validation of this compound's inhibitory effect on the photosynthetic electron transport rate involves two primary experimental approaches:
Measurement of Photosynthetic Electron Transport Rate (ETR) via Chlorophyll Fluorescence
This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is an indicator of the efficiency of photosystem II. When electron transport is blocked, excess light energy is dissipated as fluorescence, leading to an increase in the fluorescence signal.
Protocol:
-
Plant Material: Whole plants or leaf discs from treated and untreated (control) plants are used.
-
Dark Adaptation: The plant material is dark-adapted for a minimum of 30 minutes to ensure all reaction centers are open.
-
Instrumentation: A pulse-modulated fluorometer is used to measure chlorophyll fluorescence parameters.
-
Measurement: The key parameters measured are the minimum fluorescence (Fo) and the maximum fluorescence (Fm) in the dark-adapted state. In the light-adapted state, the steady-state fluorescence (Fs) and the maximum fluorescence (Fm') are measured.
-
Calculation of ETR: The effective quantum yield of PSII photochemistry (ΦPSII) is calculated as (Fm' - Fs) / Fm'. The ETR is then calculated as: ETR = ΦPSII * PAR * 0.5 * 0.84 where PAR is the photosynthetically active radiation.
-
Data Analysis: The ETR of this compound-treated plants is compared to that of control plants and plants treated with other PSII inhibitors.[3]
Measurement of Photosynthetic Oxygen Evolution
This method directly measures the rate of oxygen produced during the light-dependent reactions of photosynthesis. Inhibition of PSII leads to a decrease in the rate of water splitting and, consequently, a reduction in oxygen evolution.
Protocol:
-
Thylakoid Isolation: Thylakoid membranes are isolated from the leaves of the test species.
-
Reaction Mixture: The isolated thylakoids are suspended in a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) - DCIP).
-
Herbicide Treatment: Different concentrations of this compound and other herbicides are added to the reaction mixture.
-
Oxygen Measurement: The rate of oxygen evolution is measured using a Clark-type oxygen electrode upon illumination.
-
Data Analysis: The rate of oxygen evolution in the presence of the herbicide is compared to the control (no herbicide) to determine the percentage of inhibition. Dose-response curves are generated to calculate the I50 values.[3]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of this compound's action and the experimental workflow for its validation.
Caption: this compound's mechanism of action in Photosystem II.
Caption: Experimental workflow for validating this compound's effect.
References
A Comparative Analysis of Amicarbazone and Other Triazolinone Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Amicarbazone with other notable triazolinone herbicides, namely Thiencarbazone-methyl, Flucarbazone-sodium, and Propoxycarbazone-sodium. The information presented is collated from experimental data to facilitate an objective evaluation of their respective herbicidal activities and modes of action.
Executive Summary
This compound distinguishes itself within the triazolinone herbicide class through its unique mode of action. While Thiencarbazone-methyl, Flucarbazone-sodium, and Propoxycarbazone-sodium act as inhibitors of the acetolactate synthase (ALS) enzyme, this compound functions as a potent inhibitor of Photosystem II (PSII). This fundamental difference in their biochemical targets results in distinct weed control spectrums, application timings, and crop safety profiles. This guide delves into these differences, presenting available performance data and the experimental context in which it was generated.
Mode of Action: A Tale of Two Targets
The primary differentiator among these triazolinone herbicides is their molecular target within the plant.
This compound: The Photosystem II Inhibitor
This compound disrupts photosynthesis by binding to the D1 protein of the photosystem II complex in the chloroplast thylakoid membranes.[1] This binding action blocks electron transport, halting the production of ATP and NADPH, which are essential for CO2 fixation and plant growth.[1][2] The subsequent build-up of reactive oxygen species leads to rapid cell membrane damage, manifesting as chlorosis, necrosis, and eventual plant death.
Thiencarbazone-methyl, Flucarbazone-sodium, and Propoxycarbazone-sodium: The ALS Inhibitors
In contrast, the other three triazolinone herbicides target the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[3][6] By inhibiting ALS, these herbicides starve the plant of these essential amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death.[4]
Performance Comparison: Efficacy and Crop Applications
Direct comparative studies across all four triazolinone herbicides are limited. However, available data provides insights into their individual performance and potential applications.
This compound Performance
This compound demonstrates broad-spectrum control of annual broadleaf and grass weeds. It is registered for use in field corn, turfgrass (including golf courses, sod farms, and residential lawns), and conifers.[7] It can be applied both pre- and post-emergence.
Table 1: Weed Control Efficacy of this compound in Maize
| Weed Species | Application | Rate (g ai/ha) | Control (%) | Reference |
| Common Lambsquarters (Chenopodium album) | Pre-emergence | 525 | 100 | [7] |
| Black Nightshade (Solanum nigrum) | Pre-emergence | 350-700 | Acceptable | [7] |
| Venice Mallow (Hibiscus trionum) | Pre-emergence | 350-700 | Acceptable | [7] |
| Jimsonweed (Datura stramonium) | Pre-emergence | 350-700 | Acceptable | [7] |
| Green Foxtail (Setaria viridis) | Pre-emergence | 350-700 | Acceptable | [7] |
| Yellow Nutsedge (Cyperus esculentus) | Pre-emergence | 525 | 100 | [7] |
| Yellow Nutsedge (Cyperus esculentus) | Post-emergence | 350 | 100 | [7] |
| Jungle Rice (Echinochloa colona) | Pre- & Post-emergence | 350 | Poor | [7] |
Thiencarbazone-methyl Performance
Thiencarbazone-methyl, often in combination with other active ingredients and a safener, provides broad-spectrum weed control in corn. It is effective as both a pre- and post-emergence herbicide. A study in Iran evaluated the efficacy of a pre-mixture of thiencarbazone (B109821) + isoxaflutole (B1672639) + cyprosulfamide.
Table 2: Weed Control Efficacy of Thiencarbazone-methyl Combination in Corn
| Weed Species | Application Rate (ml/ha of product) | Weed Control Efficiency (%) | Reference |
| Pigweed species (Amaranthus retroflexus, A. blitoides) | 440 - 550 | 75 - 88 | [8] |
| Common Purslane (Portulaca oleracea) | 440 - 550 | 75 - 88 | [8] |
| Barnyardgrass (Echinochloa crus-galli) | 440 - 550 | Low | [8] |
| Field Bindweed (Convolvulus arvensis) | 440 - 550 | 75 - 88 | [8] |
| Common Lambsquarters (Chenopodium album) | 440 - 550 | 75 - 88 | [8] |
| Johnsongrass (Sorghum halepense) | 440 - 550 | 75 - 88 | [8] |
Flucarbazone-sodium and Propoxycarbazone-sodium Performance
Experimental Protocols
The following outlines a general methodology for conducting herbicide efficacy trials, based on common practices cited in the literature.
1. Site Selection and Preparation:
-
Select a field with a uniform and known history of weed infestation.
-
Prepare the seedbed according to standard agricultural practices for the chosen crop.
2. Experimental Design:
-
Employ a randomized complete block design with a minimum of three to four replications.[8]
-
Include an untreated weedy check and a weed-free (hand-weeded) control for comparison.
3. Plot Establishment:
-
Establish individual plots of a standardized size.
-
Plant the desired crop at the recommended seeding rate and depth.
4. Herbicide Application:
-
Calibrate spray equipment to ensure accurate and uniform application rates.
-
Apply pre-emergence herbicides before crop or weed emergence.
-
Apply post-emergence herbicides at the specified weed and crop growth stage.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
5. Data Collection:
-
Weed Control Efficacy:
-
Conduct weed counts by species within designated quadrats in each plot at specified intervals after treatment (e.g., 2, 4, and 8 weeks).
-
Collect above-ground weed biomass by species from the same quadrats, dry to a constant weight, and record the dry weight.
-
-
Crop Safety/Phytotoxicity:
-
Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).
-
-
Crop Yield:
-
Harvest the crop from the center of each plot to avoid edge effects.
-
Determine the grain yield and adjust for moisture content.
-
6. Data Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Duncan's Multiple Range Test) to identify significant differences between treatments.
Conclusion
This compound and other triazolinone herbicides, while belonging to the same chemical class, exhibit distinct modes of action that influence their herbicidal properties. This compound's inhibition of Photosystem II provides a different weed management tool compared to the ALS-inhibiting activity of Thiencarbazone-methyl, Flucarbazone-sodium, and Propoxycarbazone-sodium. The choice of herbicide will depend on the target weed spectrum, the crop, and the need for rotational partners to manage herbicide resistance. Further direct comparative studies are warranted to provide a more comprehensive understanding of the relative performance of these compounds under various agronomic conditions.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of thiencarbazone-methyl+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]
- 9. weedscience.org [weedscience.org]
Unraveling a Shared Defense: Investigating Cross-Resistance of Atrazine-Resistant Weeds to Amicarbazone
A deep dive into the molecular and physiological mechanisms conferring resistance to photosystem II inhibiting herbicides reveals a significant potential for cross-resistance between atrazine (B1667683) and the newer triazolinone herbicide, amicarbazone. This guide synthesizes key experimental findings, offering researchers and drug development professionals a comparative look at the shared defense pathways in herbicide-resistant weed biotypes.
The persistent challenge of herbicide resistance in agricultural systems necessitates a thorough understanding of the mechanisms by which weeds evade chemical control. Atrazine, a long-standing and widely used triazine herbicide, and this compound, a more recent triazolinone compound, both function by inhibiting photosystem II (PSII) in the chloroplasts of susceptible plants.[1] Their common mode of action raises critical questions about the likelihood of cross-resistance, where resistance to one herbicide confers resistance to another. This guide examines the experimental evidence for such cross-resistance, focusing on the underlying genetic and physiological factors.
Quantitative Assessment of Cross-Resistance
Studies on problematic weed species, particularly annual bluegrass (Poa annua), have provided quantitative data confirming cross-resistance between triazine herbicides and this compound. The level of resistance is often expressed as a resistance index (RI), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the resistant population compared to a susceptible population.
A study on annual bluegrass populations from eastern Texas identified biotypes with high levels of resistance to both simazine (B1681756) (a triazine herbicide closely related to atrazine) and this compound. The data clearly demonstrates that populations resistant to simazine also exhibit significant resistance to this compound, indicating a shared resistance mechanism.[2]
| Herbicide | Chemical Family | Resistant Population (TX15-14) Resistance Index (RI) | Resistant Population (TX15-27) Resistance Index (RI) |
| Simazine | Triazine | >490 | >490 |
| This compound | Triazolinone | 178 | 16 |
Table 1: Comparison of Resistance Indices for Simazine and this compound in two resistant Poa annua populations from eastern Texas. Data sourced from Singh et al. (2021).[2]
Mechanisms of Cross-Resistance
The primary mechanism underlying target-site cross-resistance to both atrazine and this compound is a specific point mutation in the chloroplast gene psbA.[3] This gene encodes the D1 protein, a key component of the PSII complex where these herbicides bind.
Target-Site Resistance: The psbA Gene Mutation
The most commonly reported mutation conferring resistance to triazine herbicides is a substitution of the amino acid serine with glycine (B1666218) at position 264 (Ser₂₆₄ to Gly) of the D1 protein.[3][4] This seemingly minor change significantly alters the herbicide-binding niche, reducing the affinity of both atrazine and this compound to their target site.[1] Consequently, electron flow in the photosynthetic pathway is not disrupted, and the weed can survive herbicide application. Sequencing of the psbA gene in resistant annual bluegrass populations has confirmed the presence of the Ser₂₆₄ to Gly mutation in biotypes exhibiting cross-resistance to both atrazine and this compound.[3][4]
Non-Target-Site Resistance
In addition to target-site mutations, non-target-site resistance (NTSR) mechanisms can also contribute to cross-resistance against PSII inhibitors. These mechanisms are generally more complex and can involve:
-
Enhanced Herbicide Metabolism: Resistant plants may possess an enhanced ability to detoxify the herbicide before it reaches the target site. This is often mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[5]
-
Reduced Herbicide Absorption and Translocation: Some resistant biotypes exhibit a decreased rate of herbicide uptake through the leaves or roots, or reduced movement of the herbicide within the plant to the chloroplasts.[3][5]
One study identified an annual bluegrass biotype (DR3) that was resistant to atrazine, this compound, and diuron (B1670789) but did not have the common Ser₂₆₄ to Gly mutation in the psbA gene.[3] This biotype demonstrated a significantly lower rate of atrazine absorption and translocation, coupled with enhanced metabolism, pointing towards NTSR as the basis for its broad resistance to PSII inhibitors.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and resistance, as well as the experimental procedures used in their investigation, the following diagrams are provided.
Caption: Signaling pathway of PSII inhibition by atrazine and this compound and the mechanism of target-site resistance.
Caption: General experimental workflow for investigating herbicide cross-resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of atrazine and this compound cross-resistance.
Whole-Plant Dose-Response Bioassay
This protocol is adapted from methodologies used to assess herbicide resistance in weed populations.[6]
Objective: To determine the dose of atrazine and this compound required to reduce plant growth by 50% (GR₅₀) and to calculate the resistance index (RI).
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Greenhouse or controlled environment growth chamber.
-
Commercial formulations of atrazine and this compound.
-
Precision bench sprayer.
-
Analytical balance.
Procedure:
-
Plant Growth:
-
Germinate seeds of both resistant and susceptible biotypes in petri dishes or germination trays.
-
Transplant seedlings at the two- to three-leaf stage into individual pots.
-
Allow plants to establish in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Prepare a series of herbicide concentrations for both atrazine and this compound that span a range expected to cause 0 to 100% mortality in the susceptible population. A logarithmic series of doses is recommended.
-
Apply the herbicides to the plants at the three- to four-leaf stage using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include an untreated control for each biotype.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), assess plant survival (mortality) and harvest the above-ground biomass.
-
Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Express the dry weight of treated plants as a percentage of the mean dry weight of the untreated control plants for each biotype.
-
Analyze the data using a non-linear regression model (e.g., a log-logistic model) to determine the GR₅₀ values.
-
Calculate the Resistance Index (RI) as: RI = GR₅₀ (resistant population) / GR₅₀ (susceptible population).
-
psbA Gene Sequencing for Target-Site Resistance Analysis
This protocol is based on standard molecular biology techniques used to identify mutations in herbicide target genes.[7][8]
Objective: To identify point mutations in the psbA gene that are known to confer resistance to PSII-inhibiting herbicides.
Materials:
-
Leaf tissue from resistant and susceptible plants.
-
DNA extraction kit.
-
Primers specific for the psbA gene.
-
PCR thermal cycler and reagents (Taq polymerase, dNTPs, buffer).
-
Agarose (B213101) gel electrophoresis equipment.
-
Gel extraction kit.
-
Sanger sequencing service.
Procedure:
-
DNA Extraction:
-
Harvest fresh leaf material from both resistant and susceptible plants.
-
Extract total genomic DNA using a commercially available plant DNA extraction kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
-
PCR Amplification:
-
Design or obtain primers that flank the region of the psbA gene known to contain resistance-conferring mutations (e.g., around codon 264).
-
Set up PCR reactions containing the extracted DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR using a thermal cycler with an optimized program (e.g., initial denaturation at 94°C for 3 min; 35 cycles of 94°C for 30 s, 55°C for 30 s, and 72°C for 1 min; and a final extension at 72°C for 5 min).
-
-
Verification and Sequencing:
-
Run the PCR products on an agarose gel to verify the amplification of a fragment of the expected size.
-
Purify the PCR product from the agarose gel using a gel extraction kit.
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
-
Sequence Analysis:
-
Align the resulting DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions, such as codon 264.
-
References
- 1. Target and Nontarget Resistance Mechanisms Induce Annual Bluegrass (Poa annua) Resistance to Atrazine, this compound, and Diuron | Weed Technology | Cambridge Core [cambridge.org]
- 2. Cross and multiple herbicide resistance in annual bluegrass (Poa annua) populations from eastern Texas golf courses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target and Nontarget Resistance Mechanisms Induce Annual Bluegrass (Poa annua) Resistance to Atrazine, this compound, and Diuron | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 8. mdpi.com [mdpi.com]
Comparative Soil Dissipation Kinetics of Amicarbazone and Other WSSA Group 5 Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soil dissipation kinetics of Amicarbazone and other Photosystem II inhibitor herbicides belonging to the Weed Science Society of America (WSSA) Group 5. The information presented is curated from various scientific studies to aid in understanding the environmental fate of these compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies from cited studies are provided.
Overview of WSSA Group 5 Herbicides
WSSA Group 5 herbicides, which include the triazinones, triazines, and uracils, act by inhibiting photosynthesis at Photosystem II (PSII).[1] This mode of action involves blocking electron transport, which ultimately leads to the death of susceptible plants.[1][2] The persistence of these herbicides in the soil is a critical factor influencing their efficacy, potential for carryover injury to rotational crops, and environmental impact. Soil dissipation is governed by a complex interplay of the herbicide's chemical properties, soil characteristics, and environmental conditions.
Comparative Dissipation Data
The following table summarizes the soil dissipation half-life (DT50) of this compound and other selected WSSA Group 5 herbicides under various reported conditions. The DT50 value represents the time required for 50% of the initial herbicide concentration to dissipate.
| Herbicide | Chemical Class | DT50 (days) | Soil Type | Soil pH | Organic Matter (%) | Environmental Conditions | Reference(s) |
| This compound | Triazolinone | 5.3 - 8.4 | Loam | 6.3 | 1.9 | Field | [3] |
| 9 - 117 | Loam, Sandy Loam, Sandy Clay Loam | Acidic to Alkaline | Not Specified | Laboratory | [4] | ||
| 13.9 - 19.7 | Not Specified | Not Specified | Not Specified | Laboratory (Illumination Incubator) | [1] | ||
| Atrazine (B1667683) | Triazine | 3.7 - 9 | Loam | 6.3 | 1.9 | Field | [3] |
| 42 - 231 | Not Specified | Not Specified | Not Specified | Field | [5] | ||
| 78 - 130 | Loam | 5.8 - 6.7 | 2.9 - 5.5 | Greenhouse | [6] | ||
| Simazine | Triazine | 7.5 - 38.1 | Vineyard Soil | Not Specified | Not Specified | Field (with and without irrigation) | [7] |
| 28 - 149 | Not Specified | High pH | Not Specified | Field | [8] | ||
| 46 - 59 | Loam | Not Specified | Not Specified | Field | |||
| 81 - 156 | Loam | 5.8 - 6.7 | 2.9 - 5.5 | Greenhouse | [6] | ||
| Cyanazine | Triazine | 5.2 - 29.7 | Sandy Loam, Silt Loam | 5.3 - 8.1 | Not Specified | Laboratory | |
| 14 - 98 | 4 Soil Types | Not Specified | Not Specified | Laboratory (22°C) | [2] | ||
| 5.87 - 38.5 | Not Specified | Not Specified | Not Specified | Laboratory (15-45°C) | [8] | ||
| Prometryn | Triazine | 30 - 90 | Not Specified | Not Specified | Not Specified | Field | [6] |
| 150 | Not Specified | Not Specified | Not Specified | Aerobic Soil (Biodegradation) | [9] | ||
| Ametryn | Triazine | 11 - 26 | Latosol, Ultisol | 4.4 - 5.9 | Not Specified | Greenhouse | [1] |
| 70 - 250 | Not Specified | Not Specified | Not Specified | Field | [10] | ||
| 9.6 - 319 | Not Specified | Not Specified | Not Specified | Aerobic Soil Metabolism (20°C) |
Factors Influencing Soil Dissipation
The dissipation of WSSA Group 5 herbicides in soil is a multifaceted process influenced by several key factors. These can be broadly categorized into herbicide properties, soil characteristics, and environmental conditions.
Caption: Key factors and processes influencing herbicide soil dissipation.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of soil dissipation studies. Below are summaries of experimental protocols from the cited literature.
Field Dissipation Study Protocol (this compound, Atrazine, Metribuzin)[3]
-
Experimental Design: Field experiments were conducted at the East Tennessee Research and Education Center. The soil was a Sequatchie loam. Corn was planted in conventionally tilled plots.
-
Herbicide Application: Herbicides were applied using a CO2-pressurized backpack sprayer.
-
Soil Sampling: Soil samples were collected from the top 8 cm of the soil profile at various intervals after application.
-
Sample Preparation and Extraction: Soil samples were air-dried, sieved, and a subsample was extracted with methanol (B129727).
-
Analytical Method: Herbicide concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The system consisted of a Shimadzu Nexera X2 HPLC and a Shimadzu LCMS-8040 triple quadrupole mass spectrometer. A Kinetex C18 column was used for chromatographic separation.
-
Data Analysis: Herbicide dissipation was modeled using first-order kinetics to calculate the DT50 values.
Laboratory Dissipation Study Protocol (this compound)[1]
-
Soil and Sample Preparation: Soil samples were collected, air-dried, and sieved.
-
Herbicide Application: this compound was applied to the soil samples.
-
Incubation: The treated soil samples were incubated in an illumination incubator under controlled conditions.
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was used for the extraction of this compound and its metabolites. This involved extraction with acetonitrile, followed by a salting-out step and cleanup with dispersive solid-phase extraction (d-SPE).
-
Analytical Method: The extracts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The dissipation data was fitted to a first-order kinetics model to determine the half-lives.
General Triazine Herbicide Residue Analysis in Soil
-
Extraction: Common extraction solvents for triazine herbicides from soil include methanol and acetonitrile.[11] The extraction is often performed by shaking or sonication.
-
Cleanup: The soil extracts are typically cleaned up to remove interfering co-extractives before chromatographic analysis. Common cleanup techniques include solid-phase extraction (SPE) with cartridges such as alumina (B75360) or Florisil.[11][12]
-
Analytical Techniques:
-
Gas Chromatography (GC): GC coupled with various detectors like a nitrogen-phosphorus detector (NPD), an electron capture detector (ECD), or a mass spectrometer (MS) is widely used for the analysis of triazine herbicides.[11][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector or coupled to a mass spectrometer (LC-MS or LC-MS/MS) is also a common and sensitive method for determining triazine residues in soil.[1]
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for a herbicide soil dissipation study.
Caption: Generalized workflow for a herbicide soil dissipation study.
Conclusion
The soil dissipation kinetics of this compound and other WSSA Group 5 herbicides are highly variable and dependent on a multitude of factors. This compound generally exhibits a shorter half-life in field conditions compared to some of the more persistent triazines like atrazine and simazine, particularly in acidic soils. However, under alkaline conditions, its persistence can increase significantly.[4] Understanding these dissipation dynamics is essential for sustainable weed management practices, minimizing the risk of crop injury, and protecting environmental resources. The data and methodologies presented in this guide provide a foundation for researchers and professionals to compare and evaluate the environmental behavior of these important herbicides.
References
- 1. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Soil pH on s-Triazine Availability to Plants | Weed Science | Cambridge Core [cambridge.org]
- 3. cambridge.org [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccme.ca [ccme.ca]
- 8. pjoes.com [pjoes.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. extension.psu.edu [extension.psu.edu]
- 12. hrpub.org [hrpub.org]
- 13. Cyanazine [sitem.herts.ac.uk]
Evaluating the weed control spectrum of Amicarbazone on various species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the weed control spectrum of Amicarbazone, a triazolinone herbicide. It offers a comparative analysis of its performance against other herbicide classes, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations to elucidate its mechanism of action and factors influencing its efficacy.
This compound is a selective herbicide used for the control of a broad spectrum of annual broadleaf and grass weeds in various crops, including corn, sugarcane, and turfgrass.[1][2][3] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), similar to triazine herbicides like atrazine (B1667683).[4][5] this compound binds to the QB domain of the D1 protein in PSII, blocking electron transport and leading to chlorosis, necrosis, and eventual death of susceptible plants.[4][5] Notably, it has been shown to be more potent than atrazine, allowing for lower application rates.[4][5][6]
Comparative Efficacy of this compound
This compound demonstrates a wide range of efficacy against numerous weed species. The following tables summarize its performance and compare it with other commonly used herbicides based on data from various field and laboratory studies.
Table 1: Weed Control Spectrum of this compound in Maize
| Weed Species | Common Name | This compound Efficacy (% Control) | Herbicide Alternative | Alternative Efficacy (% Control) |
| Amaranthus blitoides | Mat Amaranth | 91.6 | Nicosulfuron (B1678754) | 95.8 |
| Amaranthus retroflexus | Redroot Pigweed | 90.6 - 100 | Nicosulfuron | 98.2 |
| Chenopodium album | Common Lambsquarters | 90 - 100 | Nicosulfuron | 100 |
| Cleome viscosa | Jazmin de Rio | Low | Rimsulfuron (B132091) (11.25 g ai/ha) | 88.1 |
| Datura stramonium | Jimsonweed | Good | Nicosulfuron | 100 |
| Physalis alkekengi | Chinese Lantern Plant | Low (pre-emergence) | Nicosulfuron | Good |
| Setaria viridis | Green Foxtail | Good | Nicosulfuron | 100 |
| Cardaria draba | Hoary Cress | Low | Nicosulfuron | Low |
| Echinochloa colonum | Jungle Rice | Low (at 350 g ai/ha) | Nicosulfuron | High |
| Corchorus olitorius | Tussa Jute | Low | Nicosulfuron | High |
| Cyperus rotundus | Yellow Nutsedge | 100 (at 350-525 g ai/ha) | Nicosulfuron + Rimsulfuron | 100 |
Data synthesized from a study comparing this compound with sulfonylurea herbicides in maize.
Table 2: Comparative Efficacy of this compound in Turfgrass
| Weed Species | Common Name | This compound Efficacy (% Occurrence Reduction) | Herbicide Alternative | Alternative Efficacy (% Occurrence Reduction) |
| Poa annua | Annual Bluegrass | 98 | Terbuthylazine | 86 |
| Poa annua | Annual Bluegrass | 98 | Indaziflam | 38 |
| Poa annua | Annual Bluegrass | 98 | Pyroxasulfone | 61 |
| Poa annua | Annual Bluegrass | 98 | S-metolachlor | 59 |
| Poa annua | Annual Bluegrass | 98 | Simazine | 34-40 |
| Poa annua | Annual Bluegrass | 98 | Metribuzin | 34-40 |
Data from a 2018 field trial on herbicide-resistant annual bluegrass.[7]
Table 3: Efficacy of this compound in Sugarcane
| Weed Species | Common Name | This compound Efficacy (% Control) |
| Broadleaf and Grass Weeds (unspecified) | - | 91.2 |
Data from a study evaluating various herbicides in sugarcane during the rainy season.[1]
Experimental Protocols
Maize Weed Control Trial Comparing this compound and Sulfonylureas
-
Experimental Design: Field experiments were conducted at multiple locations with different soil textures and environmental conditions. A randomized complete block design was used with multiple replications for each treatment.
-
Treatments: this compound was applied both pre-emergence and post-emergence at rates of 350, 525, and 700 g a.i./ha. Comparative treatments included post-emergence applications of sulfonylurea herbicides: nicosulfuron (60 g a.i./ha), rimsulfuron (10, 11.25, and 12.5 g a.i./ha), and foramsulfuron (B69221) (450 g a.i./ha). Other standards like atrazine plus alachlor (B1666766) and EPTC were also included.
-
Application: Pre-emergence herbicides were applied before crop emergence, while post-emergence applications were made when maize was at the three-to-six leaf stage.
-
Data Collection: Weed population and biomass reduction were assessed for each species 30 days after treatment by counting weeds in fixed quadrats within each plot.
-
Statistical Analysis: Data from each location were analyzed separately due to variations in environmental conditions and weed species.
Turfgrass Weed Control Trial for Herbicide-Resistant Poa annua
-
Experimental Setup: Four field experiments were conducted in autumn and spring on a golf course with a known population of multiple herbicide-resistant Poa annua.
-
Treatments: this compound was compared with other PSII-inhibiting herbicides (terbuthylazine, simazine, metribuzin) and herbicides with other modes of action (indaziflam, pyroxasulfone, s-metolachlor, propyzamide, endothall).
-
Data Collection: The percentage occurrence of Poa annua was assessed 28 days after treatment. Turfgrass injury was also monitored.
-
Key Finding: this compound consistently provided the highest level of control (80-100%) across all trials with minimal and temporary turfgrass injury.[7]
Visualizing this compound's Mechanism and Influencing Factors
To better understand the biological and environmental interactions of this compound, the following diagrams illustrate its mode of action and the key factors that influence its herbicidal efficacy.
References
- 1. weedcontroljournal.org [weedcontroljournal.org]
- 2. hcpsl.com [hcpsl.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Field Validation of Amicarbazone for Annual Bluegrass Control in Cool-Season Turf: A Comparative Guide
An objective analysis of Amicarbazone's performance against alternative herbicides for the control of annual bluegrass (Poa annua) in cool-season turfgrass environments. This guide synthesizes data from multiple field studies to provide researchers and turfgrass management professionals with a comprehensive overview of efficacy, turfgrass tolerance, and application protocols.
This compound, a photosystem II (PSII) inhibitor, has emerged as a significant tool for the selective control of annual bluegrass in various turfgrass systems.[1][2] Its efficacy is influenced by factors such as application timing, temperature, and the method of application.[1][3] This guide provides a comparative analysis of this compound against other commonly used herbicides, supported by experimental data from scientific literature.
Comparative Efficacy of this compound and Alternatives
Field trials have consistently demonstrated the effectiveness of this compound for the control of annual bluegrass. In multiple studies, this compound applied in the spring has shown high levels of control.[2][4] Its performance has been compared to a range of other herbicides, with results varying based on environmental conditions and the specific cool-season turf species.
In a multi-year study, this compound was the most effective treatment in both autumn and spring trials for controlling herbicide-resistant annual bluegrass, reducing its occurrence to as low as 2%.[3] It consistently outperformed other PSII inhibitors such as simazine (B1681756) and metribuzin.[3] The following tables summarize the quantitative data from various field experiments, comparing the efficacy of this compound with other herbicides.
Table 1: Efficacy of Spring-Applied Herbicides on Annual Bluegrass Occurrence in Golf Turf
| Herbicide | Application Rate (g a.i./ha) | Annual Bluegrass Occurrence (%) - 2018 (28 DAT) | Annual Bluegrass Occurrence (%) - 2019 (28 DAT) |
| This compound | 700 | 2 | 2 |
| Terbuthylazine | 1050 | 14 | 20 |
| Indaziflam | 35 | 62 | 39 |
| Pyroxasulfone | 175 | Not Reported | 39 |
| S-metolachlor | 1344 | Not Reported | 41 |
| Simazine | 1050 | 60 | Not Reported |
| Metribuzin | 367.5 | 66 | Not Reported |
| Untreated | - | >96 | >96 |
DAT: Days After Treatment. Data synthesized from a study on controlling herbicide-resistant annual bluegrass.[3]
Table 2: Efficacy of Autumn-Applied Herbicides on Annual Bluegrass Occurrence in Golf Turf
| Herbicide | Application Rate (g a.i./ha) | Annual Bluegrass Occurrence (%) - 2019 (28 DAT) | Annual Bluegrass Occurrence (%) - 2020 (28 DAT) |
| This compound | 700 | 0 | <2 |
| Terbuthylazine | 1050 | 6 | 8 |
| Indaziflam | 35 | 22 | 26 |
| Pyroxasulfone | 175 | 43 | 40 |
| S-metolachlor | 1344 | 45 | 55 |
| Untreated | - | >96 | >96 |
DAT: Days After Treatment. Data synthesized from a study on controlling herbicide-resistant annual bluegrass.[3]
Table 3: Comparison of this compound with Ethofumesate (B166128) and Bispyribac-sodium in Overseeded Perennial Ryegrass
| Treatment | Application Rate (kg a.i./ha) | Application Timing | Annual Bluegrass Control (%) | Perennial Ryegrass Injury (%) |
| This compound | 0.53 | March | Good | Acceptable |
| Ethofumesate | Not Specified | Sequential | Superior to this compound | Not Specified |
| Bispyribac-sodium | Not Specified | Sequential | Superior to this compound | Not Specified |
This table provides a qualitative comparison from a study which noted that while this compound provided a good combination of control and safety, sequential applications of ethofumesate and bispyribac (B138428) were more efficacious.[2][4]
Turfgrass Tolerance to this compound
While this compound is effective for annual bluegrass control, it can cause some phytotoxicity to cool-season turfgrasses.[3][5] The degree of injury is often influenced by temperature and application timing. Fall applications have been noted to be more injurious to creeping bentgrass and Kentucky bluegrass than spring applications.[5][6] However, this injury is often temporary, with turf recovering within a few weeks.[3] Increased temperatures generally enhance the activity of this compound on all grasses, which can lead to greater turfgrass injury.[1][5]
Experimental Protocols
The data presented in this guide are derived from peer-reviewed field studies employing standardized research protocols. A typical experimental workflow is outlined below.
Methodology for Field Validation Studies
-
Experimental Design: Most field studies utilize a randomized complete block design with three to four replications of each treatment.[7][8] This design helps to minimize the effects of field variability.
-
Plot Establishment and Maintenance: Research is conducted on established stands of cool-season turfgrass, such as perennial ryegrass, Kentucky bluegrass, or creeping bentgrass, with a natural or seeded infestation of annual bluegrass.[2][5] Plots are typically maintained under standard golf course or athletic field conditions, including regular mowing, fertilization, and irrigation.
-
Herbicide Application: Herbicides are applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of solution.[2] A nonionic surfactant is often included in the spray mixture to improve coverage.[2]
-
Data Collection: Efficacy is primarily assessed through visual ratings of annual bluegrass control on a percentage scale, where 0% represents no control and 100% represents complete control.[5] Turfgrass tolerance is evaluated by visually rating phytotoxicity (injury) on a similar percentage scale, where 0% indicates no injury and 100% indicates complete turf necrosis.[3] Data are typically collected at multiple intervals after treatment (e.g., 1, 2, 4, 8, and 12 weeks after treatment).
-
Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine the statistical significance of differences between treatment means. A means separation test, such as Fisher's Protected LSD at p ≤ 0.05, is commonly used to compare individual treatments.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a field validation study of herbicides for annual bluegrass control.
References
- 1. This compound Efficacy on Annual Bluegrass and Safety on Cool-Season Turfgrasses | Weed Technology | Cambridge Core [cambridge.org]
- 2. resistpoa.org [resistpoa.org]
- 3. mdpi.com [mdpi.com]
- 4. Annual Bluegrass (Poa annua L.) Control and Turfgrass Response to this compound [etd.auburn.edu]
- 5. hort [journals.ashs.org]
- 6. turf.unl.edu [turf.unl.edu]
- 7. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 8. Turf Field Testing – Where Great Ideas Become Great Products [exactoinc.com]
Quantitative Analysis of Amicarbazone: A Comparative Guide to LC-MS/MS Method Validation and Proficiency Testing
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Amicarbazone. This document outlines key performance characteristics from various studies, details experimental protocols, and discusses the role of proficiency testing in ensuring analytical accuracy.
This compound, a triazolinone herbicide, is increasingly used in agriculture, necessitating robust and reliable analytical methods for its monitoring in various environmental and food matrices. LC-MS/MS has emerged as the gold standard for its sensitive and selective quantification. This guide summarizes and compares the performance of several validated LC-MS/MS methods.
Comparative Performance of Validated LC-MS/MS Methods
The efficacy of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative performance of different LC-MS/MS methods for this compound quantification reported in recent scientific literature.
Table 1: Method Performance in Grains and Soybeans
| Parameter | Method 1 | Method 2 |
| Matrix | Grains (rice, wheat, corn, buckwheat) and soybean | Grains and soybeans |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Recovery (%) | 79-118 | 87.2-102.6 |
| Precision (RSD) | 1-12% | < 9% (inter-day < 14%, intra-day < 7%) |
| LOQ (µg/kg) | 5 (this compound & desamino metabolite), 10 (hydroxy metabolite) | Not explicitly stated, but linearity was good from 0.50 µg/L |
| Reference | [1] | [2] |
Table 2: Method Performance in Corn and Soil
| Parameter | Method 1 | Method 2 |
| Matrix | Corn and its plant | Soil |
| **Linearity (R²) ** | Not explicitly stated, linear range 1 - 1000 µg/L | ≥ 0.99 |
| Recovery (%) | 85.1-111.0 | 84-96 |
| Precision (RSD) | 2.3-11.0% | ≤ 12% |
| LOQ (µg/kg) | 5 | 5-10 |
| Reference | [3] | [4] |
Understanding Proficiency Testing
Proficiency testing (PT) is a critical component of laboratory quality assurance.[5][6] It involves an inter-laboratory comparison to assess the performance of a laboratory's analytical methods.[5] In a typical PT scheme, a central organizer distributes identical samples to multiple laboratories, and the results are compared against a reference value.[5] A common metric used for evaluation is the z-score, which indicates how far a laboratory's result deviates from the consensus mean.[5][7] A z-score between -2.0 and +2.0 is generally considered satisfactory.[7]
While specific, publicly available proficiency testing programs for this compound were not identified in the conducted research, one study successfully performed inter-laboratory precision assessment through a proficiency test, considering a z-score of |z| ≤ 2 as satisfactory.[3] This highlights the importance of such programs in validating the robustness and reproducibility of a method across different laboratory settings.
Experimental Protocols: A Closer Look
The consistency and reliability of LC-MS/MS data are directly dependent on the experimental protocol. The majority of validated methods for this compound employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS analysis.[1][2][3][4]
Sample Preparation: Modified QuEChERS Method
-
Extraction: A representative sample (e.g., 5-10 g of homogenized matrix) is weighed into a centrifuge tube. Acetonitrile is typically used as the extraction solvent.[2][3]
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent material to remove interfering matrix components. Common sorbents for this compound analysis include C18 and graphitized carbon black (GCB).[2][3]
-
Final Extract Preparation: The cleaned-up extract is centrifuged, and an aliquot of the supernatant is taken for LC-MS/MS analysis, often after being filtered and mixed with a suitable solvent.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[3][8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed for this compound and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target analytes.
-
Alternative Analytical Approaches
While LC-MS/MS is the predominant technique for this compound quantification, gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful tool for pesticide residue analysis.[9] However, for polar and thermally labile compounds like this compound, LC-MS/MS is generally preferred. One study compared their modified QuEChERS LC-MS/MS method with an immunoaffinity column-based sample preparation method, finding comparable recovery and specificity, but the QuEChERS approach was more time- and cost-effective.[3]
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the typical workflow for this compound quantification by LC-MS/MS.
Caption: LC-MS/MS workflow for this compound quantification.
References
- 1. Analysis of this compound and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dissipation kinetics and degradation mechanism of this compound in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is an inter laboratory comparison ? [compalab.org]
- 6. rtilab.com [rtilab.com]
- 7. benchmark-intl.com [benchmark-intl.com]
- 8. cambridge.org [cambridge.org]
- 9. fda.gov [fda.gov]
A Comparative Analysis of Foliar and Root Application of Amicarbazone: Efficacy and Mechanisms
A comprehensive guide for researchers and scientists on the differential effects of Amicarbazone application methods, supported by experimental data and detailed protocols.
This compound, a potent triazolinone herbicide, is a recognized inhibitor of Photosystem II (PSII), effectively controlling a range of broadleaf and grass weeds.[1][2][3] Its efficacy is contingent on its successful absorption and translocation to its site of action within the plant's chloroplasts. This guide provides a detailed comparison of the effectiveness of this compound when applied to the foliage versus the root system, drawing upon key experimental findings. This analysis is intended to inform researchers, scientists, and drug development professionals on the optimal application strategies for this herbicide.
Executive Summary of Findings
Experimental evidence consistently demonstrates that while this compound is effective through both foliar and root uptake, root application generally results in superior and more rapid weed control .[4] Studies on annual bluegrass (Poa annua) have shown that soil-only and foliage-plus-soil applications lead to significantly greater and faster control compared to foliage-only applications.[4] This enhanced efficacy is attributed to the efficient uptake by the roots and subsequent translocation throughout the plant.[5]
Foliar applications are also effective, leading to a significant reduction in photosynthetic efficiency; however, the overall control of the target weed is often less complete compared to root-based applications.[4] The combination of both foliar and soil contact provides the most comprehensive control, mirroring the efficacy of soil-only treatments.[4]
Quantitative Data Comparison
The following tables summarize the quantitative data from greenhouse experiments comparing the efficacy of different this compound application methods on Poa annua.
Table 1: Efficacy of this compound Application Methods on Poa annua Control
| Application Method | Rate (kg ha⁻¹) | 1 Week After Treatment (WAT) | 2 Weeks After Treatment (WAT) | 3 Weeks After Treatment (WAT) |
| Foliage-Only | 0.53 | Significantly less control | Significantly less control | Significantly less control |
| Soil-Only | 0.53 | 57% | Similar to Foliage + Soil | 100% |
| Foliage + Soil | 0.53 | 59% | Similar to Soil-Only | 100% |
Data sourced from greenhouse experiments on Poa annua.[4]
Table 2: Effect of this compound Application Methods on Quantum Yield (ΦPSII) of Poa annua
| Application Method | Rate (kg ha⁻¹) | 1 Week After Treatment (WAT) | 2 Weeks After Treatment (WAT) | 3 Weeks After Treatment (WAT) |
| Foliar-Applied | 0.53 | 78% reduction | 84% reduction | 86% reduction |
| Soil-Only | 0.53 | Similar reduction to Foliage + Soil | Similar reduction to Foliage + Soil | Similar reduction to Foliage + Soil |
| Foliage + Soil | 0.53 | Similar reduction to Soil-Only | Similar reduction to Soil-Only | Similar reduction to Soil-Only |
Quantum yield (ΦPSII) is a measure of the efficiency of Photosystem II and its reduction indicates inhibition of photosynthesis.[4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Experimental Setup for Differentiated Application
A common method to separate foliar and root application in greenhouse studies involves the following steps:
-
Plant Material: Poa annua plants are established from seed in pots containing a sand-based root medium. Pots are typically sub-irrigated to maintain soil moisture without wetting the foliage.
-
Foliage-Only Application: To prevent the herbicide from reaching the soil, the soil surface of each pot is covered with a layer of activated charcoal or a similar absorbent material prior to spraying. The herbicide is then applied directly to the foliage using a calibrated sprayer. The charcoal layer is removed after the spray has dried.
-
Soil-Only Application: The herbicide solution is applied directly to the soil surface using a pipette or a small-volume sprayer, taking care to avoid any contact with the plant foliage.
-
Foliage + Soil Application: The herbicide is sprayed over the entire plant, allowing contact with both the foliage and the soil surface.
-
Control Group: An untreated control group is maintained under the same conditions for comparison.
Assessment of Efficacy and Phytotoxicity
Visual assessment of weed control and turfgrass phytotoxicity is a standard practice in herbicide efficacy studies. The National Turfgrass Evaluation Program (NTEP) rating scale is a widely used system for this purpose.
-
Weed Control: Rated on a scale of 1 to 9, where 1 indicates no control and 9 indicates complete control (100% weed death).[6][7]
-
Phytotoxicity (Turfgrass Injury): Rated on a scale of 1 to 9, where 1 signifies no turfgrass injury and 9 signifies complete turfgrass death. A rating of 6 or above is generally considered acceptable.[8]
Assessments are typically conducted at regular intervals, such as 1, 2, and 3 weeks after treatment (WAT).
Measurement of Photosynthetic Efficiency
Chlorophyll (B73375) fluorescence is a non-invasive technique used to assess the health and efficiency of the photosynthetic apparatus. The quantum yield of Photosystem II (ΦPSII) is a key parameter measured.
-
Instrumentation: A portable chlorophyll fluorometer is used.
-
Procedure: The fluorometer's sensor is clipped onto a leaf, which is then dark-adapted for a period (e.g., 30 minutes) to allow all reaction centers to open. A saturating pulse of light is then applied to measure the maximum fluorescence (Fm) and the variable fluorescence (Fv), from which the maximum quantum yield of PSII (Fv/Fm) is calculated. For light-adapted leaves, the effective quantum yield (ΦPSII) is determined.
-
Data Interpretation: A decrease in ΦPSII indicates that the photosynthetic electron transport is being inhibited.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound's mode of action and the experimental workflows for its application.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Effects of Soil vs. Foliar Application of this compound on Annual Bluegrass (Poa annua) [agris.fao.org]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. ntep.org [ntep.org]
- 7. ntep.org [ntep.org]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Amicarbazone: A Guide for Laboratory Professionals
The proper disposal of Amicarbazone, a triazolone herbicide, is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including moderate mammalian toxicity and high toxicity to aquatic life, strict protocols must be followed.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment.
This compound Hazard Profile
Before handling this compound, it is crucial to be aware of its associated hazards. This substance is harmful if swallowed or inhaled and poses a significant risk to aquatic ecosystems.[2]
| Hazard Category | Classification & Description | GHS Hazard Statements |
| Acute Oral Toxicity | Category 4; Moderately toxic after single ingestion. LD50 (Rat): 1,015 mg/kg. | H302: Harmful if swallowed. |
| Acute Inhalation Toxicity | Category 4; Moderately toxic after short-term inhalation. | H332: Harmful if inhaled. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[2] | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | H335: May cause respiratory irritation.[3] |
| Environmental Hazards | Very toxic to aquatic life.[2][3] Persistent in aquatic systems and has a high risk of leaching to groundwater.[1] | H400: Very toxic to aquatic life.[2] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound waste, including pure substance, contaminated materials, and empty containers.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles.[2][4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: Use only in a well-ventilated area or with local exhaust ventilation.[5] If dust or aerosols may be generated, wear respiratory protection.[2]
Step 2: Characterize and Segregate Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Hazardous Waste Determination: By regulation, this compound waste is considered hazardous due to its toxicity.[6][7] This determination should be made by trained laboratory or environmental health and safety (EH&S) personnel.[8]
-
Segregation: Keep this compound waste separate from incompatible chemicals. Store it in a designated, controlled area within the laboratory, known as a Satellite Accumulation Area (SAA).[6][7]
Step 3: Use Proper Waste Containers and Labels
Proper containment and labeling are crucial for safety and regulatory compliance.
-
Container Selection: Use a container that is chemically compatible with this compound, is in good condition, and has a secure, leak-proof closure.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[7] The label must also include:
-
The full chemical name: "this compound Waste"
-
A clear description of the contents (e.g., "Contaminated gloves and wipes," "Unused this compound solid").
-
Appropriate hazard warnings or pictograms (e.g., for toxicity and environmental hazard).[7]
-
Step 4: Manage Spills and Contaminated Materials
In case of a spill, follow these procedures:
-
Containment: Prevent the spread of dust or liquid. For small spills, sweep up or vacuum the spillage and collect it in a suitable container for disposal.[5] For larger spills, wet the material down with water and dike for later disposal.[5]
-
Cleanup: Absorb liquid spills with vermiculite, dry sand, or earth.[5] Place all contaminated materials (absorbent, wipes, PPE) into your labeled hazardous waste container.
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[5]
-
Prohibition: Never return spilled material to the original container for re-use.[5] Do not allow spills to enter drains or waterways.[9]
Step 5: Final Disposal via Approved Channels
This compound waste must not be disposed of in the regular trash or poured down the drain.[6][10]
-
Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department or equivalent authority to arrange for waste pickup.
-
Licensed Disposal: The waste must be collected by a licensed hazardous waste disposal contractor for transport to an approved treatment and disposal facility.[5]
Step 6: Managing Empty Containers
Empty containers can retain hazardous residues and must be managed carefully.[11]
-
Triple Rinsing: This procedure is required to decontaminate the container.
-
Step A: Empty the container completely into the spray tank or a collection vessel for waste, allowing it to drain for an additional 30 seconds.[12]
-
Step B: Fill the container about 20-25% full with a suitable solvent (e.g., water, as specified by your protocol).[12]
-
Step C: Securely cap and shake the container vigorously for at least 30 seconds.[12]
-
Step D: Pour the rinse liquid (rinsate) into a container for hazardous waste collection. Allow the container to drain for another 30 seconds.[12]
-
Step E: Repeat steps B through D two more times.[12]
-
-
Rinsate Disposal: The collected rinsate is considered hazardous waste and must be disposed of through the same channels as other this compound waste.
-
Final Container Disposal: After triple-rinsing, the container can be disposed of according to institutional and local regulations, which may include recycling programs that specifically accept decontaminated chemical containers.[5][11] Never reuse an empty pesticide container for any other purpose.[10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste and empty containers.
Governing Regulations
The management of laboratory chemical waste is governed by several key regulations. It is essential to consult with your institution's EH&S department to ensure compliance with all applicable federal, state, and local laws.[10][11]
| Regulation | Issuing Agency | Key Requirements for Laboratories |
| Resource Conservation and Recovery Act (RCRA) | U.S. EPA | Establishes the primary framework for managing hazardous waste from generation to disposal ("cradle-to-grave").[6] Prohibits disposal in regular trash or sewers.[6] |
| Subpart K (for Academic Labs) | U.S. EPA | Provides alternative, flexible standards for managing hazardous waste in academic laboratories, including longer accumulation times and specific requirements for a Laboratory Management Plan.[6][8] |
| Hazard Communication Standard | OSHA | Requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees through labels, Safety Data Sheets (SDS), and training. |
| State and Local Regulations | Various | May impose stricter requirements than federal law regarding waste storage, labeling, and disposal procedures.[10][11] |
References
- 1. This compound (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 2. farmag.co.za [farmag.co.za]
- 3. bdbcanegrowers.com.au [bdbcanegrowers.com.au]
- 4. echemi.com [echemi.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. danielshealth.com [danielshealth.com]
- 7. medlabmag.com [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. rfdsafeagri.com [rfdsafeagri.com]
- 10. epa.gov [epa.gov]
- 11. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Essential Safety and Logistical Information for Handling Amicarbazone
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the herbicide Amicarbazone.
Personal Protective Equipment (PPE) for this compound
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical-impermeable gloves.[1] While specific material is not mandated, nitrile or PVC gloves are generally recommended for handling pesticides.[2] Always inspect gloves for tears or holes before use. |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when dust may be generated, a fine-dust mask or a full-face respirator should be used.[1][3] For hand-wand applications, a NIOSH-approved respirator with an N, R, P, or HE filter is required.[4] |
| Body Protection | Protective Clothing | Wear a long-sleeved shirt, long pants, and shoes plus socks as a minimum.[4] For greater protection, especially when handling concentrates, wear impervious or fire/flame-resistant clothing.[1] |
PPE Selection Workflow
The selection of appropriate PPE is a critical step that should be based on a thorough risk assessment of the specific task being performed. The following diagram illustrates a logical workflow for this process.
Operational Plans: Safe Handling Procedures
Adherence to strict operational protocols is crucial for minimizing risks when working with this compound.
Engineering Controls:
-
Use local exhaust ventilation when handling the solid form to prevent dust dispersion.[3]
General Hygiene and Safe Work Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[4]
-
Remove and wash contaminated clothing before reuse.[2][4] Keep and wash PPE separately from other laundry.[4]
Emergency Procedures:
-
In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If feeling unwell, call a poison control center or doctor.[2]
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[2] If skin irritation occurs, seek medical advice.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] If eye irritation persists, get medical advice.[2]
-
In case of ingestion: Rinse mouth with water.[1][3] Do not induce vomiting.[1] Call a poison control center or doctor immediately.[1][3]
Disposal Plans
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Product Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5] The best way to dispose of small amounts of excess pesticide is to apply it according to the label directions.[6][7] Do not pour leftover pesticides down the sink, toilet, or any drain.[6][7]
-
Container Disposal: Never reuse empty pesticide containers.[7] Triple-rinse empty containers with clean water, and add the rinsate to the spray tank.[6] Dispose of the rinsed container in accordance with local regulations, which may include recycling programs or disposal in a sanitary landfill.[6]
-
Spill Cleanup: In case of a spill, avoid dust formation.[1] Wear appropriate PPE and collect the spilled material using a suitable method that does not create dust, such as vacuuming or wetting down the material before sweeping.[3][5] Place the collected material in a suitable, closed container for disposal.[1]
References
- 1. echemi.com [echemi.com]
- 2. farmag.co.za [farmag.co.za]
- 3. rfdsafeagri.com [rfdsafeagri.com]
- 4. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
